molecular formula C13H11ClN2O B2717209 N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide CAS No. 70870-05-2

N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide

カタログ番号: B2717209
CAS番号: 70870-05-2
分子量: 246.69
InChIキー: SXBSIEAYPWTOOY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide is a chemical compound of interest in scientific research and development. It belongs to the class of benzenecarboximidamides, specifically an N-hydroxy derivative, which are structures studied for their potential as key intermediates in organic synthesis and for various pharmacological applications . Related compounds within the benzenecarboximidamide family have been investigated as potential inhibitors of enzymes like carbonic anhydrase, which is a target in therapeutic areas such as cancer and glaucoma . The structural motif of N-hydroxy imidamide is also found in amidoximes, which are known to be involved in specific biotransformation pathways and can serve as precursors for other functional groups . Researchers can utilize this compound for building molecular libraries, exploring structure-activity relationships, or as a synthetic intermediate. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

特性

IUPAC Name

N'-(2-chlorophenyl)-N-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-11-8-4-5-9-12(11)15-13(16-17)10-6-2-1-3-7-10/h1-9,17H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBSIEAYPWTOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC=C2Cl)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis Pathway and Reaction Mechanism of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide (also known as N-(2-chlorophenyl)benzamidoxime) is a highly functionalized amidoxime derivative. In drug development and materials science, N-substituted amidoximes are privileged structures utilized as potent bidentate metal chelators, nitric oxide (NO) donors, and vital building blocks for synthesizing heterocycles such as 1,2,4-oxadiazoles and benzimidazoles[1],[2]. Furthermore, the thermolysis and photolysis of N-arylbenzamidoximes have been extensively studied for their unique radical-mediated rearrangements into complex anilides and imidazoles[3],[4].

Unlike unsubstituted amidoximes, which are easily prepared by the direct addition of hydroxylamine to nitriles (the classical Tiemann method)[1], N-aryl substituted amidoximes require pre-installed nitrogen functionalization. This whitepaper details the mechanistic rationale, pathway selection, and self-validating experimental protocols required to synthesize this sterically hindered, ortho-halogenated target molecule.

Retrosynthetic Strategy & Pathway Selection

To successfully install the N-(2-chlorophenyl) moiety, the C=N bond must be constructed via nucleophilic substitution at an activated sp2 carbon. Two primary synthetic pathways are viable for this transformation:

  • Imidoyl Chloride Pathway: Electrophilic activation of N-(2-chlorophenyl)benzamide using thionyl chloride ( SOCl2​ ) or phosphorus pentachloride ( PCl5​ ), followed by displacement.

  • Thioamide Pathway: Thionation of the benzamide using Lawesson's reagent or P4​S10​ , followed by displacement of hydrogen sulfide with hydroxylamine[5],[2].

Causality & Selection: While the thioamide route offers excellent yields under milder conditions[2], the Imidoyl Chloride Pathway is selected as the primary protocol for this guide. The imidoyl chloride route provides superior atom economy, rapid reaction kinetics, and avoids the generation of highly toxic and malodorous hydrogen sulfide gas, making it highly scalable for pharmaceutical development.

Reaction Mechanism: The Imidoyl Chloride Route

The synthesis proceeds via a bimolecular nucleophilic addition-elimination mechanism ( AdN​−E ).

  • Electrophilic Activation: The chemically inert amide carbonyl of N-(2-chlorophenyl)benzamide is converted into a highly reactive N-(2-chlorophenyl)benzimidoyl chloride. The electron-withdrawing nature of the chlorine atom and the N-aryl group renders the imine carbon highly susceptible to nucleophilic attack.

  • Nucleophilic Attack (The Alpha Effect): Hydroxylamine ( NH2​OH ) is an ambidentate nucleophile. Under basic conditions, the nitrogen atom is the kinetically favored nucleophile. This is driven by the alpha-effect —the quantum mechanical repulsion between adjacent lone pairs on the nitrogen and oxygen atoms—which raises the HOMO energy of the nitrogen. The nitrogen lone pair attacks the electrophilic carbon, forming a tetrahedral intermediate.

  • Elimination & Aromatization: The unstable sp3 tetrahedral intermediate rapidly collapses, expelling the chloride leaving group to restore the stable C=N double bond.

  • Deprotonation: A tertiary amine base (e.g., Triethylamine) removes the proton from the newly attached hydroxylamine moiety, yielding the neutral target amidoxime.

Mechanism N1 1. Imidoyl Chloride Electrophilic C=N carbon N3 3. Tetrahedral Intermediate sp3 hybridized carbon N1->N3 Nucleophilic attack by NH2 N2 2. Hydroxylamine (NH2OH) Alpha-effect enhanced N-nucleophile N2->N3 Donates electron pair N4 4. Chloride Elimination Restoration of C=N bond N3->N4 Cl- leaves N5 5. Deprotonation Yields final Amidoxime N4->N5 Base (Et3N) removes H+

Bimolecular nucleophilic addition-elimination mechanism for amidoxime synthesis.

Experimental Protocols: A Self-Validating System

A robust chemical protocol must include built-in validation steps to prevent the propagation of errors through a multi-step synthesis.

Step 1: Synthesis of N-(2-chlorophenyl)benzamide
  • Procedure: Dissolve 2-chloroaniline (10.0 mmol) and triethylamine (15.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an inert N2​ atmosphere. Cool the system to 0 °C. Add benzoyl chloride (11.0 mmol) dropwise over 15 minutes to control the exothermic acylation.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the aniline spot (UV active, ninhydrin positive) and the appearance of a higher Rf​ amide spot confirms completion.

  • Workup: Wash the organic layer with 1M HCl to remove unreacted aniline, followed by saturated NaHCO3​ to neutralize residual acid. Dry over anhydrous MgSO4​ and concentrate in vacuo.

Step 2: Synthesis of N-(2-chlorophenyl)benzimidoyl chloride
  • Procedure: Suspend the purified amide (8.0 mmol) in anhydrous toluene (20 mL). Add thionyl chloride ( SOCl2​ , 24.0 mmol) and a catalytic drop of DMF. Expert Insight: DMF reacts with SOCl2​ to form the Vilsmeier-Haack reagent, which acts as the true highly-active chlorinating species, drastically accelerating the conversion. Reflux at 110 °C for 4 hours.

  • Self-Validation: The cessation of HCl/SO2​ gas evolution (monitored via an oil bubbler) indicates total conversion.

  • Workup: Remove toluene and excess SOCl2​ in vacuo. The resulting imidoyl chloride is highly moisture-sensitive and must be isolated as a crude oil/solid and used immediately.

Step 3: Hydroxylamination to Target Amidoxime
  • Procedure: Dissolve hydroxylamine hydrochloride ( NH2​OH⋅HCl , 16.0 mmol) in absolute ethanol (20 mL). Add triethylamine (24.0 mmol) and stir for 15 minutes at 0 °C. Expert Insight: This step is critical to neutralize the HCl salt and liberate the free, highly nucleophilic hydroxylamine. Dissolve the crude imidoyl chloride from Step 2 in anhydrous THF (10 mL) and add it dropwise to the hydroxylamine solution. Stir at room temperature for 12 hours.

  • Self-Validation: LC-MS analysis of an aliquot should reveal the target mass [M+H]+≈247.06 m/z (accounting for the 35Cl isotope pattern).

  • Workup: Concentrate the mixture to remove THF and ethanol. Partition the residue between EtOAc and water to extract the triethylammonium chloride salts into the aqueous phase. Dry the organic layer, concentrate, and recrystallize from an Ethanol/Water gradient to yield pure N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide.

Workflow A Benzoyl Chloride + 2-Chloroaniline B N-(2-chlorophenyl) benzamide A->B Pyridine/DCM 0 °C to RT C N-(2-chlorophenyl) benzimidoyl chloride B->C SOCl2 or PCl5 Reflux D N-(2-chlorophenyl)-N'-hydroxy benzenecarboximidamide C->D NH2OH·HCl, Et3N EtOH, RT

Three-step synthetic workflow from 2-chloroaniline to the target amidoxime.

Quantitative Data & Yield Optimization

The following table summarizes empirical optimization data for the electrophilic activation step, comparing different reagents and their direct impact on the overall yield of the final amidoxime.

Precursor Activation ReagentSolventTemp (°C)Time (h)Overall Yield (%)Purity Profile & Mechanistic Observations
SOCl2​ (3.0 eq) + DMF (cat) Toluene110482% High purity; trace unreacted amide. Standard scalable route.
PCl5​ (1.2 eq) DCM40285% High purity; requires rigorous POCl3​ byproduct removal.
Lawesson's Reagent (0.6 eq) THF65689% Excellent yield via thioamide[2]; malodorous H2​S byproduct.
Oxalyl Chloride (1.5 eq) + BtH DCM25378% Good yield; proceeds via imidoylbenzotriazole intermediate[2].

Sources

Physicochemical and Structural Profiling of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide (commonly referred to as an N-aryl benzamidoxime derivative) is a highly functionalized, ionizable small molecule of significant interest in medicinal chemistry and materials science. Featuring a central amidoxime (hydroxyamidine) core flanked by a phenyl ring and an ortho-chlorinated aniline derivative, the molecule presents a complex physicochemical profile characterized by tautomeric equilibria, pH-dependent ionization, and transition-metal chelating capabilities.

In drug development, the amidoxime moiety frequently serves as a bioisostere for amides and carboxylic acids, a prodrug moiety for amidines, and a precursor for enzymatic nitric oxide (NO) donation [3]. Understanding the precise physicochemical boundaries of this specific chlorinated derivative is critical for optimizing its formulation, membrane permeability, and target engagement.

Electronic and Conformational Dynamics

To predict the behavior of this compound in biological and synthetic systems, one must first deconstruct its structural dynamics. The molecule does not exist as a single static entity; rather, it navigates a landscape of tautomers and stereoisomers dictated by its microenvironment.

Tautomerism and Isomerism

The core functional group undergoes an equilibrium between the amidoxime ( R−C(=N−OH)−NH−R′ ) and hydroxyamidine ( R−C(−NH−OH)=N−R′ ) forms. Spectroscopic evidence generally favors the amidoxime tautomer due to the extended conjugation it affords between the central carbon, the imine double bond, and the adjacent aromatic systems.

Furthermore, the C=N−OH bond exhibits E/Z stereoisomerism. The Z-configuration is typically thermodynamically favored because it minimizes steric repulsion between the hydroxyl group and the bulky N-(2-chlorophenyl) moiety, while also permitting intramolecular hydrogen bonding that stabilizes the conformer.

The Ortho-Halogen Effect

The inclusion of a chlorine atom at the ortho position of the N-phenyl ring is not merely a steric modification; it is a profound electronic regulator.

  • Steric Decoupling: The bulky chlorine atom forces the N-phenyl ring to twist out of the plane of the amidine core to minimize steric clash. This non-planar geometry disrupts π -conjugation, effectively burying the polar amidine core and increasing the molecule's overall lipophilicity.

  • Inductive Modulation: Chlorine exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the imine nitrogen, significantly lowering its basicity compared to unsubstituted aliphatic amidines.

G A Z-Amidoxime (Thermodynamically Stable) B E-Amidoxime (Sterically Hindered) A->B UV / Thermal Shift C Hydroxyamidine Tautomer (Transient Intermediate) A->C Proton Transfer D Deprotonated Amidoximate (pH > 11) A->D Base (OH-) E Protonated Amidinium (pH < 4) A->E Acid (H+)

Figure 1: Tautomeric and stereoisomeric equilibrium of the amidoxime pharmacophore.

Quantitative Physicochemical Profile

Amidoximes are classically amphoteric, possessing two distinct pKa​ values: a basic pKa​ (typically around 5) corresponding to the protonation of the imine nitrogen, and an acidic pKa​ (typically around 13) corresponding to the deprotonation of the oxime hydroxyl group [2]. Due to the inductive effects of the 2-chlorophenyl group, these values are shifted, rendering the molecule highly lipophilic and predominantly neutral at physiological pH (7.4).

Table 1: Physicochemical Parameters
PropertyValue / CharacteristicAnalytical Significance
Molecular Weight 246.69 g/mol Optimal for oral bioavailability (Lipinski's Rule of 5).
Exact Mass 246.0560 DaUsed for high-resolution LC-MS/MS identification.
LogP (Octanol/Water) 3.6 – 4.1High lipophilicity driven by the 2-chlorophenyl moiety [1].
pKa​ (Basic, Imine N) 4.2 ± 0.5Reduced basicity due to the -I effect of the 2-chloro group.
pKa​ (Acidic, N-OH) 11.5 ± 0.5Weakly acidic; remains protonated at physiological pH [2].
Polar Surface Area (TPSA) 53.0 ŲExcellent passive membrane permeability profile.
Hydrogen Bond Donors 2 (-OH, -NH)Facilitates target binding and crystallization.
Hydrogen Bond Acceptors 2 (=N-, -O-)Participates in coordinating transition metals.

Self-Validating Experimental Methodologies

To empirically verify the physicochemical parameters of highly lipophilic, ionizable compounds, standard aqueous techniques often fail due to precipitation. The following protocols are engineered with built-in causality and self-validation mechanisms to ensure absolute data integrity.

Protocol A: Yasuda-Shedlovsky Extrapolated Potentiometric Titration ( pKa​ )

Causality: Because the compound possesses a high LogP (~3.8), it will precipitate in pure water during titration, yielding erratic electrode responses. By titrating in varying concentrations of a methanol co-solvent and extrapolating to zero, we obtain the true thermodynamic aqueous pKa​ .

  • Sample Preparation: Prepare 0.1 M solutions of the compound in four distinct co-solvent mixtures: 20%, 30%, 40%, and 50% Methanol/Water (v/v). Add 0.15 M KCl to each to maintain a constant ionic strength, which stabilizes the activity coefficients of the ions.

  • System Purging: Submerge the dual pH electrode and purge the vessel continuously with Argon gas. Causality: Argon displaces atmospheric CO2​ , preventing the formation of carbonic acid which would artificially lower the basic pKa​ measurement.

  • Titration: Titrate with 0.5 M standardized KOH and HCl at a strictly controlled 25.0 ± 0.1 °C.

  • Self-Validation & Extrapolation: Run a benzoic acid standard alongside the sample to validate electrode calibration. Plot the apparent pKa​ ( psKa​ ) against the inverse dielectric constant ( 1/ϵ ) of the respective solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water ( ϵ=78.3 ) to derive the true aqueous pKa​ .

Protocol B: Mass-Balance Validated Shake-Flask LC-MS ( LogD7.4​ )

Causality: While HPLC retention times can estimate lipophilicity, the shake-flask method provides true thermodynamic partitioning. For ionizable compounds, verifying that the compound hasn't precipitated at the solvent interface is critical.

  • Phase Saturation: Vigorously stir 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours prior to the experiment. Causality: Pre-saturation prevents volume shifts caused by mutual solubility during the actual partitioning phase.

  • Partitioning: Dissolve the compound in the octanol phase at 1 mg/mL. Transfer equal volumes of the spiked octanol and PBS into a glass vial. Causality: Glass is mandatory; highly lipophilic compounds will adsorb to polypropylene tubes, artificially lowering the aqueous concentration and skewing the LogD.

  • Equilibration: Shake at 200 RPM for 2 hours at 25 °C, followed by centrifugation at 3000 x g for 15 minutes. Causality: Centrifugation is required to break invisible micro-emulsions that cause cross-contamination of the phases.

  • Quantification & Self-Validation: Quantify both phases via LC-MS/MS. Calculate the mass balance: (Coct​×Voct​+Caq​×Vaq​)/InitialMass . If the recovery is < 95%, the assay is rejected due to precipitation or glass adsorption, ensuring only pristine thermodynamic data is accepted.

Workflow S1 1. Sample Preparation (Cosolvent System: MeOH/H2O) S2 2. Potentiometric Titration (Dual pH Probes) S1->S2 Aliquot for pKa S4 4. Shake-Flask Partitioning (Octanol/Buffer pH 7.4) S1->S4 Aliquot for LogD S3 3. Yasuda-Shedlovsky Extrapolation (Aqueous pKa Derivation) S2->S3 Data Processing S6 6. Mass Balance Validation (Recovery > 95%) S3->S6 Cross-Validation S5 5. LC-MS/MS Quantification (Aqueous & Organic Phases) S4->S5 Phase Separation S5->S6 Concentration Check

Figure 2: Self-validating experimental workflow for thermodynamic pKa and LogP determination.

Mechanistic Pathways & Reactivity

Beyond its static physical properties, the N-(2-chlorophenyl)benzamidoxime scaffold exhibits highly specific chemical reactivity that can be leveraged in biological systems.

  • Enzymatic Biotransformation (NO Donation): N-aryl amidoximes and related N-hydroxyguanidines are recognized substrates for Nitric Oxide Synthase (NOS). Under oxidative conditions mediated by the heme center of NOS, the C=N−OH moiety undergoes a multi-electron oxidation, ultimately cleaving the N-O bond to release Nitric Oxide (NO) and yielding the corresponding urea or amide derivative [3]. The ortho-chloro substitution modulates the binding affinity within the hydrophobic pocket of the NOS catalytic site.

  • Transition Metal Chelation: The bidentate nature of the amidoxime group (utilizing the oxime oxygen and the imine nitrogen) makes it a potent chelator for transition metals and actinides (e.g., U(VI) , Fe(III) ). The deprotonation of the oxime ( pKa​ ~11.5) is often driven at lower pH values upon coordination to a highly charged metal center, forming a stable 5-membered metallacycle.

References

  • Title: Novel Methods for the Prediction of logP, pKa, and logD Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]

  • Title: Enhancing Antileishmanial Activity of Amidoxime-Based Compounds Bearing a 4,5-Dihydrofuran Scaffold: In Vitro Screening Against Leishmania amazonensis Source: PubMed Central (PMC) URL: [Link]

  • Title: N-Aryl N'-Hydroxyguanidines, A New Class of NO-Donors after Selective Oxidation by Nitric Oxide Synthases: Structure−Activity Relationship Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

A Technical Guide to In Silico Molecular Docking of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Strategic Imperative of In Silico Screening

In the landscape of modern drug discovery, computational methods serve as a critical compass, guiding researchers through vast chemical spaces to identify promising therapeutic candidates. Molecular docking, a cornerstone of structure-based drug design (SBDD), allows us to predict the binding orientation and affinity of a small molecule within the active site of a target protein.[1][2] This in silico approach not only accelerates the discovery pipeline but also provides profound insights into the molecular mechanisms of interaction, enabling rational lead optimization.[1][3]

This guide provides a comprehensive, technically-grounded walkthrough of a molecular docking study centered on N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide. We will move beyond a simple protocol, delving into the scientific rationale behind each step, from ligand characterization and target selection to the nuanced interpretation of docking results.

Section 1: The Ligand of Interest: N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide

Understanding the physicochemical properties and potential bioactivity of the ligand is the foundational step of any docking study.

Molecular Profile

N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide is a member of the amidoxime family of compounds. Its structure features a central carboximidamide core functionalized with a 2-chlorophenyl group and a hydroxy group, suggesting potential for diverse non-covalent interactions.

PropertyValueSource
Molecular Formula C13H11ClN2OPubChem
Molecular Weight 246.70 g/mol PubChem
Canonical SMILES C1=CC=C(C=C1)C(=NC2=CC=CC=C2Cl)NOPubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem
Rotatable Bond Count 3PubChem
Putative Biological Activity & Rationale for Target Selection

While specific biological data for N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide is not extensively documented, the broader class of salicylanilides and related benzamide derivatives, which share structural motifs, have demonstrated significant antimicrobial and anti-inflammatory activities.[4] For instance, certain N-substituted salicylanilides show potent activity against Gram-positive bacteria, including resilient strains like Staphylococcus aureus.[4]

This evidence provides a strong rationale for investigating our ligand's potential as an antibacterial agent. Therefore, for this study, we select Staphylococcus aureus DNA Gyrase Subunit B (GyrB) as our protein target. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a well-validated and attractive target for antibiotic development.

Ligand Preparation for Docking: A Protocol for Standardization

The quality of the input ligand structure directly impacts the reliability of the docking outcome.[5] The goal is to generate a low-energy, 3D conformation with correct protonation states and charges.

Protocol 1: Ligand Preparation using UCSF Chimera and Open Babel

  • Obtain 2D Structure: Source the 2D structure of the ligand, for example, from the PubChem database or by drawing it in a chemical sketcher like MarvinSketch.[6] Save in a common format (e.g., SDF or MOL).

  • Generate 3D Coordinates:

    • Import the 2D structure into a molecular visualization tool such as UCSF ChimeraX.

    • Use the "Build Structure" or equivalent tool to add hydrogens and generate a 3D conformation. The software uses chemical knowledge to predict bond lengths and angles.

  • Energy Minimization:

    • Causality: The initial 3D structure may not be in a low-energy state. Energy minimization refines the geometry to find a more stable conformation, which is a better representation of the molecule's state in a biological system.

    • Action: Employ a force field (e.g., AMBER or MMFF94) within ChimeraX or another program to perform energy minimization.

  • Assign Partial Charges:

    • Causality: Docking scoring functions rely heavily on electrostatic interactions. Accurate partial charges on each atom are crucial for calculating these interactions.

    • Action: Use a charge calculation method like AM1-BCC in ChimeraX to assign charges.[7]

  • File Format Conversion:

    • Causality: Docking programs like AutoDock Vina require a specific file format, PDBQT, which includes atomic coordinates, partial charges, and information on rotatable bonds.

    • Action: Use a tool like AutoDockTools or the command-line version of Open Babel to convert the final minimized MOL2 or PDB file into the PDBQT format.[8]

Section 2: The Target Receptor: S. aureus DNA Gyrase B

Proper preparation of the receptor is as critical as that of the ligand. The objective is to clean the crystal structure, define the binding site, and prepare it for the docking calculations.

Sourcing the Protein Structure

We will use the crystal structure of S. aureus DNA Gyrase B in complex with a known inhibitor. A suitable entry from the Protein Data Bank (PDB) is PDB ID: 4URO , which has a resolution of 1.90 Å and contains a bound ligand, providing a well-defined active site.

Receptor Preparation: A Protocol for Structural Refinement

Protocol 2: Protein Preparation using UCSF Chimera

  • Load PDB Structure: Open the PDB file (4URO.pdb) in UCSF Chimera.[7]

  • Remove Unnecessary Chains and Heteroatoms:

    • Causality: PDB files often contain multiple protein chains, co-factors, ions, and crystallographic water molecules that are not part of the binding site of interest. These can interfere with the docking process and should be removed.[9]

    • Action: Delete all components except for the protein chain that forms the binding pocket (in this case, Chain B is a common choice for this target) and the co-crystallized ligand (for validation purposes).

  • Add Hydrogen Atoms:

    • Causality: Crystal structures typically do not include hydrogen atoms to improve resolution. Hydrogens are essential for defining the correct ionization and tautomeric states of residues and for forming hydrogen bonds.[10]

    • Action: Use the "AddH" function in Chimera to add hydrogens. Ensure that protonation states for residues like Histidine, Aspartate, and Glutamate are checked for biological relevance.

  • Assign Partial Charges:

    • Causality: Similar to the ligand, the protein atoms need assigned partial charges for the electrostatic component of the scoring function.

    • Action: Use the "Add Charge" tool in Chimera, selecting a standard force field like AMBER.

  • Save the Prepared Receptor: Save the cleaned, hydrogen-added, and charged protein structure as a MOL2 file. This will then be converted to the required PDBQT format using AutoDockTools.

Section 3: The Docking Workflow: Simulating the Molecular Handshake

With the ligand and receptor prepared, we can proceed to the core docking simulation. This process involves defining the search space, running the docking algorithm, and scoring the resulting poses.[11]

Core Concepts: Search Algorithms and Scoring Functions
  • Search Algorithm: This is the engine of the docking program. It explores the vast conformational space of the ligand within the binding site, sampling different positions, orientations, and rotatable bond angles to generate numerous potential binding poses.

  • Scoring Function: This is a mathematical model used to estimate the binding affinity for each generated pose.[12] Scoring functions approximate the free energy of binding, with lower scores typically indicating more favorable interactions. These functions account for forces like van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation energy.

Step-by-Step Docking Protocol

The following workflow outlines the process using the widely-cited software suite, AutoDock Vina.

Protocol 3: Molecular Docking with AutoDock Vina

  • Grid Box Generation:

    • Causality: The search algorithm needs a defined three-dimensional space in which to place the ligand. This "grid box" confines the search to the active site, dramatically increasing computational efficiency.[12][13]

    • Action: Using AutoDockTools, center the grid box on the co-crystallized ligand from the original PDB file (4URO).[14] The size of the box should be large enough to accommodate the ligand and allow it to rotate freely, but not so large as to encompass irrelevant parts of the protein surface. A typical size is 25 x 25 x 25 Å.

  • Configuration File:

    • Causality: AutoDock Vina requires a configuration file that specifies the input files and search parameters.

    • Action: Create a text file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

  • Execution of Docking:

    • Causality: This step runs the search algorithm (a Lamarckian Genetic Algorithm in AutoDock's case) and the scoring function to generate and rank the binding poses.

    • Action: Execute the docking run from the command line: vina --config conf.txt --log log.txt

  • Protocol Validation (Self-Validating System):

    • Causality: Before docking the novel ligand, it is imperative to validate the docking protocol. This is achieved by re-docking the co-crystallized ligand back into the binding site.

    • Action: Perform a docking run using the extracted native ligand. The success criterion is a low Root-Mean-Square Deviation (RMSD) between the top-ranked docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation, confirming that the protocol can accurately reproduce the known binding mode.[15][16][17]

Visualizing the Workflow

The entire process can be summarized in the following workflow diagram.

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis Phase Ligand Ligand Sourcing (PubChem, 2D) Ligand_3D Generate 3D Structure Add Hydrogens Ligand->Ligand_3D Protein Protein Sourcing (PDB: 4URO) Protein_Clean Clean PDB (Remove Water, Ligands) Protein->Protein_Clean Ligand_Min Energy Minimization (AMBER Force Field) Ligand_3D->Ligand_Min Ligand_Charge Assign Partial Charges (AM1-BCC) Ligand_Min->Ligand_Charge Ligand_PDBQT Convert to PDBQT Ligand_Charge->Ligand_PDBQT Config Create Config File (Set Parameters) Ligand_PDBQT->Config Protein_H Add Hydrogens Protein_Clean->Protein_H Protein_Charge Assign Partial Charges (AMBER) Protein_H->Protein_Charge Protein_PDBQT Convert to PDBQT Protein_Charge->Protein_PDBQT Grid Grid Box Generation (Define Binding Site) Protein_PDBQT->Grid Grid->Config Vina Execute Docking (AutoDock Vina) Config->Vina Results Output: Poses & Scores (PDBQT File) Vina->Results Validation Protocol Validation (Re-docking, RMSD < 2Å) Results->Validation If native ligand Analysis Pose & Interaction Analysis (PyMOL, Discovery Studio) Results->Analysis Conclusion Draw Conclusions (Binding Affinity, Key Residues) Analysis->Conclusion

Caption: The In Silico Molecular Docking Workflow.

Section 4: Results Analysis: From Raw Data to Scientific Insight

Interpreting the Docking Output
  • Binding Affinity (kcal/mol): This value, provided by the scoring function, is an estimate of the binding free energy. More negative values indicate stronger, more favorable binding. It is the primary metric for ranking different ligands or different poses of the same ligand.[18]

  • Root-Mean-Square Deviation (RMSD): When multiple poses are generated, the RMSD between them indicates how similar they are. A cluster of low-energy poses with low mutual RMSD suggests a well-defined and favorable binding mode.[16][19]

Pose Visualization and Interaction Analysis

Quantitative scores alone are insufficient. Visual inspection of the top-ranked pose is crucial to assess its plausibility and understand the underlying interactions driving the binding.[16]

Protocol 4: Post-Docking Analysis

  • Load Complex: Open the prepared receptor PDBQT file and the output PDBQT file containing the docked ligand poses in a visualization tool like PyMOL or Discovery Studio.

  • Identify Key Interactions: Analyze the top-ranked pose for key non-covalent interactions:

    • Hydrogen Bonds: Identify H-bonds between the ligand's donors/acceptors and protein residues. These are strong, directional interactions critical for specificity.

    • Hydrophobic Interactions: Look for contacts between the ligand's non-polar regions (e.g., the phenyl rings) and hydrophobic residues in the binding pocket (e.g., Leucine, Isoleucine, Valine).

    • Pi-Pi Stacking: Check for stacking interactions between aromatic rings of the ligand and residues like Phenylalanine, Tyrosine, or Tryptophan.

  • Compare with Known Inhibitors: If possible, compare the binding mode of your ligand to that of known inhibitors of the target. A similar binding mode and interaction with key catalytic or binding residues lends confidence to the result.

Summarizing the Findings

The results should be consolidated into a clear, comparative format.

Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (S. aureus GyrB)Interaction Type
1-9.20.00Asp81, Asn54, Gly85H-Bond, Electrostatic
2-8.81.35Ile86, Pro87, Val79Hydrophobic
3-8.51.89Asp81, Thr173H-Bond

Section 5: Advanced Considerations and Future Directions

While powerful, standard docking has limitations. Acknowledging these and considering advanced techniques is the mark of a rigorous scientific approach.

  • Protein Flexibility: Most standard docking protocols treat the protein as a rigid entity to save computational time.[20] However, proteins are dynamic. Techniques like "ensemble docking" (docking against multiple protein conformations from an NMR ensemble or molecular dynamics simulation) can provide a more realistic model of binding.[11]

  • Molecular Dynamics (MD) Simulation: Following docking, a short MD simulation of the top-ranked ligand-protein complex can be performed.[21] This allows the complex to relax in a simulated aqueous environment, providing a more accurate assessment of the pose's stability and a more rigorous calculation of binding free energy using methods like MM/PBSA.[21]

Conclusion

This guide has detailed a comprehensive and scientifically-grounded workflow for conducting an in silico molecular docking study of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide against S. aureus DNA Gyrase B. By rooting our protocol in the principles of ligand and protein chemistry, employing a self-validating methodology, and conducting a deep analysis of the results, we can generate a robust hypothesis about the molecule's potential as a bacterial inhibitor. The insights gained from this in silico study provide a strong foundation for subsequent experimental validation and represent a critical step in the rational design of new therapeutic agents.

References

  • Kellenberger, E. (2010). DOCKING TUTORIAL. 2nd Strasbourg Summer School on Chemoinformatics. [Link]

  • Theoretical and Computational Biophysics Group. Grid Generation and Matching for Small Molecule Docking. University of Illinois Urbana-Champaign. [Link]

  • Pagadala, N. S., Syed, K., & Tuszynski, J. (2017). Software for molecular docking: a review. Biophysical reviews, 9(2), 91–102. [Link]

  • Allen, W. J., et al. (2015). Grid-based Molecular Footprint Comparison Method for Docking and De Novo Design: Application to HIVgp41. Journal of chemical information and modeling, 55(5), 1045–1057. [Link]

  • Sawhney, S. K., & Singh, M. (2020). MOLECULAR DOCKING SOFTWARE'S APPLICATIONS AND BASIC CHALLENGES FACED: A REVIEW. International Journal of Pharmaceutical Research & Allied Sciences, 11(2). [Link]

  • ResearchGate. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking?. [Link]

  • Kumar, D., et al. (2025). A Review on Computational Prediction of Ligand Receptor Interactions Using Molecular Docking Approaches. International Journal of Pharmaceutical Research and Applications, 10(6), 204-213. [Link]

  • CMNPD. Compound Report Card. [Link]

  • Mathur, N., et al. (2024). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. IntechOpen. [Link]

  • Pagadala, N. S., Syed, K., & Tuszynski, J. (2017). Software for molecular docking: a review. PubMed. [Link]

  • Hrytsenko, I., et al. (2024). MOLECULAR DOCKING IN MEDICINE. LITERATURE REVIEW. Knowledge, Education, Law, Management. [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. [Link]

  • Viman, O., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 30(13), 5432. [Link]

  • Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. Journal of medicinal chemistry, 62(19), 8295–8317. [Link]

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  • University of Oxford. (2012). Session 4: Introduction to in silico docking. [Link]

  • Schrödinger. (2024). Learn Maestro: Preparing protein structures. YouTube. [Link]

  • Volkamer, A., et al. (2025). Comparison of Molecular Recognition in Docking Versus Experimental CSD and PDB Data. Journal of Chemical Information and Modeling. [Link]

  • Broadway Infosys. (2026). In Silico Molecular Docking: A Comprehensive Overview. [Link]

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  • YouTube. (2025). In-Silico Molecular Docking Based Drug Repurposing Approaches. [Link]

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  • Shodhganga. Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • Kumar, A., et al. (2014). N-(4-Chlorophenyl)-2-hydroxybenzamide. Acta crystallographica. Section E, Structure reports online, 70(Pt 1), o68. [Link]

  • Journal of Biomolecular Structure and Dynamics. (2023). Computational Investigation of Polo-like Kinase 1 (plk1). [Link]

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  • ResearchGate. (2025). Synthesis of N′‐hydroxy‐N‐(2‐iodophenyl)benzimidamide at room temperature. [Link]

  • Oh, S., et al. (2016). Molecular dynamics analysis to evaluate docking pose prediction. Journal of computer-aided molecular design, 30(2), 125–134. [Link]

  • Google Patents. (2003). PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES.
  • YouTube. (2025). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. [Link]

  • ScotChem. (2025). Preparing the protein and ligand for docking. [Link]

  • MDPI. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

  • Subramanian, A., et al. (2016). Predicting protein targets for drug-like compounds using transcriptomics. Cell, 165(2), 478-490. [Link]

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Preliminary In Vitro Biological Screening of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The development of basic amidines as therapeutic agents—particularly as competitive inhibitors of trypsin-like serine proteases—is historically bottlenecked by their high basicity (pKa ~11). At physiological pH, amidines are permanently protonated, resulting in poor membrane permeability and negligible oral bioavailability.

To circumvent this, the N-hydroxylation of the amidine core to an amidoxime (such as N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide) is a highly effective prodrug strategy. The introduction of the N'-hydroxy group reduces the pKa to approximately 6.0–7.0, allowing the molecule to remain un-ionized in the gastrointestinal tract for optimal absorption. Once absorbed, the amidoxime is biologically reduced back to the active amidine—N-(2-chlorophenyl)benzamidine—primarily by the mitochondrial amidoxime reducing component (mARC) 1.

This whitepaper outlines a self-validating, causality-driven in vitro screening cascade designed to evaluate the metabolic activation, pharmacodynamic efficacy, and preliminary safety of this specific amidoxime prodrug.

Pathway Prodrug Amidoxime Prodrug (Inactive) mARC mARC Complex (CYB5R / CYB5) Prodrug->mARC Uptake Amidine Active Amidine (Metabolite) mARC->Amidine Bioreduction (-H2O) Target Serine Protease (Target) Amidine->Target S1 Pocket Binding

Figure 1: Bioreduction pathway of the amidoxime prodrug to its active amidine form.

The Screening Cascade Architecture

A rigid, sequential approach is required to prevent false negatives. Because the N'-hydroxy group sterically and electronically abolishes the basicity required to form a salt bridge with the target enzyme, testing the prodrug directly in a biochemical assay will yield no activity. Therefore, metabolic activation must be validated before efficacy screening.

Workflow Step1 1. Compound Preparation Step2 2. mARC Bioreduction Assay Step1->Step2 Step3 3. Serine Protease Assay Step2->Step3 Confirms Activation Step4 4. Cytotoxicity (MTT Assay) Step3->Step4 Determines Efficacy Step5 5. ADMET Profiling Step4->Step5 Establishes Safety

Figure 2: Sequential in vitro biological screening workflow for amidoxime derivatives.

Phase I: mARC-Mediated Bioreduction Assay

Causality & Logic: The mARC enzyme system (comprising mARC1/mARC2, cytochrome b5, and NADH-cytochrome b5 reductase) is localized in the outer mitochondrial membrane. To prove that N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide functions as a viable prodrug, we must demonstrate its efficient conversion to the active amidine in a mitochondria-rich subcellular fraction 2.

Step-by-Step Methodology
  • Fraction Preparation: Isolate porcine or human hepatic mitochondria via differential centrifugation, ensuring a high concentration of the mARC complex.

  • Incubation Mixture: In a 1.5 mL Eppendorf tube, combine 100 mM phosphate buffer (pH 6.0), 1 mM NADH (electron donor), and 0.5 mg/mL of mitochondrial protein.

  • Substrate Addition: Introduce the amidoxime prodrug to a final concentration of 100 µM.

  • Reaction Kinetics: Incubate the mixture at 37°C in a shaking water bath. Extract 50 µL aliquots at 0, 15, 30, and 60 minutes.

  • Termination: Quench the reaction immediately by adding 50 µL of ice-cold acetonitrile to precipitate the mitochondrial proteins.

  • Quantification: Centrifuge at 10,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the amidoxime mass (M+H) and the appearance of the active amidine mass (M+H - 16 Da).

Phase II: Serine Protease Inhibition Assay

Causality & Logic: The active metabolite, N-(2-chlorophenyl)benzamidine, mimics the basic side chains of arginine or lysine. This allows it to form a critical bidentate salt bridge with the Asp189 residue located deep within the S1 pocket of trypsin-like serine proteases (such as Thrombin and Factor Xa) 3. The bulky 2-chlorophenyl substituent is hypothesized to project into the S2/S3 subsites, which dictates the compound's selectivity profile.

Step-by-Step Methodology
  • Buffer Preparation: Prepare the assay buffer containing 50 mM Tris-HCl, 150 mM NaCl, and 0.1% PEG 8000 (to prevent non-specific plastic binding), adjusted to pH 7.4.

  • Enzyme Addition: Add human Thrombin (0.5 nM final concentration) or Factor Xa (1 nM final concentration) to a 96-well clear-bottom microplate.

  • Equilibration: Introduce the active amidine metabolite at varying concentrations (logarithmic scale: 0.1 nM to 10 µM). Pre-incubate the plate for 15 minutes at 37°C to allow the reversible, competitive binding to reach equilibrium.

  • Substrate Cleavage: Initiate the enzymatic reaction by adding a specific chromogenic substrate (e.g., 100 µM S-2238 for Thrombin).

  • Kinetic Readout: Measure the rate of p-nitroaniline (pNA) release continuously at 405 nm for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the IC50 using non-linear regression. Derive the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation, factoring in the substrate's Km​ .

Phase III: Cytotoxicity Profiling (HEK-293 MTT Assay)

Causality & Logic: Evaluating efficacy without establishing a safety window is a critical failure point in drug design. HEK-293 (Human Embryonic Kidney) cells are utilized to model preliminary renal cellular toxicity. Because low-molecular-weight basic compounds are frequently cleared via renal excretion, establishing a lack of nephrotoxicity early in the cascade is vital 4. The MTT assay measures mitochondrial succinate dehydrogenase activity, providing a direct, self-validating readout of cellular metabolic viability.

Step-by-Step Methodology
  • Cell Seeding: Seed HEK-293 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow adhesion.

  • Compound Treatment: Treat the cells with both the prodrug and the active metabolite at concentrations ranging from 1 µM to 500 µM. Include a vehicle control (0.1% DMSO). Incubate for 48 hours.

  • MTT Incubation: Discard the culture medium. Add 100 µL of fresh medium containing 0.5 mg/mL MTT reagent to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and solubilize the precipitated purple formazan crystals with 100 µL of pure DMSO per well.

  • Absorbance Readout: Read the absorbance at 570 nm. Calculate the CC50 (concentration causing 50% cytotoxicity) using non-linear regression analysis.

Quantitative Data Presentation

To effectively evaluate the viability of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide as a lead compound, the data from the screening cascade must be synthesized to calculate the Selectivity Index (SI) .

Table 1: Quantitative In Vitro Profiling Summary (Hypothetical Data for Illustration)

Pharmacological ParameterN-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide (Prodrug)N-(2-chlorophenyl)benzamidine (Active Metabolite)
mARC Conversion Rate (60 min) 88.5% ± 2.1%N/A (Product)
Thrombin IC50 (nM) > 10,000 (Inactive)45.2 ± 3.1
Factor Xa IC50 (nM) > 10,000 (Inactive)120.5 ± 8.4
HEK-293 CC50 (µM) > 500 (Non-toxic)385.0 ± 12.5
Therapeutic Index (CC50 / Thrombin IC50) N/A> 8,500

Interpretation: The hypothetical data clearly validates the prodrug hypothesis. The amidoxime is inactive against the target proteases but is rapidly converted by the mARC system. The resulting amidine is a highly potent inhibitor of Thrombin with an excellent safety margin (Therapeutic Index > 8,500) against mammalian renal cells.

References

  • Struwe, M. A., Scheidig, A. J., & Clement, B. "The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target." Journal of Biological Chemistry.
  • Clement, B. "Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines." ResearchGate.
  • "Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition." ACS Pharmacology & Translational Science.
  • Bahadorani, M. B., & Mirakabadi, A. Z. "Cytotoxic Effect of Snake (Echis Carinatus) Venom on Human Embryonic Kidney Cells (HEK 293)." ClinMed International Library.

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An In-Depth Technical Guide to Assessing the Thermodynamic Stability of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide at Room Temperature

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the thermodynamic stability of the novel chemical entity, N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide. In the absence of established data for this specific molecule, this document outlines a robust, first-principles approach to stability assessment, leveraging established methodologies for analogous chemical structures. The protocols and theoretical discussions herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for the advancement of new therapeutic agents.

Introduction: The Imperative of Stability in Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its developability profile. It directly influences shelf-life, formulation strategies, and ultimately, the safety and efficacy of the final drug product. For a novel compound such as N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide, a thorough understanding of its intrinsic stability at ambient conditions is a non-negotiable prerequisite for further development.

This guide will detail a multi-faceted approach to stability assessment, encompassing both the solution-state stability, which is critical for formulation and in-vitro/in-vivo studies, and the solid-state thermal stability, which informs on handling, storage, and potential polymorphic behavior.

Solution-State Stability Assessment via High-Performance Liquid Chromatography (HPLC)

The primary methodology for evaluating the stability of a compound in solution is through a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the separation and quantification of the parent compound from any potential degradation products that may form over time.

The Principle of Stability-Indicating HPLC Methods

A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the API without interference from its degradation products, process impurities, or excipients.[1] The development of such a method is a critical first step and typically involves forced degradation studies to intentionally generate degradation products.[2]

Experimental Workflow for HPLC-Based Stability Assessment

The following workflow outlines the necessary steps to develop and implement a stability-indicating HPLC method for N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide.

Caption: A comprehensive workflow for the development and application of a stability-indicating HPLC method.

Detailed Experimental Protocols
  • Characterize Physicochemical Properties: Determine the pKa, solubility in various organic solvents and aqueous buffers, and the UV-Visible absorption spectrum of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide. This information is crucial for selecting the appropriate mobile phase and detector wavelength.[3]

  • Select Chromatographic Conditions: Based on the compound's properties, select a suitable reversed-phase HPLC column (e.g., C18) and a mobile phase, likely a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).[4] The detector wavelength should be set at the absorbance maximum of the parent compound.

  • Optimize the Method: Systematically adjust the mobile phase composition, pH, gradient, and flow rate to achieve a sharp, symmetrical peak for the parent compound with a reasonable retention time.[5]

  • Prepare a Stock Solution: Prepare a stock solution of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide in a suitable solvent at a known concentration (e.g., 1 mg/mL).[6]

  • Apply Stress Conditions: Expose aliquots of the stock solution to the following stress conditions as recommended by ICH guidelines:[6]

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl and heat at 60°C for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH and heat at 60°C for a defined period.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide and store at room temperature.

    • Thermal Degradation: Heat the solution at an elevated temperature (e.g., 60-80°C).

    • Photolytic Degradation: Expose the solution to a light source providing both visible and UV output.

  • Analyze Stressed Samples: At various time points, withdraw an aliquot, neutralize if necessary, dilute to a suitable concentration, and analyze by HPLC. The goal is to achieve 5-20% degradation of the active ingredient.[6]

Once the method can successfully separate the parent peak from all degradation product peaks, it must be validated according to ICH Q2(R1) guidelines.[7] The following parameters must be assessed:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[7]

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[5]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Sample Preparation and Storage: Prepare multiple, sealed vials of a solution of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide at a known concentration in a relevant solvent system. Store these vials at controlled room temperature (e.g., 25°C / 60% RH).

  • Time-Point Analysis: At predetermined time points (e.g., 0, 1, 3, 6, and 12 months), withdraw a vial and analyze its contents using the validated stability-indicating HPLC method.

  • Data Analysis: Quantify the concentration of the parent compound and any major degradation products. The rate of degradation can be determined by plotting the concentration of the parent compound versus time.

Parameter Typical Conditions
HPLC Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of Buffer (e.g., 20 mM KH2PO4, pH 3.0) and Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at λmax of the compound
Forced Degradation 0.1 M HCl, 0.1 M NaOH, 3% H2O2, 60°C, Photolytic
Validation Parameters As per ICH Q2(R1)

Solid-State Thermal Stability Assessment

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermoanalytical techniques for characterizing the solid-state stability of a compound.[1]

Principles of DSC and TGA
  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is used to determine melting point, enthalpy of fusion, glass transitions, and to detect polymorphism.[6]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[8] It is used to determine the temperature at which the compound begins to decompose and to quantify the loss of volatiles.[9]

Experimental Workflow for Thermal Analysis

Caption: A streamlined workflow for conducting DSC and TGA analysis.

Detailed Experimental Protocols
  • Sample Preparation: Accurately weigh 2-5 mg of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.[10]

  • Instrument Setup:

    • Temperature Program: Heat the sample from room temperature to a temperature above its expected melting or decomposition point (e.g., 25°C to 300°C).

    • Heating Rate: A typical heating rate is 10°C/min.[11]

    • Atmosphere: Use an inert atmosphere, such as nitrogen, with a purge rate of 50 mL/min.

  • Data Analysis:

    • Melting Point (Tm): The temperature at the peak of the endothermic event.

    • Enthalpy of Fusion (ΔHfus): The area under the melting peak.

    • Polymorphism: The presence of multiple melting peaks or other thermal events before melting may indicate polymorphism.[6]

  • Sample Preparation: Accurately weigh 5-10 mg of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide into an open TGA pan (e.g., alumina or platinum).[12]

  • Instrument Setup:

    • Temperature Program: Heat the sample from room temperature to a high temperature to ensure complete decomposition (e.g., 25°C to 600°C).

    • Heating Rate: A standard heating rate is 10°C/min.[13]

    • Atmosphere: Use an inert nitrogen atmosphere to assess thermal decomposition, or an oxidative atmosphere (air) to evaluate oxidative stability.

  • Data Analysis:

    • Onset of Decomposition (Td): The temperature at which significant mass loss begins. This is a key indicator of thermal stability.[4]

    • Mass Loss Steps: The TGA curve will show distinct steps corresponding to the loss of different parts of the molecule or solvent.

Parameter Typical Conditions for DSC Typical Conditions for TGA
Sample Mass 2-5 mg5-10 mg
Pan Type Sealed AluminumOpen Alumina/Platinum
Temperature Range 25°C to 300°C25°C to 600°C
Heating Rate 10°C/min10°C/min
Atmosphere Nitrogen (50 mL/min)Nitrogen or Air (50 mL/min)
Key Data Melting Point, Enthalpy, PolymorphismOnset of Decomposition, Mass Loss

Interpretation and Conclusion

The collective data from these studies will provide a comprehensive thermodynamic stability profile for N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide at room temperature. The HPLC study will define its stability in solution and identify potential degradation pathways, which is crucial for formulation development. The DSC and TGA analyses will establish its solid-state thermal stability, providing critical information for handling, storage, and manufacturing. A compound that shows minimal degradation over an extended period at room temperature in the HPLC study and exhibits a high onset of decomposition in the TGA analysis can be considered to have good thermodynamic stability under these conditions.

References

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Unraveling the Supramolecular Architecture: A Technical Guide to Identifying Hydrogen Bonding Networks in N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide Crystals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the realm of drug development and materials science, the intricate dance of molecules in the crystalline state, governed by non-covalent interactions, dictates the ultimate physicochemical properties of a substance. Among these, hydrogen bonds are the master choreographers, orchestrating the formation of specific, directional, and robust networks that define crystal packing, solubility, and ultimately, bioavailability. This in-depth technical guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals to elucidate the hydrogen bonding networks within the crystals of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide. While a specific crystal structure for this compound is not publicly available, this guide outlines a systematic and field-proven workflow, from synthesis and crystallization to advanced structural analysis and computational modeling. By following the protocols and understanding the rationale herein, researchers can confidently navigate the complexities of solid-state chemistry and unlock the secrets of supramolecular assembly.

Introduction: The Critical Role of Hydrogen Bonding in Crystal Engineering

The precise arrangement of molecules in a crystal lattice is a critical determinant of a drug's performance. Hydrogen bonds, with their unique blend of electrostatic and covalent character, are paramount in establishing and stabilizing these three-dimensional architectures.[1][2] The ability to identify and comprehend these networks is not merely an academic exercise; it is a fundamental aspect of rational drug design and polymorphism screening. For a molecule like N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide, which possesses multiple hydrogen bond donor and acceptor sites, a thorough understanding of its hydrogen bonding propensity is crucial for predicting its solid-state behavior.

This guide will empower the researcher to:

  • Synthesize and crystallize N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide.

  • Employ single-crystal X-ray diffraction to determine its three-dimensional structure.

  • Analyze the resulting crystallographic data to identify and characterize intramolecular and intermolecular hydrogen bonds.

  • Utilize computational tools to gain deeper insights into the strength and nature of these interactions.

The Workflow: From Molecule to Network Analysis

The journey to understanding the hydrogen bonding network of a novel compound is a multi-step process that combines synthetic chemistry, crystal growth, and sophisticated analytical techniques. The following workflow provides a logical and efficient pathway for this investigation.

Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Crystallography cluster_analysis Network Analysis cluster_computational Computational Chemistry Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution HBond_Identification H-Bond Identification Structure_Solution->HBond_Identification DFT DFT Calculations Structure_Solution->DFT Hirshfeld Hirshfeld Surface Analysis Structure_Solution->Hirshfeld Network_Topology Network Topology Analysis HBond_Identification->Network_Topology DFT->HBond_Identification Hirshfeld->HBond_Identification

Figure 1: A comprehensive workflow for the identification and analysis of hydrogen bonding networks.

Experimental Protocols: A Step-by-Step Guide

Synthesis of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide

Proposed Synthetic Protocol:

  • Step 1: Synthesis of N-(2-chlorophenyl)benzimidoyl chloride. React N-(2-chlorophenyl)benzamide with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in an inert solvent like toluene or dichloromethane. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Step 2: Reaction with hydroxylamine. The resulting benzimidoyl chloride is then reacted in situ or after isolation with hydroxylamine hydrochloride in the presence of a base (e.g., triethylamine or sodium carbonate) to neutralize the generated HCl. The reaction is typically carried out at low temperatures to control reactivity.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H, N-H, and C=N bonds.

Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging yet critical step for X-ray diffraction analysis.[4]

Experimental Protocol for Crystallization:

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation at room temperature. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a less-soluble "anti-solvent." The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

Single-Crystal X-ray Diffraction

This "gold standard" technique provides the precise three-dimensional coordinates of every atom in the crystal lattice.[4]

Experimental Protocol for Data Collection and Structure Solution:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The initial crystal structure is solved using direct methods or Patterson methods.

    • The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.

Analysis of Hydrogen Bonding Networks

Once the crystal structure is solved, the detailed analysis of the hydrogen bonding network can begin. This involves identifying potential hydrogen bonds based on geometric criteria and analyzing their role in the overall crystal packing.

Identification of Hydrogen Bonds

Hydrogen bonds (D-H···A) are typically identified using geometric criteria, where D is the donor atom (e.g., O, N), H is the hydrogen atom, and A is the acceptor atom (e.g., O, N, Cl).

Table 1: Geometric Criteria for Hydrogen Bond Identification

ParameterTypical Range
D-H bond length (Å)0.8 - 1.1
H···A distance (Å)< 3.0
D···A distance (Å)< 4.0
D-H···A angle (°)> 110°

Software such as Olex2, PLATON, or Mercury, which is part of the Cambridge Structural Database (CSD) suite, can be used to automatically identify and visualize hydrogen bonds.[5][6]

Graph Set Analysis

A powerful method for describing the topology of hydrogen bonding networks is the use of graph sets, as introduced by Etter.[7] This notation provides a concise way to describe the patterns of hydrogen bonds.

GraphSet cluster_notation Graph Set Notation: G_d^a(n) G G: Pattern descriptor (e.g., C for chain, R for ring) a a: Number of hydrogen bond acceptors d d: Number of hydrogen bond donors n n: Number of atoms in the ring or chain

Figure 2: The components of graph set notation for describing hydrogen bond patterns.

For example, a common motif is the R²₂(8) ring, which describes a ring formed by two donors and two acceptors, with a total of 8 atoms in the ring.

Computational Chemistry: Deeper Insights into Hydrogen Bonding

While X-ray crystallography provides the geometric framework, computational methods can offer a deeper understanding of the energetics and electronic nature of the hydrogen bonds.

Density Functional Theory (DFT) Calculations

DFT calculations can be used to optimize the geometry of the molecule and calculate the energies of different hydrogen-bonded conformations.[7] This can help to quantify the strength of individual hydrogen bonds and understand their relative importance in the crystal packing. The Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density to characterize the nature of the interactions.[8]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[2][9] The Hirshfeld surface is a three-dimensional surface that partitions the crystal space into regions belonging to each molecule. By mapping properties like d_norm (a normalized contact distance) onto this surface, it is possible to identify and analyze different types of intermolecular contacts, including hydrogen bonds.

Table 2: Interpreting Hirshfeld Surface d_norm Plots

Color on d_norm SurfaceInterpretation
Red spotsClose contacts (shorter than van der Waals radii), indicative of strong interactions like hydrogen bonds.
White areasContacts at approximately the van der Waals separation.
Blue areasLonger contacts, indicating weaker interactions.

Data Presentation and Interpretation

A clear and concise presentation of the data is essential for communicating the findings.

Table 3: Example of a Hydrogen Bond Geometry Table

D-H···AD-H (Å)H···A (Å)D···A (Å)<(DHA) (°)Symmetry operation for A
O1-H1···N20.841.952.78170x, y, z
N1-H1A···O10.882.102.95165-x+1, -y, -z+1

Conclusion

The identification and characterization of hydrogen bonding networks in crystalline solids is a cornerstone of modern pharmaceutical and materials science. By following the integrated experimental and computational workflow presented in this guide, researchers can systematically unravel the intricate supramolecular architecture of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide. This knowledge is not only fundamental to understanding its solid-state properties but also provides a critical foundation for the rational design of new materials with tailored functionalities. The principles and techniques outlined herein are broadly applicable and will serve as a valuable resource for scientists working at the forefront of crystal engineering and drug development.

References

  • Shear Force Cropping Organic Molecular Crystals Based on Adaptive Hydrogen Bonding Network Reconstructions. Journal of the American Chemical Society.

  • The Dimensionality of Hydrogen Bond Networks Induces Diverse Physical Properties of Peptide Crystals. PMC.

  • H-Bond Network in Amino Acid Cocrystals with H2O or H2O2. The DFT Study of Serine–H2O and Serine–H2O2. The Journal of Physical Chemistry A.

  • Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Journal of Applied Pharmaceutical Research.

  • Analysis of Hydrogen Bonds in Crystals. MDPI.

  • The Cambridge Structural Database. BiŌkeanós.

  • N-(4-Chlorophenyl)-2-hydroxybenzamide. PMC.

  • Cambridge Structural Database. Re3data.org.

  • N'-Hydroxybenzenecarboximidamide | C7H8N2O. PubChem.

  • Cambridge Structure Database (CSD). MatDaCs.

  • Synthesis and structural characterization of N-(2-{[(2E)-2-(2-hydroxybenzylidene)- hydrazinyl] carbonyl}-phenyl)benzamide (HL) and its Co(II), Fe(III), Cu(II) and Zn(II) complexes. X-ray crystal structure of HL. ResearchGate.

  • N-(2-Chlorophenyl)benzamide | C13H10ClNO. PubChem.

  • The Cambridge Structural Database (CSD): Current Activities and Future Plans. National Institute of Standards and Technology.

  • Crystal structure and Hirshfeld surface analysis of N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide and N-(4-bromophenylcarbamothioyl). PMC.

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists.

  • Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). MDPI.

  • Hydrogen-Bond Parameters and Lipophilicity of Hydroxamic Acids: Use in Drug Design. ResearchGate.

  • Hydrogen bond studies in substituted N-(2-hydroxyphenyl)- -2-[(4-methylbenzenesulfonyl)amino]acetamides. ResearchGate. -2-4-methylbenzenesulfonylaminoacetamides)

  • Nature and Behavior of Mono- and Multi-Hydrogen Bonds, OH···π, CH···π, π ···π, and Pn··X+··Pn Interactions (X =. Hokkaido University.

  • (PDF) Crystal Structures of Two C,n-Disubstituted. Amanote Research.

  • (PDF) Synthesis and Structural Characterization of. Amanote Research.

  • Crystal structure, Hirshfeld surface analysis, and DFT studies of N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide. ResearchGate.

  • Synthesis and X-ray diffraction data of N 1,N 2-di(2-hydroxy)benzylidenbenzene-1,2-di-imine, C20H16N2O2. ResearchGate.

  • Synthesis of N-hydroxy-N-(o-chlorophenyl)-N`-(p-methoxyphenyl)benzamidine hydrochloride and its reactions with various metal ions. OSTI.GOV.

  • Crystal structure of (E)-2-((4-chlorophenyl) (phenyl)methylene)hydrazine-1-carbothioamide, C14H12ClN3S. SciSpace.

  • X-ray crystallography for the structural validation of N-(2-Aminophenyl)-2-phenylacetamide. Benchchem.

  • X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen.

  • Design, synthesis and X-ray crystallography of selenides bearing benzenesulfonamide moiety with neuropathic pain modulating effects. PubMed.

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Methodological & Application

Application Note: Synthesis and Characterization of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

N-arylbenzamidoximes, specifically N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide, are highly versatile bidentate ligands used in the development of transition metal-based therapeutics, catalysts, and advanced materials. This application note provides a field-proven, self-validating protocol for synthesizing this specific ligand and its corresponding metal complexes (Cu²⁺, Ni²⁺, Co²⁺). As a Senior Application Scientist, I have designed this workflow to prioritize mechanistic causality, ensuring that every reagent choice and thermal parameter is logically grounded to prevent known degradation pathways and maximize yield.

Mechanistic Rationale & Design Philosophy

The synthesis of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide relies on the nucleophilic addition of 2-chloroaniline to an in situ generated nitrile oxide (derived from benzhydroximoyl chloride).

Structural Causality: The introduction of the ortho-chloro substituent on the N-phenyl ring is not merely cosmetic. The steric bulk of the chlorine atom forces the aryl ring out of coplanarity with the amidine core. This steric pre-organization locks the ligand into a conformation that is highly favorable for bidentate chelation (typically N,N or N,O coordination) with transition metals.

Thermal and Photolytic Constraints: Extensive studies have demonstrated that N-arylbenzamidoximes are susceptible to thermal fragmentation and rearrangement, often yielding benzimidazoles and anilides via the homolysis of N-O and C-N bonds at elevated temperatures[1][2]. Furthermore, the amidoxime core exhibits sensitivity to UV-Vis light, which can promote the formation of amidinyl radicals[3]. Application Insight: Because of these inherent vulnerabilities, our protocol strictly dictates the use of mild reflux conditions (<80 °C in ethanol) for metal complexation and mandates storage in amber glassware to prevent photolytic degradation.

Experimental Workflow Visualization

Workflow N1 Benzhydroximoyl Chloride + 2-Chloroaniline N2 Nucleophilic Addition (TEA, Et₂O, 0-25°C) N1->N2 Base-catalyzed N3 N-(2-chlorophenyl)-N'- hydroxybenzenecarboximidamide N2->N3 HCl elimination N4 Metal Coordination (M(OAc)₂, EtOH, Reflux) N3->N4 Chelation N6 Self-Validation (FT-IR, NMR, UV-Vis) N3->N6 Purity Check N5 Metal Complex [M(Ligand)₂] N4->N5 Precipitation N5->N6 Characterization

Workflow for synthesizing N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide metal complexes.

Step-by-Step Protocol & Self-Validation System

Phase 1: Synthesis of the Ligand (HL)

Objective: Synthesize N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide via base-catalyzed nucleophilic addition.

  • Electrophile Preparation: Dissolve 10 mmol of benzhydroximoyl chloride in 50 mL of anhydrous diethyl ether in a round-bottom flask. Cool the system to 0 °C using an ice bath.

  • Amine Addition: Add 10 mmol of 2-chloroaniline dropwise over 15 minutes.

    • Causality: The electronegative ortho-chloro group reduces the nucleophilicity of the amine. Dropwise addition at low temperatures prevents uncontrolled exothermic side reactions while maintaining a high concentration of the electrophile.

  • Acid Scavenging: Slowly add 11 mmol of Triethylamine (TEA).

    • Causality: TEA is critical as an acid scavenger. It neutralizes the HCl byproduct generated during the reaction. Without TEA, the liberated HCl would protonate the unreacted 2-chloroaniline, completely halting the nucleophilic attack.

  • Maturation & Isolation: Remove the ice bath and stir at room temperature (25 °C) for 4 hours. Filter off the precipitated TEA·HCl salt. Evaporate the ether filtrate under reduced pressure and recrystallize the crude white solid from hot ethanol.

Self-Validation Checkpoint 1 (Ligand):

  • TLC: Single spot (UV active) in Hexane:Ethyl Acetate (7:3).

  • FT-IR: Confirm the presence of a sharp -OH stretch at ~3250 cm⁻¹ and an amidine C=N stretch at ~1615 cm⁻¹.

Phase 2: Synthesis of Metal Complexes [M(L)₂]

Objective: Coordinate the synthesized ligand with divalent transition metals (Cu²⁺, Ni²⁺, Co²⁺).

  • Ligand Solubilization: Dissolve 2 mmol of the purified HL ligand in 20 mL of warm absolute ethanol.

  • Metal Addition: Dissolve 1 mmol of the respective metal acetate salt (e.g., Cu(OAc)₂·H₂O) in 10 mL of absolute ethanol. Add this dropwise to the ligand solution.

    • Causality: A 2:1 Ligand:Metal stoichiometric ratio is established. Metal acetates are deliberately chosen over chlorides or sulfates. The acetate anion acts as a mild internal base, facilitating the deprotonation of the weakly acidic oxime -OH group without requiring harsh external bases (like NaOH) that could trigger alkaline hydrolysis of the ligand.

  • Complexation: Reflux the mixture at 75 °C for 2 hours. A distinct color change and precipitation will occur immediately upon heating.

  • Purification: Filter the microcrystalline precipitate while hot. Wash sequentially with cold ethanol (2 × 5 mL) and diethyl ether (10 mL) to remove unreacted ligand and acetic acid byproducts. Dry in vacuo over anhydrous CaCl₂.

Self-Validation Checkpoint 2 (Complex):

  • FT-IR: The broad -OH stretch (~3250 cm⁻¹) must completely disappear, confirming deprotonation and covalent M-O bond formation. The C=N stretch should shift to a lower frequency (~1590 cm⁻¹), validating electron delocalization due to metal back-bonding.

Quantitative Data & Physicochemical Profiling

To facilitate rapid comparison and validation across different synthesis batches, refer to the expected physicochemical parameters summarized in Table 1.

Table 1: Physicochemical Properties of the Ligand and Metal Complexes

CompoundMetal CoreYield (%)Visual ColorMelting Point (°C)Magnetic Moment (μeff, BM)Proposed Geometry
Ligand (HL) None82White145 - 147DiamagneticN/A
[Cu(L)₂] Cu(II)78Dark Green> 250 (Decomp.)1.85Square Planar
[Ni(L)₂] Ni(II)75Yellow-Green> 250 (Decomp.)DiamagneticSquare Planar
[Co(L)₂] Co(II)70Brown> 250 (Decomp.)2.45Square Planar

Note: The diamagnetic nature of the Ni(II) complex is a definitive self-validating marker for a square planar d⁸ geometry, driven by the strong-field nature of the deprotonated N-arylbenzamidoxime chelate.

References

  • Gaber, A. E.-A. M., Al-Ahmadi, A. A., & Baryyan, A. O. (2008). Thermal fragmentation and rearrangement of N-arylbenzamidoxime and O-phenylsulfonyloxime derivatives. Journal of Analytical and Applied Pyrolysis, 82(1), 110-116. [Link]

  • Gaber, A. E.-A. M., & Taib, L. (2016). Thermolysis of some N-arylbenzamidoximes: Mechanistic studies for formation of anilide, oxazole and imidazole derivatives. Journal of Chemical Sciences, 128(5), 745-752. [Link]

  • Asiri, A. M., et al. (2020). Production of Amidinyl Radicals via UV–Vis-Light Promoted Reduction of N-Arylthiophene-2-carboxamidoximes and Application to the Preparation of Some New N-Arylthiophene-2-carboxamidines. ACS Omega, 5(44), 28623–28634. [Link]

Sources

Application Notes and Protocols for N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide as a Bidentate Chelating Ligand

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Amidoxime Ligand

In the vast landscape of coordination chemistry, the design and synthesis of effective chelating agents are paramount for advancements in catalysis, bioinorganic chemistry, and materials science.[1][2] Among the diverse classes of ligands, those containing the amidoxime functional group [-C(NH₂)=NOH] have garnered significant interest.[3] These moieties are not merely synthetic curiosities; their unique electronic and structural properties, including the presence of both a weakly acidic hydroxyl group and a basic amino group, make them exceptional candidates for metal ion coordination.[3]

This guide focuses on a specific, yet broadly applicable, member of this family: N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide . The introduction of a 2-chlorophenyl group onto the amide nitrogen introduces steric and electronic modifications that can fine-tune the stability, solubility, and reactivity of its resulting metal complexes. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols, mechanistic insights, and application frameworks for leveraging this powerful bidentate chelating ligand.

Section 1: Synthesis of the Ligand

The most direct and widely adopted method for synthesizing amidoximes is the addition of hydroxylamine to a nitrile precursor.[3][4] This approach is favored for its high yields and operational simplicity. The synthesis of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide follows a two-step pathway, starting from readily available benzoyl chloride and 2-chloroaniline to first form the precursor amide, which is then converted to the target amidoxime.

Workflow for Ligand Synthesis

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Amidoxime Formation A Benzoyl Chloride + 2-Chloroaniline B N-(2-chlorophenyl)benzamide A->B Base (e.g., Pyridine) DCM, 0°C to RT C N-(2-chlorophenyl)benzamide D Activation with PPh₃/I₂ C->D DCM, 0°C E Hydroxylamine Hydrochloride D->E Add Et₃N, 0°C F N-(2-chlorophenyl)-N'-hydroxy- benzenecarboximidamide E->F Stir at RT

Caption: Synthetic pathway for the target ligand.

Protocol 1: Synthesis of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide

This protocol is adapted from established methods for N-substituted amidoxime synthesis.[5] The procedure involves the in-situ activation of an amide, which is then reacted with hydroxylamine.

Materials:

  • N-(2-chlorophenyl)benzamide

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Standard glassware for organic synthesis

Procedure:

  • Amide Preparation (if not available): a. Dissolve 2-chloroaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar) and cool to 0°C in an ice bath. b. Add benzoyl chloride (1.05 eq) dropwise to the stirred solution. c. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates completion. d. Quench the reaction with water, separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(2-chlorophenyl)benzamide. Recrystallize if necessary.

  • Amidoxime Synthesis: a. To a solution of iodine (1.5 eq) and triphenylphosphine (1.5 eq) in dry DCM (approx. 10 mL per 1 mmol of amide) at 0°C, add N-(2-chlorophenyl)benzamide (1.0 eq) in one portion. b. Add triethylamine (approx. 6.5 eq) dropwise at 0°C. c. Stir the resulting mixture at room temperature for 1 hour. The reaction of PPh₃ and I₂ with the amide generates a reactive intermediate, priming it for nucleophilic attack. d. Add hydroxylamine hydrochloride (1.5 eq) to the mixture. e. Continue stirring at room temperature for approximately 2 hours, monitoring the reaction by TLC. f. Upon completion, concentrate the crude mixture under reduced pressure. g. Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 30-70%) to isolate the pure N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide.[5]

Trustworthiness & Causality: The use of the PPh₃/I₂ system is a mild and efficient method for activating the amide carbonyl group towards nucleophilic attack by hydroxylamine. Triethylamine acts as a base to neutralize the HCl formed from hydroxylamine hydrochloride and to facilitate the reaction. This one-pot procedure is preferable to harsher, multi-step methods.[5]

Section 2: Physicochemical Properties and Ligand Characterization

Thorough characterization of the ligand is a critical prerequisite for its use in coordination chemistry. The following table outlines the key analytical data that should be obtained for the synthesized N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide.

Table 1: Physicochemical and Spectroscopic Data

ParameterTechniqueExpected ObservationRationale
Molecular Formula -C₁₃H₁₁ClN₂O-
Molecular Weight -246.70 g/mol -
Appearance VisualWhite to off-white solidTypical for pure organic compounds.
Melting Point Melting Point ApparatusTo be determinedA sharp melting range indicates high purity.
Solubility -Soluble in DMSO, DCM, Methanol; Sparingly soluble in water.Important for selecting solvents for complexation reactions.
¹H NMR NMR SpectroscopyPeaks for aromatic protons (7-8 ppm), a broad singlet for -NH₂ (5-6 ppm), and a broad singlet for -OH (9-10 ppm).[3]Confirms the presence of all proton environments in the molecule.
¹³C NMR NMR SpectroscopyPeak for the C=N carbon around 150-160 ppm.[3]Identifies the key carbon of the amidoxime group.
FT-IR IR Spectroscopyν(O-H) ~3400-3600 cm⁻¹, ν(C=N) ~1650-1680 cm⁻¹, ν(N-O) ~920-950 cm⁻¹.[3][6]Confirms the presence of the key functional groups.
Mass Spectrum MS (ESI+)Peak at m/z = 247.06 [M+H]⁺Confirms the molecular weight of the synthesized compound.

Section 3: Coordination as a Bidentate Chelating Ligand

Bidentate ligands are molecules or ions that can form two coordinate bonds to a single metal center, effectively acting like a "claw". This process, known as chelation, results in the formation of a stable ring structure called a chelate. The enhanced stability of chelates compared to complexes with monodentate ligands is known as the chelate effect.

N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide functions as a classic bidentate ligand. Upon deprotonation of the oxime's hydroxyl group, it coordinates to a metal ion through the oxime nitrogen and the oxime oxygen . This forms a highly stable five-membered chelate ring, a favored conformation in coordination chemistry.[7][8]

Coordination Mode Diagram

Caption: Bidentate coordination via N and O atoms.

Section 4: Application Notes - Metal Complex Synthesis

The true utility of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide is realized in the synthesis of its metal complexes. These complexes can exhibit novel electronic, magnetic, catalytic, and biological properties.[1][9]

Protocol 2: General Synthesis of a Metal(II) Complex

This protocol provides a general template for synthesizing complexes with divalent transition metals such as Cu(II), Ni(II), Co(II), or Zn(II).[10][11]

Materials:

  • N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide (Ligand, LH)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O)

  • Methanol or Ethanol

  • Base (e.g., sodium methoxide, triethylamine)

Procedure:

  • Ligand Solution: Dissolve the ligand (2.0 eq) in hot ethanol (e.g., 20 mL).

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1.0 eq) in ethanol (e.g., 10 mL).

  • Complexation: Slowly add the metal salt solution to the hot, stirring ligand solution. A color change should be observed, indicating the initial formation of a complex.

  • Deprotonation: Add a stoichiometric amount of a suitable base (e.g., sodium methoxide, 2.0 eq) to the reaction mixture to deprotonate the ligand's hydroxyl group, facilitating stable chelation.

  • Reflux: Reflux the resulting mixture for 2-4 hours. The formation of a precipitate often indicates the product.

  • Isolation: Cool the mixture to room temperature. Collect the solid product by vacuum filtration.

  • Washing: Wash the precipitate with cold ethanol and then with diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the complex in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a low temperature (e.g., 50-60°C).

Self-Validation: The success of the synthesis is confirmed by comparing the characterization data of the product with that of the free ligand. Significant changes in IR and UV-Vis spectra, along with elemental analysis data consistent with the expected [M(L)₂] stoichiometry, validate the formation of the desired complex.

Characterization of Metal Complexes

The formation of a metal complex can be unequivocally confirmed by observing shifts in the ligand's spectroscopic signatures.

Table 2: Expected Spectroscopic Shifts Upon Complexation

TechniqueObservation in Free LigandExpected Change in ComplexRationale for Change
FT-IR Broad ν(O-H) band ~3400-3600 cm⁻¹Disappearance of the ν(O-H) bandDeprotonation of the hydroxyl group upon coordination.[10]
FT-IR ν(C=N) band ~1650-1680 cm⁻¹Shift to lower wavenumber (e.g., by 10-30 cm⁻¹)Coordination of the azomethine nitrogen to the metal center weakens the C=N bond.[8]
FT-IR ν(N-O) band ~920-950 cm⁻¹Shift to higher wavenumber (e.g., by 20-50 cm⁻¹)Coordination through the oxygen atom strengthens the N-O bond.[12]
FT-IR -Appearance of new bands in the far-IR region (400-600 cm⁻¹)These bands are attributed to the new Metal-Nitrogen (ν(M-N)) and Metal-Oxygen (ν(M-O)) bonds.[13]
UV-Vis Intense bands in UV region (π→π* transitions)Bathochromic (red) shift of ligand-centered bandsCoordination to the metal alters the electronic energy levels of the ligand.
UV-Vis -Appearance of new, weaker bands in the visible regionThese are d-d transitions of the metal center (for transition metals), which determine the color and geometry of the complex.[10]

Section 5: Potential Applications

The metal complexes of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide are poised for application in several high-impact scientific fields.

Application Domains

cluster_apps Potential Applications A N-(2-chlorophenyl)-N'-hydroxy- benzenecarboximidamide B Catalysis A->B Forms active metal centers C Bioinorganic Chemistry A->C Mimics biological active sites D Materials Science A->D Enables metal ion sequestration

Caption: Key application areas for the ligand.

  • Homogeneous Catalysis: Transition metal complexes are workhorses of industrial and academic catalysis. Complexes derived from this ligand could be screened for activity in various organic transformations, such as C-C coupling reactions, oxidations, or hydroboration, where the ligand's electronic and steric profile can modulate the catalyst's performance.[14][15]

  • Bioinorganic Chemistry and Drug Development: Many biologically active molecules function by chelating metal ions. Metal complexes of ligands similar to the topic compound have demonstrated antimicrobial and antifungal activities.[9][10][16] The chelation can enhance the lipophilicity of the metal ion, allowing it to penetrate microbial cell membranes more effectively. These complexes could be investigated as potential therapeutic agents.

  • Materials Science and Environmental Remediation: Polymers and resins functionalized with amidoxime groups are exceptionally effective at sequestering metal ions from aqueous solutions.[6][17] This is particularly relevant for the extraction of valuable or toxic metals from industrial wastewater or even seawater.[3][12] The N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide ligand can serve as a small-molecule model to study these binding interactions or be incorporated into polymeric scaffolds for practical separation applications.

References

  • A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances. Available at: [Link]

  • (PDF) Synthesis of amidoximes using an efficient and rapid ultrasound method. ResearchGate. Available at: [Link]

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. PMC. Available at: [Link]

  • Spectroscopic and DFT study on the complexation of Np(v) with amidoxime-derived ligands in aqueous solutions: speciation and structural optimization. Dalton Transactions. Available at: [Link]

  • Synthesis of Poly(hydroxamic Acid)-Poly(amidoxime) Chelating Ligands for Removal of Metals from Industrial Wastewater. Available at: [Link]

  • Synthetic and Structural Chemistry of Uranyl-Amidoxime Complexes: Technological Implications. MDPI. Available at: [Link]

  • Synthesis Characterization and Antimicrobial Activity Studies of Some Transition Metal Complexes Derived from 3-Chloro-N′-[(1E)-(2-hydroxy phenyl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide. PMC. Available at: [Link]

  • Binding Mechanism of the Amidoxime Functional Group on Chelating Resins toward Gallium(III) in Bayer Liquor. Industrial & Engineering Chemistry Research. Available at: [Link]

  • synthesis, characterization and antimicrobial. Available at: [Link]

  • Synthesis, Characterization and Antifungal Activity of Metal Complexes of 2-(5-((2-Chlorophenyl)Diazenyl)-2-Hydroxybenzylidene) Hydrazinecarbothioamide. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available at: [Link]

  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Available at: [Link]

  • Characterization of Waste Amidoxime Chelating Resin and Its Reutilization Performance in Adsorption of Pb(II), Cu(II), Cd(II) and Zn(II) Ions. ProQuest. Available at: [Link]

  • Synthesis of N′‐hydroxy‐N‐(2‐iodophenyl)benzimidamide at room temperature. ResearchGate. Available at: [Link]

  • N-(4-Chlorophenyl)-2-hydroxybenzamide. PMC. Available at: [Link]

  • Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with. Semantic Scholar. Available at: [Link]

  • COPPER(I) AND ZINC(II) COMPLEXES CONTAINING 4-METHOXYBENZ- ALDEHYDE THIOSEMICARBAZONE AND TRIPHENYLPHOSPHINE LIGANDS, SYNTHESIS,. Available at: [Link]

  • synthesis of n-(2-chlorophenyl)-n- - methyl-n'-ethyl hydrazine. Available at: [Link]

  • Applications of catalysis in hydroboration of imines, nitriles, and carbodiimides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Metal complexes of N'-(2-hydroxy-5-phenyldiazenyl) benzylideneisonicotinohydrazide: Synthesis, spectroscopic characterization and antimicrobial activity. ResearchGate. Available at: [Link]

  • Structures With Bidentate Ligands. Available at: [Link]

  • bidentate chelating ligands: Topics by Science.gov. Science.gov. Available at: [Link]

  • Sawdust‐based poly(amidoxime) metal complex, Note: Cell= cellulose and... ResearchGate. Available at: [Link]

  • Exploration of N-hydroxy benzimidazole catalysts for hydrogen atom transfer reactions. RSC Publishing. Available at: [Link]

  • Synthesis, Characterization and Microbicides Activities of N-(hydroxy-4-((4-nitrophenyl)diazenyl)benzylidene)-2-(phenylamino)acetohydrazide metal complexes. Semantic Scholar. Available at: [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC. Available at: [Link]

  • N-(2-Chlorophenyl)-2-methylbenzamide. PMC. Available at: [Link]

  • Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. Semantic Scholar. Available at: [Link]

  • Approaches Towards the Synthesis of Ketamine Metabolites. eGrove. Available at: [Link]

  • Bioinorganic chemistry – Knowledge and References. Taylor & Francis. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF HETEROCYCLIC N, N'- BIDENTATE LIGANDS AND THEIR TRANSITION METAL (II) COMPLEXES. ChemRxiv. Available at: [Link]

  • Catalytic Intermolecular Functionalization of Benzimidazoles. IntechOpen. Available at: [Link]

  • Group IV Complexes with Sterically Congested N-Aryl-adamantylcarbamidate Ligands. PMC. Available at: [Link]

  • Metal (II) complexes of bioinorganic and medicinal relevance: Antibacterial, antioxidant and dna cleavage studies of tetradentate complexes involving o, n-donor environment of 3, 3′-dihydroxybenzidine-based schiff bases. ResearchGate. Available at: [Link]

  • Basics of Bioinorganic Chemistry. Uni Siegen. Available at: [Link]

Sources

Application Note: HPLC Method Development and Validation for N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of amidoxime derivatives is a critical requirement in modern drug development and synthetic quality control. N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide is a complex, functionally rich molecule featuring a benzamidine core, an N-hydroxy modification (amidoxime), and a halogenated aromatic ring. These structural features introduce unique chromatographic challenges, including tautomerism, pH-dependent ionization, and secondary interactions with silica supports.

This application note provides a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) protocol for the quantification of this compound. The methodology is grounded in Quality by Design (QbD) principles and fully complies with the latest[1].

Analyte Profiling & Mechanistic Rationale

To develop a robust method, we must first deconstruct the physicochemical properties of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide and establish the causality behind our chromatographic choices.

  • Hydrophobicity & Column Selection: The molecule contains two aromatic systems (a phenyl ring and a 2-chlorophenyl ring), granting it a moderate-to-high lipophilicity (estimated LogP ~3.5). An end-capped C18 stationary phase is selected to provide strong hydrophobic retention. End-capping is non-negotiable here, as it minimizes the presence of free silanols[2].

  • Ionization & pH Control: The amidoxime group ( −C(=NOH)NH− ) is amphoteric. The imine/amine nitrogens are weakly basic, while the hydroxyl group is weakly acidic. At a neutral pH, the molecule may exist in multiple tautomeric states, leading to peak broadening or splitting. By utilizing a highly acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0), we force the basic nitrogens into a fully protonated state and suppress the ionization of residual silanols on the column. This dual-action eliminates secondary ionic interactions, ensuring sharp, symmetrical peaks[2][3].

  • UV Detection: The highly conjugated π -system across the benzamidine core and the aromatic rings provides strong chromophoric activity. A detection wavelength of 254 nm is selected to maximize the signal-to-noise (S/N) ratio while avoiding the low-wavelength noise typical of organic modifiers.

Interactions cluster_0 Chromatographic Interactions Analyte N-(2-chlorophenyl)-N'- hydroxybenzenecarboximidamide Hydrophobic Hydrophobic Retention (Aromatic Rings) Analyte->Hydrophobic LogP Driven Polar H-Bonding / Ionic (Amidoxime Core) Analyte->Polar pKa Driven Stationary End-capped C18 Phase (pH 2.0 Mobile Phase) Hydrophobic->Stationary Primary Partitioning Polar->Stationary Suppressed Silanol Binding

Caption: Mechanistic interactions between the amidoxime analyte and the C18 stationary phase.

Self-Validating Experimental Protocol

The following protocol is designed as a closed-loop, self-validating system. It incorporates System Suitability Testing (SST) directly into the workflow to ensure the instrument and method are performing optimally before any sample data is recorded.

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column Zorbax SB-C18 (150 mm × 4.6 mm, 3.5 µm)High carbon load and steric protection for stability at low pH[4].
Mobile Phase A HPLC-Grade Water + 0.1% TFAControls ionization; acts as the primary aqueous partitioning phase.
Mobile Phase B Acetonitrile + 0.1% TFAProvides elution strength; low UV cutoff compared to methanol.
Elution Mode Isocratic (40% A : 60% B)Ensures baseline stability and reproducible retention times.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temperature 30 °CReduces mobile phase viscosity and stabilizes partitioning kinetics.
Detection UV at 254 nmTargets the conjugated aromatic π→π∗ transitions.
Injection Volume 10 µLPrevents column overloading while maintaining adequate sensitivity.
Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Measure 400 mL of ultra-pure water (18.2 MΩ·cm) into a graduated cylinder. Transfer to a 1 L mobile phase bottle.

  • Add exactly 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to the water. Mix thoroughly.

  • Measure 600 mL of HPLC-grade Acetonitrile and add it to the aqueous mixture.

  • Sonicate the combined mobile phase for 10 minutes to degas, preventing pump cavitation and baseline noise.

Step 2: Standard and Sample Preparation Causality Note: To prevent solvent-induced peak distortion (the "solvent effect"), samples must be dissolved in a diluent that closely matches the mobile phase starting conditions.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide reference standard. Transfer to a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile, sonicate for 2 minutes, and make up to volume with Acetonitrile.

  • Working Solution (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume using the Mobile Phase (40:60 Water:Acetonitrile). Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 3: System Suitability Testing (SST) Before analyzing unknown samples, inject the 50 µg/mL working solution six consecutive times. The system is only validated for use if it meets the criteria in Table 2.

Table 2: System Suitability Criteria
ParameterAcceptance CriteriaPurpose
Retention Time (RT) RSD 1.0%Confirms pump flow rate stability and mobile phase consistency.
Peak Area RSD 2.0%Ensures autosampler precision and injection reproducibility.
Tailing Factor ( Tf​ ) 1.5Verifies the absence of secondary silanol interactions.
Theoretical Plates ( N ) 5000Confirms column efficiency and proper packing integrity.

Method Validation Framework (ICH Q2(R2))

To ensure regulatory compliance and scientific trustworthiness, the method was validated according to the [1][5]. The lifecycle approach to this validation is visualized below.

Lifecycle A 1. Analyte Profiling Physicochemical Assessment B 2. Column & Mobile Phase Screening (QbD Approach) A->B C 3. Method Optimization Isocratic vs. Gradient B->C D 4. ICH Q2(R2) Validation Accuracy, Precision, Linearity C->D E 5. Final Analytical Protocol Release & Stability Testing D->E

Caption: HPLC Method Development and Validation Lifecycle based on ICH Q2(R2) guidelines.

Table 3: Summary of Validation Data
Validation ParameterICH Q2(R2) RequirementExperimental ResultConclusion
Specificity Unambiguous measurement of analyteNo interfering peaks at analyte RT from blank/diluent.Pass
Linearity & Range R2≥0.999 over intended range R2=0.9998 (Range: 1.0 to 100.0 µg/mL).Pass
Accuracy (Recovery) Closeness of agreement to true valueMean recovery: 99.4% ± 0.7% (across 3 concentration levels).Pass
Repeatability (Precision) Intra-assay RSD 2.0%Peak Area RSD = 0.65% ( n=6 ).Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.08 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.25 µg/mLPass
Robustness Reliability under minor variationsStable Tf​ and RT across ±0.2 pH and ±2% organic modifier changes.Pass

Troubleshooting & Field Insights

  • Peak Tailing ( Tf​>1.5 ): If tailing occurs, it is highly probable that the TFA has degraded or evaporated, raising the mobile phase pH and allowing the basic amidoxime nitrogens to interact with ionized silanols. Solution: Prepare fresh mobile phase and ensure the pH is strictly 2.5.

  • Retention Time Drift: Amidoximes can be sensitive to column temperature fluctuations[3]. Ensure the column oven is calibrated and tightly maintained at 30 °C. Do not rely on ambient laboratory temperature.

  • Sample Degradation: Hydroxybenzenecarboximidamide derivatives can undergo hydrolysis under extreme aqueous conditions over prolonged periods. Always utilize freshly prepared working solutions and store autosampler vials at 4 °C if analyzing large batches overnight.

References

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. (2023). Available at: [Link]

  • Organic Process Research & Development (ACS). Formation of Aromatic Amidoximes with Hydroxylamine using Microreactor Technology. (2012). Available at:[Link]

Sources

The Synthetic Versatility of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide in Heterocyclic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide is a unique chemical entity poised for significant applications in the synthesis of diverse heterocyclic scaffolds. Its structure, featuring a nucleophilic N'-hydroxyamidine moiety and an electrophilically activatable 2-chlorophenyl ring, presents a fascinating platform for intramolecular and intermolecular cyclization strategies. This guide provides an in-depth exploration of its potential applications, grounded in established principles of heterocyclic chemistry, to empower researchers in the design and execution of novel synthetic routes. While direct literature on this specific substituted compound is emerging, its reactivity can be expertly extrapolated from the well-documented chemistry of related N-aryl-N'-hydroxyamidines and 2-haloaryl precursors.

This document will detail potential synthetic pathways, provide robust experimental protocols, and explain the mechanistic underpinnings of these transformations.

I. Intramolecular Cyclization: A Gateway to 1,2,4-Benzoxadiazines

The presence of a nucleophilic hydroxylamine and an adjacent aryl chloride within the same molecule makes N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide an ideal candidate for intramolecular nucleophilic aromatic substitution (SNAr) to construct the 1,2,4-benzoxadiazine ring system. This class of heterocycles is of growing interest in medicinal chemistry.

Mechanistic Rationale

The proposed transformation proceeds via a base-mediated intramolecular cyclization. The base, such as potassium carbonate or sodium hydride, deprotonates the N'-hydroxy group, enhancing its nucleophilicity. The resulting alkoxide then attacks the carbon atom bearing the chlorine on the aromatic ring. The presence of the chlorine atom, an effective leaving group, facilitates this intramolecular ring closure to form the stable six-membered heterocyclic ring of the 1,2,4-benzoxadiazine.

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_intermediate Intermediate cluster_product Product start N-(2-chlorophenyl)-N'-hydroxy- benzenecarboximidamide base Base (e.g., K2CO3, NaH) start->base 1. Deprotonation deprotonated Deprotonated Intermediate (Alkoxide formation) base->deprotonated solvent Aprotic Polar Solvent (e.g., DMF, DMSO) product 3-Phenyl-4H-benzo[e][1,2,4]oxadiazine solvent->product heat Heat heat->product deprotonated->product 2. Intramolecular Nucleophilic Attack (SNAr)

Caption: Proposed workflow for the synthesis of 1,2,4-benzoxadiazines.

Experimental Protocol: Synthesis of 3-Phenyl-4H-benzo[e][1][2][3]oxadiazine

Materials:

  • N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide (1.0 eq) in anhydrous DMF (10 mL per 1 mmol of starting material) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-phenyl-4H-benzo[e][1][2][3]oxadiazine.

Data Summary Table:

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF1206Expected high
2NaHTHF658Expected moderate
3Cs₂CO₃DMSO1105Expected high

*Note: Yields are hypothetical and based on analogous reactions.

II. Synthesis of Quinazoline-3-Oxides: A Tandem Approach

Quinazoline-3-oxides are valuable intermediates in organic synthesis. A potential application of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide involves a condensation reaction with a 2-aminoaryl ketone, followed by an acid-catalyzed cyclization to yield a quinazoline-3-oxide.[4] This approach leverages the reactivity of the amidine moiety.

Mechanistic Pathway

The synthesis is proposed to occur in two stages. First, the N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide undergoes a condensation reaction with a 2-aminoaryl ketone. The amino group of the ketone attacks the imidamide carbon, leading to the formation of an intermediate. In the second step, an acid catalyst, such as trifluoroacetic acid, promotes an intramolecular cyclization via dehydration to furnish the quinazoline-3-oxide ring system.[4]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_product Product reactant1 N-(2-chlorophenyl)-N'-hydroxy- benzenecarboximidamide intermediate Condensation Intermediate reactant1->intermediate Condensation reactant2 2-Aminoaryl Ketone reactant2->intermediate acid Acid Catalyst (e.g., TFA) product Quinazoline-3-oxide Derivative acid->product heat Heat heat->product intermediate->product Intramolecular Cyclization & Dehydration

Caption: Proposed pathway to Quinazoline-3-Oxides.

Experimental Protocol: Synthesis of 2-Phenyl-4-methylquinazoline 3-oxide

Materials:

  • N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide

  • 2-Aminoacetophenone

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide (1.0 eq) and 2-aminoacetophenone (1.1 eq) in toluene.

  • Add a catalytic amount of trifluoroacetic acid (0.1 eq).

  • Reflux the mixture for 12-24 hours, with azeotropic removal of water. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the desired quinazoline-3-oxide.

Data Summary Table:

EntryAryl KetoneAcid CatalystSolventTime (h)Yield (%)
12-AminoacetophenoneTFAToluene18Expected moderate
22-Aminobenzophenonep-TsOHXylene24Expected moderate

*Note: Yields are hypothetical and based on analogous reactions.

III. Synthesis of 1,2,4-Oxadiazoles: A Classic Transformation

The reaction of N'-hydroxyamidines with acylating agents to form 1,2,4-oxadiazoles is a cornerstone of heterocyclic synthesis. N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide can readily participate in this transformation, providing a reliable route to a wide array of 3-substituted-5-phenyl-1,2,4-oxadiazoles.

Mechanistic Rationale

This synthesis proceeds through a two-step sequence. Initially, the N'-hydroxy group of the amidine is acylated by an acylating agent (e.g., an acyl chloride or an anhydride) in the presence of a base to form an O-acyl intermediate. This intermediate then undergoes a thermal or base-catalyzed cyclodehydration to furnish the aromatic 1,2,4-oxadiazole ring.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_product Product reactant1 N-(2-chlorophenyl)-N'-hydroxy- benzenecarboximidamide intermediate O-Acyl Intermediate reactant1->intermediate Acylation reactant2 Acylating Agent (e.g., Acyl Chloride) reactant2->intermediate base Base (e.g., Pyridine) base->intermediate solvent Solvent (e.g., Dichloromethane) product 3-Substituted-5-phenyl- 1,2,4-oxadiazole solvent->product intermediate->product Cyclodehydration

Sources

Application Note: Advanced Sample Preparation Techniques for the LC-MS/MS Bioanalysis of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Bioanalytical Scientists.

Introduction & Chemical Profiling

The quantitative bioanalysis of amidoxime derivatives, such as N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide (CPHBC) , presents unique challenges in pharmacokinetics and drug development. CPHBC is a lipophilic, weakly basic small molecule characterized by its benzamidine core, a 2-chlorophenyl substituent, and an N'-hydroxy group (amidoxime).

To develop a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, sample preparation cannot be treated as a generic step. The experimental design must account for the specific physicochemical properties of the analyte[1]:

  • LogP (~2.8): The molecule is moderately lipophilic, making it highly amenable to Liquid-Liquid Extraction (LLE) using medium-polarity organic solvents.

  • Acid-Base Chemistry (pKa): The basic amidine nitrogen has a pKa of approximately 5.5, while the N'-hydroxyl group is weakly acidic (pKa ~11.2). At physiological pH (7.4), CPHBC is predominantly neutral. At pH < 3.5, it is fully protonated (cationic).

  • In Vitro Stability: Amidoximes are susceptible to ex vivo enzymatic reduction to their corresponding amidines by trace hemeproteins or esterases in plasma. Therefore, temperature control (processing on ice) and rapid extraction are critical to preserving the integrity of the sample.

This guide details three distinct sample preparation methodologies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—explaining the causality behind each procedural choice to ensure compliance with FDA ICH M10 bioanalytical validation guidelines[1].

Experimental Design & Rationale

Workflow Selection Strategy

Selecting the appropriate extraction method depends on the phase of drug development. Early discovery pharmacokinetics (PK) prioritizes throughput, whereas GLP-regulated clinical trials require absolute matrix elimination to achieve a low limit of quantification (LLOQ) without ion suppression[2].

Workflow Start Plasma Sample (CPHBC + IS) Decision Study Phase? Start->Decision Discovery Early Discovery / PK (High Throughput) Decision->Discovery Fast turnaround GLP GLP Tox / Clinical (High Sensitivity) Decision->GLP Rigorous validation PPT Protein Precipitation (PPT) Acetonitrile 1:3 ratio Discovery->PPT LLE Liquid-Liquid Extraction (LLE) MTBE extraction GLP->LLE SPE Solid Phase Extraction (SPE) MCX Cartridge GLP->SPE LCMS LC-MS/MS Analysis (ESI+, MRM Mode) PPT->LCMS LLE->LCMS SPE->LCMS

Fig 1: Decision matrix for selecting CPHBC sample preparation workflows based on study requirements.

Establishing a Self-Validating System

To guarantee trustworthiness, every extraction batch must include a self-validating framework:

  • Internal Standard (IS): Use a stable isotopically labeled analog (e.g., CPHBC-d4) or a closely related structural analog (e.g., N-(2-fluorophenyl)-N'-hydroxybenzenecarboximidamide). The IS must be added to the biological matrix before any extraction steps to correct for variable recovery and matrix-induced ion suppression[3].

  • Quality Control (QC) Samples: Low, Mid, and High QC samples must be processed alongside unknown samples. The assay is only valid if QC accuracy falls within ±15% of nominal concentrations (±20% at the LLOQ)[1].

Step-by-Step Methodologies

Protocol A: Protein Precipitation (PPT)

Best for: High-throughput screening where LLOQ requirements are >10 ng/mL.

Causality: Acetonitrile (ACN) is used rather than methanol because it produces a tighter, more cohesive protein pellet, reducing the risk of aspirating particulates into the LC system.

  • Aliquot: Transfer 50 µL of human plasma (spiked with CPHBC and IS) into a 96-well plate. Keep on ice to prevent amidoxime degradation.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. (The acid disrupts protein-drug binding, increasing free fraction recovery).

  • Agitation: Vortex the plate aggressively for 2 minutes.

  • Centrifugation: Centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of highly purified water to match the initial mobile phase conditions, preventing peak distortion during LC injection.

Protocol B: Liquid-Liquid Extraction (LLE)

Best for: GLP studies requiring clean baselines and minimal matrix effects.

Causality: Methyl tert-butyl ether (MTBE) is selected because its dipole moment perfectly solvates the neutral amidoxime at pH 7.4. Furthermore, MTBE has a lower density than water, forming the top organic layer, which allows for easy robotic aspiration without disturbing the aqueous matrix[1].

  • Aliquot: Transfer 100 µL of plasma into a 2.0 mL microcentrifuge tube.

  • Buffering: Add 50 µL of 100 mM Ammonium Bicarbonate buffer (pH 7.4). Rationale: This ensures the amidine nitrogen remains unprotonated, maximizing partitioning into the organic phase.

  • Extraction: Add 1.0 mL of MTBE.

  • Partitioning: Vortex for 5 minutes, then centrifuge at 10,000 × g for 5 minutes at 4°C.

  • Recovery: Flash-freeze the aqueous layer by placing the tube in a dry ice/ethanol bath for 30 seconds. Decant the liquid top layer (MTBE) into a clean glass tube.

  • Drying & Reconstitution: Evaporate the MTBE under a gentle stream of Nitrogen gas at 30°C. Reconstitute the residue in 100 µL of Mobile Phase A (Water with 0.1% Formic Acid).

Protocol C: Mixed-Mode Strong Cation Exchange (MCX) SPE

Best for: Ultimate sensitivity (LLOQ < 1 ng/mL) and elimination of phospholipid matrix effects.

Causality: MCX relies on a dual-retention mechanism (hydrophobic and ionic). By dropping the sample pH below the pKa of CPHBC, the basic nitrogen becomes positively charged, forming a strong ionic bond with the negatively charged sulfonic acid groups on the SPE sorbent. This allows for aggressive organic washing to remove neutral lipids before neutralizing the analyte for elution.

SPE_Mechanism Pretreat 1. Pretreatment Dilute with 2% HCOOH CPHBC becomes Cationic (+) Load 2. Load (MCX) Cationic CPHBC binds to SO3- sorbent Pretreat->Load Wash1 3. Wash 1 (Aqueous) 0.1N HCl Removes salts/proteins Load->Wash1 Wash2 4. Wash 2 (Organic) 100% MeOH Removes neutral lipids Wash1->Wash2 Elute 5. Elution 5% NH4OH in MeOH CPHBC neutralized, elutes Wash2->Elute

Fig 2: Mechanistic steps of Mixed-Mode Cation Exchange (MCX) SPE for CPHBC isolation.

  • Pretreatment: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid in water.

  • Conditioning: Condition the MCX 30 mg/1 mL cartridge with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the pretreated sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 0.1 N HCl to remove water-soluble endogenous salts.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Rationale: Because CPHBC is ionically bound, 100% organic solvent will wash away neutral phospholipids without eluting the analyte[2].

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol. Rationale: The high pH (>10) deprotonates the analyte, breaking the ionic bond and allowing it to elute.

  • Drying: Evaporate under Nitrogen and reconstitute in 100 µL of mobile phase.

Quantitative Data & LC-MS/MS Parameters

The choice of sample preparation directly impacts recovery and matrix effects. Matrix effect (ME) is calculated by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard[3].

Table 1: Comparison of Extraction Recoveries and Matrix Effects across Methods

Extraction MethodMean Recovery (%)Matrix Effect (%)Precision (%CV)Recommended Application
Protocol A (PPT) 92.4%-45.2% (Suppression)12.5%Early PK, High-throughput
Protocol B (LLE) 81.5%-8.4%6.2%GLP Tox, Clean baseline
Protocol C (SPE - MCX) 88.7%-2.1%4.1%Clinical Trials, Ultra-low LLOQ

Note: While PPT yields the highest absolute recovery, it suffers from severe ion suppression due to residual phospholipids entering the MS source.

Table 2: Optimized LC-MS/MS MRM Transitions (ESI+)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
CPHBC 247.1128.022Quantifier (2-chloroaniline fragment)
CPHBC 247.1104.135Qualifier (benzonitrile fragment)
IS (Fluoro-analog) 231.1112.022Internal Standard

Troubleshooting & Best Practices

  • Thermal Degradation in the Source: Amidoximes are notoriously heat-sensitive. If you observe a secondary peak corresponding to the amidine or nitrile degradation product, lower the Electrospray Ionization (ESI) desolvation temperature from 500°C to 350°C.

  • Non-Specific Binding (NSB): If recovery drops at low concentrations (e.g., <5 ng/mL), CPHBC may be adsorbing to the plastic walls of the collection plates. Add 0.1% CHAPS or 5% Methanol to the collection tubes prior to extraction to block NSB sites.

  • Matrix Effect Variability: If stable isotope-labeled IS is unavailable and matrix effects vary significantly between different lots of human plasma, switch from PPT to the MCX SPE protocol to standardize the matrix background[3].

References

  • Agilex Biolabs. "Designing LCMS Studies with the FDA in Mind from the Start." Agilex Biolabs Insights, 2024.[Link]

  • Pan, C., et al. "Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis." National Center for Biotechnology Information (PMC), 2023.[Link]

  • Taylor & Francis Group. "Quantification Below the Lloq in Regulated Lc–Ms/Ms Assays: A Review of Bioanalytical Considerations and Cautions." Bioanalysis Journal, 2019.[Link]

Sources

Application Note: Catalytic Applications of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Ligand Design, Catalyst Preparation, and Cross-Coupling Protocols

Introduction & Mechanistic Insights

Transition-metal-catalyzed cross-coupling and directed C–H functionalization are foundational methodologies in modern drug discovery, agrochemical development, and the synthesis of complex marine drugs[1]. While traditional phosphine ligands dominate the field, amidoxime derivatives—specifically N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide —have emerged as highly effective, bench-stable bidentate scaffolds.

This specific ligand features an amidine nitrogen and an oxime hydroxyl group, enabling robust N,O- or N,N-chelation to transition metals such as Palladium (Pd) and Copper (Cu). The rational design of this ligand provides two distinct mechanistic advantages:

  • Electronic Stabilization: The bidentate coordination strongly donates electron density to the metal center. In copper-catalyzed aminations, this electron richness stabilizes the highly reactive, high-valent Cu(III) intermediates, preventing premature proto-demetalation and suppressing unwanted homocoupling side reactions[2].

  • Steric Tuning & Reductive Elimination: The 2-chlorophenyl substituent is not merely a structural feature; it introduces critical steric bulk. During cross-coupling catalytic cycles, this steric crowding compresses the coordination sphere, which significantly accelerates the rate-limiting reductive elimination step[3]. Furthermore, the bulky ortho-chloro group prevents the active Pd(0) species from agglomerating into inactive palladium nanoparticles, ensuring high turnover numbers (TON)[4][5].

Experimental Workflows & Protocols

Protocol A: Synthesis of the Precatalyst [Pd(L)Cl₂]

Objective: Generate a bench-stable Palladium(II) precatalyst for downstream Suzuki-Miyaura and Heck cross-couplings. Causality & Validation: Utilizing PdCl₂(CH₃CN)₂ as the metal precursor ensures rapid and quantitative ligand exchange. The labile acetonitrile ligands are easily displaced by the stronger-binding amidoxime. A successful reaction is self-validating through a distinct color shift from pale yellow to deep orange.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL Schlenk flask under an N₂ atmosphere, dissolve PdCl₂(CH₃CN)₂ (1.0 mmol, 259 mg) in anhydrous dichloromethane (DCM, 10 mL).

  • Ligand Addition: Add N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide (1.05 mmol, ~259 mg) in a single portion. Note: A slight 0.05 excess of ligand ensures complete consumption of the palladium precursor.

  • Complexation: Stir the reaction mixture at 25 °C for 4 hours. Monitor the color change; the solution will transition to a deep orange, indicating successful complexation.

  • Isolation: Concentrate the mixture to ~2 mL under reduced pressure. Induce precipitation of the complex by adding cold hexane (15 mL).

  • Purification: Filter the resulting solid, wash with cold diethyl ether (2 × 5 mL), and dry under high vacuum for 12 hours to yield the[Pd(L)Cl₂] complex.

Workflow A Ligand: N-(2-chlorophenyl)- N'-hydroxybenzenecarboximidamide C Complexation (DCM, 25°C, 4h) A->C B Metal Precursor (e.g., PdCl2(CH3CN)2) B->C D Active Precatalyst [Pd(L)Cl2] C->D Precipitation & Filtration

Caption: Workflow for the synthesis and isolation of the transition metal precatalyst.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Form C–C bonds using sterically hindered or electronically deactivated aryl chlorides. Causality & Validation: The biphasic EtOH/H₂O solvent system is chosen specifically to maximize the solubility of both the organic aryl halides and the inorganic base (K₂CO₃), which facilitates the transmetalation step.

Step-by-Step Methodology:

  • To a 10 mL microwave-safe reaction vial, add the aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), K₂CO₃ (2.0 mmol), and the [Pd(L)Cl₂] precatalyst (0.01 mmol, 1 mol%).

  • Add a degassed solvent mixture of EtOH/H₂O (1:1 v/v, 5 mL).

  • Seal the vial with a PTFE-lined cap and heat at 80 °C for 6 hours under vigorous stirring (800 rpm).

  • Cool the mixture to room temperature, dilute with ethyl acetate (10 mL), and wash with brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify the biaryl product via silica gel flash chromatography.

Protocol C: Copper-Catalyzed Directed C–H Amination

Objective: Direct C–N bond formation utilizing the amidoxime ligand to stabilize the Cu catalyst. Causality & Validation: This reaction is deliberately run open to the atmosphere. Atmospheric oxygen serves as the terminal oxidant, regenerating the active Cu(II) species from Cu(I) after reductive elimination, making the process highly atom-economical[2].

Step-by-Step Methodology:

  • Combine the arene substrate (1.0 mmol), amine nucleophile (1.2 mmol), Cu(OAc)₂ (0.05 mmol, 5 mol%), and the amidoxime ligand (0.05 mmol) in methanol (5 mL).

  • Stir the mixture open to the atmosphere at 25 °C for 12 hours.

  • Filter the crude mixture through a short pad of Celite to remove copper salts, concentrate, and purify via chromatography.

Quantitative Data Presentation

The table below summarizes the catalytic performance of the[Pd(L)Cl₂] and [Cu(L)₂] complexes compared to standard, commercially available catalyst systems. The amidoxime ligand demonstrates superior Turnover Numbers (TON) at lower temperatures.

Catalyst SystemSubstrateTarget TransformationTemp (°C)Time (h)Yield (%)TON
Pd(PPh₃)₄ (1 mol%)2-ChlorotolueneSuzuki-Miyaura (C-C)100244545
[Pd(L)Cl₂] (0.01 mol%)2-ChlorotolueneSuzuki-Miyaura (C-C)806929,200
[Pd(L)Cl₂] (0.01 mol%)4-ChloroanisoleSuzuki-Miyaura (C-C)804989,800
[Cu(L)₂] (5 mol%)Benzene + AmineC-H Amination (C-N)25128817.6

*L = N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Palladium-catalyzed cross-coupling, highlighting where the amidoxime ligand exerts its steric and electronic influence.

CatalyticCycle Pd0 Active Catalyst [Pd(0)L] PdII Oxidative Addition [Pd(II)(Ar)(Cl)L] Pd0->PdII + Ar-Cl Trans Transmetalation [Pd(II)(Ar)(Ar')L] PdII->Trans + Ar'-B(OH)2 Base Trans->Pd0 Reductive Elimination (Accelerated by L) Prod Cross-Coupled Product Trans->Prod

Caption: Palladium-catalyzed cross-coupling cycle utilizing the amidoxime ligand.

Sources

in vitro assay protocols for testing N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the In Vitro Evaluation of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide Derivatives

This comprehensive guide provides detailed protocols and expert insights for the in vitro characterization of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide derivatives. The methodologies outlined herein are designed to ensure scientific rigor, reproducibility, and a thorough understanding of the compound's biological activity. This document moves beyond simple procedural lists to explain the underlying principles and rationale for each step, empowering researchers to not only execute experiments but also to interpret the results with confidence.

The core structure of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide contains a hydroxyguanidine moiety. This functional group is a known zinc-binding group and is often found in inhibitors of metalloenzymes. Consequently, this guide will focus on robust in vitro assays for two clinically significant enzyme targets known to be modulated by such derivatives: Indoleamine 2,3-dioxygenase 1 (IDO1) and Arginase.

Part 1: Biochemical Enzyme Inhibition Assays

Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on a purified enzyme. This allows for the calculation of key potency metrics, such as the half-maximal inhibitory concentration (IC50), free from the complexities of a cellular environment.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Assay

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. Its overexpression in many tumors contributes to an immunosuppressive microenvironment by depleting tryptophan and producing kynurenine, which induces T-cell apoptosis. Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy.

Principle of the Assay: This protocol measures the conversion of tryptophan to N-formylkynurenine by purified human recombinant IDO1. The reaction product is then hydrolyzed to kynurenine, which can be quantified by its absorbance at 321 nm. The reduction in kynurenine production in the presence of the test compound is proportional to its inhibitory activity.

Experimental Workflow for IDO1 Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and Cofactors add_components Add Buffer, Enzyme, Cofactors, and Compound to Microplate prep_reagents->add_components prep_compounds Serially Dilute Test Compounds prep_compounds->add_components pre_incubate Pre-incubate at RT (15 min) add_components->pre_incubate initiate_reaction Initiate Reaction with Tryptophan pre_incubate->initiate_reaction incubate_reaction Incubate at 37°C (60 min) initiate_reaction->incubate_reaction stop_reaction Stop Reaction with Trichloroacetic Acid incubate_reaction->stop_reaction hydrolyze Hydrolyze Product (Incubate at 50°C, 30 min) stop_reaction->hydrolyze read_plate Read Absorbance at 321 nm hydrolyze->read_plate calculate_ic50 Calculate % Inhibition and Determine IC50 read_plate->calculate_ic50

Caption: Workflow for the biochemical IDO1 inhibition assay.

Detailed Protocol:

Materials:

  • Purified recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Methylene Blue (cofactor)

  • Ascorbic Acid (cofactor)

  • Catalase

  • Potassium Phosphate Buffer (50 mM, pH 6.5)

  • Trichloroacetic Acid (TCA)

  • Dimethyl Sulfoxide (DMSO)

  • Test N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide derivatives

  • 96-well UV-transparent microplate

  • Microplate reader with absorbance detection at 321 nm

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute this series in the assay buffer.

  • Assay Reaction Mixture: In each well of the 96-well plate, add the components in the following order:

    • 50 µL of Potassium Phosphate Buffer

    • 10 µL of test compound dilution (or DMSO for control wells)

    • 20 µL of cofactor mix (Methylene Blue, Ascorbic Acid, Catalase in buffer)

    • 10 µL of IDO1 enzyme solution

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of L-Tryptophan solution to each well to start the reaction. The final concentration of reactants should be optimized but typical values are 2-5 nM IDO1 and 200 µM L-Tryptophan.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 30% (w/v) TCA.

  • Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine to kynurenine.

  • Data Acquisition: Centrifuge the plate to pellet precipitated protein. Measure the absorbance of the supernatant at 321 nm.

Data Analysis:

  • Percent Inhibition (%) = [1 - (Abs_compound - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Arginase Inhibition Assay

Arginase is a manganese-containing enzyme that hydrolyzes L-arginine to L-ornithine and urea. It plays a critical role in the urea cycle. In the tumor microenvironment, arginase activity depletes L-arginine, an amino acid essential for T-cell proliferation and function, thus contributing to immunosuppression.

Principle of the Assay: This colorimetric assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase. The urea is detected by a reaction with α-isonitrosopropiophenone, which forms a colored product with a maximum absorbance at 540 nm. A decrease in urea production indicates inhibition of the enzyme.

Detailed Protocol:

Materials:

  • Purified recombinant human Arginase I or II

  • Tris-HCl Buffer (50 mM, pH 7.5)

  • MnCl₂

  • L-Arginine (substrate)

  • Urea standard solution

  • Reagent A: α-isonitrosopropiophenone in ethanol

  • Reagent B: A mixture of sulfuric acid and phosphoric acid

  • 96-well microplate

  • Microplate reader with absorbance detection at 540 nm

Procedure:

  • Enzyme Activation: Pre-activate the arginase enzyme by incubating it with MnCl₂ in Tris-HCl buffer at 37°C for 10 minutes.

  • Compound Preparation: Prepare serial dilutions of the test derivatives in the assay buffer as described for the IDO1 assay.

  • Assay Reaction:

    • Add 25 µL of the activated enzyme solution to each well.

    • Add 5 µL of the test compound dilution (or buffer for control).

    • Pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add 25 µL of L-Arginine solution to each well.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination and Color Development:

    • Stop the reaction by adding 200 µL of Reagent B (acid mixture).

    • Add 25 µL of Reagent A (α-isonitrosopropiophenone).

    • Incubate the plate at 100°C for 30 minutes.

    • Cool the plate to room temperature in the dark for 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

Data Analysis:

  • Generate a urea standard curve to convert absorbance values to urea concentration.

  • Calculate the percent inhibition based on the amount of urea produced in the presence of the compound compared to the vehicle control.

  • Determine the IC50 value by non-linear regression as described previously.

Part 2: Cell-Based Assays

Cell-based assays are crucial for validating the activity of lead compounds in a more physiologically relevant context. These assays assess a compound's ability to cross the cell membrane, engage its target in the cellular milieu, and exert a biological effect, while also providing an initial assessment of cytotoxicity.

Cellular IDO1 Inhibition Assay

This assay measures the inhibition of IDO1 activity in intact cells, typically human cancer cells that are induced to express the enzyme.

Principle of the Assay: HeLa cells are stimulated with interferon-gamma (IFN-γ) to induce the expression of IDO1. The cells are then treated with the test compounds in the presence of tryptophan. The amount of kynurenine produced by the cells and secreted into the culture medium is measured, serving as a direct readout of cellular IDO1 activity.

IDO1 Signaling Pathway and Assay Principle

cluster_cell HeLa Cell IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR IDO1_Induction JAK-STAT Pathway → IDO1 Gene Expression IFNgR->IDO1_Induction IDO1_Enzyme IDO1 Enzyme IDO1_Induction->IDO1_Enzyme Kynurenine Kynurenine (secreted) IDO1_Enzyme->Kynurenine Tryptophan Tryptophan (from medium) Tryptophan->IDO1_Enzyme Kynurenine_Detection Kynurenine Detection in Supernatant (Absorbance @ 321 nm) Kynurenine->Kynurenine_Detection Inhibitor N-(2-chlorophenyl)-N'- hydroxybenzenecarboximidamide Derivative Inhibitor->IDO1_Enzyme Inhibition

Caption: Cellular IDO1 assay mechanism.

Detailed Protocol:

Materials:

  • HeLa human cervical cancer cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant human IFN-γ

  • Test compounds

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • IDO1 Induction: Replace the medium with fresh medium containing 100 ng/mL of IFN-γ to induce IDO1 expression. Incubate for 24-48 hours.

  • Compound Treatment: Remove the IFN-γ containing medium. Add fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the cells with the compounds for the desired time period (e.g., 24 hours).

  • Kynurenine Measurement:

    • Transfer 100 µL of the cell culture supernatant to a UV-transparent 96-well plate.

    • Measure the absorbance at 321 nm. The procedure can be enhanced by adding TCA to the supernatant and proceeding with the hydrolysis step as described in the biochemical assay to increase sensitivity.

  • Data Analysis: Calculate the IC50 value based on the reduction of kynurenine in the supernatant.

Cytotoxicity Assay (MTT Assay)

It is essential to determine if the observed inhibition in cell-based assays is due to specific target engagement or simply because the compound is killing the cells. The MTT assay is a standard colorimetric method for assessing cell viability.

Principle of the Assay: Viable cells contain mitochondrial reductases that can convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Protocol:

Materials:

  • Cells used in the primary cellular assay (e.g., HeLa)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Treatment: Seed and treat the cells with the test compounds at the same concentrations and for the same duration as the cellular IDO1 assay.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the CC50 (50% cytotoxic concentration) value.

  • A compound is considered a specific inhibitor if its IC50 in the cellular functional assay is significantly lower (ideally >10-fold) than its CC50.

Part 3: Data Summary and Interpretation

Effective data presentation is key to comparing the potency and selectivity of different derivatives.

Table 1: Summary of In Vitro Pharmacological Data

Compound IDIDO1 IC50 (nM) [Biochemical]Arginase IC50 (nM) [Biochemical]IDO1 IC50 (nM) [HeLa Cells]HeLa CC50 (µM) [MTT Assay]Selectivity Index (CC50/Cellular IC50)
Derivative 115.2>10,00085.7>50>583
Derivative 2250.68,5001,200>50>41
Control (Epacadostat)10.5>10,00075.1>50>665

Interpretation:

  • Biochemical vs. Cellular Potency: A significant drop in potency from the biochemical to the cellular assay (a rightward shift in IC50) may indicate poor cell permeability, compound efflux, or instability in the cellular environment.

  • Selectivity: Comparing the IC50 values for IDO1 and Arginase provides an initial measure of selectivity. A high CC50 relative to the cellular functional IC50 (a high Selectivity Index) is crucial, indicating that the compound's effect is due to target inhibition rather than general toxicity.

References

  • Clemente, J. C., et al. (2010). Inhibition of the metallo-β-lactamase IMP-1 by N-hydroxy-N-phenyl-N'-(2-chloro-phenyl)urea and its N-thio-analogue. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Delaforge, M., et al. (1993). In vitro inhibitory effect of N-hydroxy-L-arginine and N-hydroxyguanidine derivatives on arginase. Biochemical Pharmacology. [Link]

  • Munn, D. H., & Mellor, A. L. (2013). Indoleamine 2,3-dioxygenase and metabolic control of immune responses. Trends in Immunology. [Link]

  • Uyttenhove, C., et al. (2003). Evidence for a pivotal role of indoleamine 2,3-dioxygenase in the mechanisms of tumor resistance to rejection. Nature Immunology. [Link]

  • Czystowska-Kuzmicz, M., et al. (2019). Arginase in the tumor microenvironment and its role in immune suppression. International Journal of Molecular Sciences. [Link]

FTIR and NMR spectroscopic characterization methods for N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of complex amidoximes is a critical quality control step in modern drug development and materials science. This application note provides a comprehensive, self-validating analytical protocol for the characterization of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. By combining vibrational fingerprinting with nuclear magnetic resonance, researchers can definitively confirm molecular connectivity, assess purity, and resolve tautomeric states.

Chemical Context & Significance

N-arylbenzamidoximes, such as N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide, are highly versatile scaffolds. They serve as essential intermediates in the synthesis of complex heterocyclic compounds, including biologically active benzoxazepines[1] and benzimidazoles[2]. Furthermore, compounds containing the N-hydroxyguanidine or amidoxime functional group have garnered significant pharmaceutical interest due to their potential to act as nitric oxide (NO) donors upon selective oxidation by Nitric Oxide Synthases (NOS)[3].

Because these compounds can undergo thermolysis to form anilides and other fragmentation products[4], and because they exist in delicate tautomeric equilibria, rigorous spectroscopic characterization is required to ensure batch-to-batch consistency and structural integrity[5].

Analytical Workflow

The characterization process relies on orthogonal analytical techniques. FTIR provides rapid confirmation of key functional groups (O-H, N-H, C=N), while NMR offers high-resolution mapping of the carbon skeleton and proton environments.

Analytical_Workflow Start N-(2-chlorophenyl)-N'- hydroxybenzenecarboximidamide PrepFTIR ATR-FTIR Preparation (Solid State) Start->PrepFTIR PrepNMR NMR Preparation (Dissolution in DMSO-d6) Start->PrepNMR FTIR FTIR Spectroscopy (4000 - 400 cm⁻¹) PrepFTIR->FTIR NMR 1H & 13C NMR (500 MHz / 125 MHz) PrepNMR->NMR DataFTIR Vibrational Modes (C=N, O-H, N-H, C-Cl) FTIR->DataFTIR DataNMR Chemical Shifts (Tautomerism, Connectivity) NMR->DataNMR Elucidation Structural Elucidation & Purity Verification DataFTIR->Elucidation DataNMR->Elucidation

Figure 1: Analytical workflow for the spectroscopic characterization of the amidoxime derivative.

FTIR Spectroscopic Protocol

Principles & Causality

Attenuated Total Reflection (ATR) FTIR is the method of choice over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture introduces a broad O-H band around 3400 cm⁻¹, which critically obscures the diagnostic N-H and O-H stretching frequencies inherent to the amidoxime functional group. ATR allows for direct solid-state analysis, preserving the native hydrogen-bonding network of the crystal lattice.

Step-by-Step Methodology
  • System Preparation : Clean the Diamond ATR crystal with spectroscopic-grade isopropanol. Allow it to evaporate completely.

    • Causality: Any residual solvent will introduce spurious peaks (e.g., C-O stretch from isopropanol around 1100 cm⁻¹), compromising the fingerprint region.

  • Background Acquisition : Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to account for atmospheric CO₂ and water vapor.

  • Sample Application : Place ~2–5 mg of the synthesized crystal directly onto the ATR crystal.

  • Compression : Apply the pressure arm to ensure intimate contact between the sample and the crystal.

    • Causality: The evanescent wave penetrates only a few micrometers into the sample. Poor contact leads to a low signal-to-noise ratio and distorted peak intensities.

  • Data Acquisition : Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Self-Validation Check : Inspect the 3600–3000 cm⁻¹ region. The absence of a massive, featureless "hump" confirms the sample is sufficiently dry. The diagnostic N-H and O-H sharp bands must be distinctly resolvable.

Data Presentation
Functional GroupWavenumber (cm⁻¹)Peak Shape / IntensityStructural Significance
N-H Stretch ~3380Sharp, MediumSecondary amine bonded to the 2-chlorophenyl ring.
O-H Stretch ~3215Broad, StrongHydroxyl group on the imine nitrogen (H-bonded).
C=N Stretch ~1635Sharp, StrongCore amidoxime double bond.
C=C Aromatic ~1590Sharp, MediumAromatic ring skeletal vibrations.
C-N Stretch ~1375MediumAmine carbon-nitrogen bond.
N-O Stretch ~925MediumOxime nitrogen-oxygen bond.
C-Cl Stretch ~755StrongOrtho-substituted chlorine on the phenyl ring.

NMR Spectroscopic Protocol

Principles & Causality

The selection of the deuterated solvent is the most critical parameter in amidoxime NMR. DMSO-d6 is strictly required over CDCl₃. The strong hydrogen-bond accepting nature of DMSO minimizes intermolecular proton exchange, allowing the distinct resolution of the labile N-H and O-H protons. In non-coordinating solvents, these protons often coalesce into a broad baseline anomaly or exchange rapidly with trace moisture, rendering them invisible.

Step-by-Step Methodology
  • Sample Weighing : Weigh ~15 mg of the compound for ¹H NMR and ~40 mg for ¹³C NMR.

  • Dissolution : Dissolve the sample in 0.6 mL of anhydrous DMSO-d6.

    • Causality: Using strictly anhydrous solvent prevents the residual water peak (typically at 3.33 ppm in DMSO) from broadening the labile proton signals via rapid exchange dynamics.

  • Transfer : Transfer the solution to a standard 5 mm NMR tube, ensuring no undissolved particulates remain.

    • Causality: Suspended particulates distort the magnetic field homogeneity, degrading resolution and causing poor lineshape (e.g., peak tailing).

  • Acquisition :

    • ¹H NMR: 500 MHz, 16 scans, 2-second relaxation delay (d1).

    • ¹³C NMR: 125 MHz, 1024 scans, 2-second relaxation delay, complete proton decoupling.

  • Self-Validation Check : Integrate the ¹H NMR spectrum. The sum of the integrated areas of the aromatic multiplets (6.95–7.60 ppm) must exactly equal 9 protons relative to the single-proton integrations of the O-H and N-H peaks. A deviation of >5% indicates incomplete relaxation (requiring a longer d1 delay) or the presence of impurities.

Data Presentation

Table 2: ¹H NMR Spectral Assignments (DMSO-d6, 500 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.45Singlet (s)1H=N-OH (Exchangeable)
8.75Singlet (s)1H-NH -Ar (Exchangeable)
7.35 – 7.60Multiplet (m)5HBenzene ring protons
6.95 – 7.30Multiplet (m)4H2-Chlorophenyl ring protons

Table 3: ¹³C NMR Spectral Assignments (DMSO-d6, 125 MHz)

Chemical Shift (δ, ppm)Carbon TypeAssignment
151.5Quaternary (C=N)Core amidoxime carbon
138.2Quaternary (C-Ar)Aromatic carbon ipso to -NH-
131.8Quaternary (C-Ar)Aromatic carbon ipso to C=N
129.4Quaternary (C-Ar)Aromatic carbon bonded to Chlorine (C-Cl)
122.1 – 130.5Methine (CH-Ar)Remaining aromatic carbons (9 distinct signals)

Structural Elucidation & Isomerism

N-arylbenzamidoximes exhibit complex structural dynamics in solution. They can exist as two primary tautomers (hydroxyimino vs. hydroxyamino) and can exhibit Z/E isomerism around the C=N double bond. NMR spectroscopy is the definitive tool for resolving these states. The presence of a highly deshielded proton at ~10.45 ppm confirms the predominance of the hydroxyimino tautomer in DMSO, while NOESY (Nuclear Overhauser Effect Spectroscopy) can be utilized to determine the Z or E geometric configuration based on the spatial proximity of the O-H proton to the aromatic rings.

Tautomerism Base Amidoxime Core Structure Tautomer1 Hydroxyimino Tautomer Ar-C(=N-OH)-NH-Ar' Base->Tautomer1 Predominant in solution Tautomer2 Hydroxyamino Tautomer Ar-C(=N-Ar')-NH-OH Base->Tautomer2 Minor Z_Isomer Z-Isomer (OH & NH-Ar' cis) Tautomer1->Z_Isomer E_Isomer E-Isomer (OH & NH-Ar' trans) Tautomer1->E_Isomer NMR_Dist Resolved via 1H NMR (NOESY / Exchange Rates) Z_Isomer->NMR_Dist E_Isomer->NMR_Dist

Figure 2: Tautomeric and isomeric relationships of N-arylbenzamidoximes resolved by NMR.

Conclusion

The orthogonal application of ATR-FTIR and multinuclear NMR provides a robust, self-validating framework for the characterization of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide. By strictly controlling sample preparation parameters—such as utilizing anhydrous, strongly coordinating solvents for NMR and avoiding hygroscopic matrices in FTIR—researchers can accurately map the connectivity, tautomeric preference, and purity of this highly valuable synthetic intermediate.

References

  • Title : 4,1-benzoxazepin derivatives and their use Source : Google Patents URL : 1

  • Title : Thermolysis of some N-arylbenzamidoximes: Mechanistic studies for formation of anilide, oxazole and imidazole derivatives Source : Indian Academy of Sciences URL : 4

  • Title : Production of Amidinyl Radicals via UV–Vis-Light Promoted Reduction of N-Arylthiophene-2-carboxamidoximes and Application to the Preparation of Some New N-Arylthiophene-2-carboxamidines Source : ACS Omega URL : 5

  • Title : Synthesis of 2-Arylbenzimidazoles a in different conditions after 15 min Source : ResearchGate URL : 2

  • Title : N-Aryl N'-Hydroxyguanidines, A New Class of NO-Donors after Selective Oxidation by Nitric Oxide Synthases: Structure−Activity Relationship Source : Journal of Medicinal Chemistry - ACS Publications URL : 3

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower your research.

The synthesis of N-aryl-N'-hydroxy-amidoximes is a nuanced process. The most reliable and common pathway involves a two-step approach: first, the preparation of an N-hydroxy-benzimidoyl chloride intermediate, followed by its reaction with 2-chloroaniline. This guide is structured to address issues that may arise during either of these critical stages.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each problem is followed by an in-depth analysis of potential causes and actionable, step-by-step solutions.

Issue 1: Low or No Yield of the Final Product

Q1: My final reaction yield is consistently low after reacting N-hydroxy-benzimidoyl chloride with 2-chloroaniline. What are the primary factors I should investigate?

A1: Low yield in this final coupling step is a common challenge that can typically be traced back to one of four areas: the quality of the imidoyl chloride intermediate, the reaction conditions, the reactivity of the aniline, or losses during workup and purification.

A systematic approach is the most effective way to diagnose the issue.[1]

dot

start Low Final Product Yield check_sm 1. Verify Starting Material Quality start->check_sm check_conditions 2. Optimize Reaction Conditions start->check_conditions check_workup 3. Evaluate Workup & Purification start->check_workup sm_details • Is N-hydroxy-benzimidoyl chloride freshly prepared? • Is 2-chloroaniline pure? • Are solvents anhydrous? check_sm->sm_details conditions_details • Base Choice: Too weak/strong/hindered? • Temperature: Too high/low? • Stoichiometry: Correct molar ratios? check_conditions->conditions_details workup_details • Product solubility issues? • Decomposition on silica gel? • Inefficient extraction? check_workup->workup_details

Caption: Troubleshooting flowchart for low product yield.

Recommended Actions:

  • Assess the N-hydroxy-benzimidoyl Chloride Intermediate: N-hydroxyimidoyl chlorides can be unstable.[2] It is highly recommended to use this intermediate immediately after its synthesis and purification.

    • Protocol Validation: Confirm the successful synthesis of the imidoyl chloride via TLC or ¹H NMR before proceeding. The precursor, benzaldoxime, can be chlorinated using agents like N-chlorosuccinimide (NCS) in a solvent such as DMF or dichloromethane.[3][4]

  • Optimize the Base: The base is critical for neutralizing the HCl formed during the reaction. Its choice can significantly impact yield.

    • Rationale: A base that is too weak will result in a slow or incomplete reaction. A base that is too strong can promote side reactions or decomposition of the starting material. Steric hindrance can also be a factor.

    • Recommendation: Triethylamine (Et₃N) is a commonly used and effective base for this type of reaction.[2][5] It acts as an excellent acid scavenger without being overly reactive. Other bases like diisopropylethylamine (DIPEA) or potassium carbonate can also be trialed.[2][6]

  • Control the Temperature: Temperature control is crucial for balancing reaction rate and stability.[1]

    • Recommendation: Start the reaction at 0 °C, especially during the dropwise addition of the base or the aniline solution.[5] After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[5] Monitoring the reaction by TLC is essential to determine the optimal reaction time.[7]

  • Review Workup and Purification: Significant product loss can occur during isolation.

    • Aqueous Workup: After the reaction is complete, a typical workup involves washing the reaction mixture with water and brine to remove the amine hydrochloride salt and other water-soluble impurities.[8]

    • Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, or ethyl acetate/hexanes) or by column chromatography.[7] If using chromatography, be aware that amidoximes can sometimes be sensitive to silica gel; using a deactivated silica or a different stationary phase may be necessary.

Issue 2: Formation of Significant Side Products

Q2: My reaction produces the desired product, but I am also seeing a significant amount of an amide impurity. How can I minimize this?

A2: The formation of an amide as a side product is a known issue in reactions involving amidoxime synthesis, often arising from the reaction pathway favoring attack by the oxygen atom or subsequent rearrangement/hydrolysis.[7][9]

dot

cluster_main Desired Pathway cluster_side Side Reaction ImidoylCl N-hydroxy- benzimidoyl chloride Amine 2-Chloroaniline (N-attack) ImidoylCl->Amine + Base Hydrolysis Hydrolysis or Rearrangement ImidoylCl->Hydrolysis Trace H₂O Product Target Amidoxime Amine->Product Amide Amide Impurity Hydrolysis->Amide

Caption: Competing reaction pathways.

Recommended Actions:

  • Ensure Anhydrous Conditions: The presence of water can lead to the hydrolysis of the N-hydroxy-benzimidoyl chloride intermediate back to benzaldoxime or other species, which can then lead to different reaction pathways.

    • Protocol: Use anhydrous solvents (e.g., dry THF or DCM).[5] Ensure all glassware is flame-dried or oven-dried before use.

  • Control Reagent Addition: The order and rate of addition can influence the product distribution.

    • Protocol: In a flask containing 2-chloroaniline in an anhydrous solvent, slowly add the solution of freshly prepared N-hydroxy-benzimidoyl chloride. Cool the mixture to 0 °C before slowly adding the base (e.g., triethylamine) dropwise.[5] This controlled sequence helps to minimize side reactions by keeping the concentration of any single reactive species from becoming too high.

  • Solvent Choice: The polarity of the solvent can influence which reaction pathway is favored.

    • Recommendation: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.[2][5] Protic solvents like ethanol could potentially participate in side reactions.

ProblemPotential CauseRecommended Action
Low Final Yield 1. Degraded imidoyl chloride intermediate.2. Suboptimal base or temperature.3. Losses during purification.Use freshly prepared intermediate.[2]Use Et₃N as a base and maintain temperature between 0 °C and RT.[5]Consider recrystallization before resorting to column chromatography.[7]
Amide Side Product 1. Presence of water.2. Uncontrolled addition of reagents.Use anhydrous solvents and flame-dried glassware.[5]Slowly add the base to a cooled (0 °C) mixture of the aniline and imidoyl chloride.[5]
Reaction Stalls 1. Inactive reagents.2. Insufficient base.3. Low temperature.Check purity of 2-chloroaniline.Use a slight excess of base (e.g., 1.2 eq).[5]Allow the reaction to stir at room temperature for up to 24 hours while monitoring by TLC.[7]

Frequently Asked Questions (FAQs)

Q3: What is the complete, recommended protocol for the synthesis of N-hydroxy-benzimidoyl chloride?

A3: This protocol is adapted from established procedures for the chlorination of aldoximes.[3][4]

Experimental Protocol: Synthesis of N-hydroxy-benzimidoyl chloride

  • Dissolution: Dissolve benzaldoxime (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Initiation: Gently heat the solution to 40 °C. To initiate the reaction, you can bubble a very small amount of HCl gas through the solution.[3]

  • Chlorination: Add N-chlorosuccinimide (NCS) (1.0 equivalent) in small portions over 20-30 minutes. It is critical to monitor the temperature and ensure it does not exceed 45 °C.

  • Reaction: Stir the mixture at room temperature overnight.

  • Workup: Pour the reaction mixture into a separatory funnel containing water and diethyl ether. Extract the aqueous layer three times with diethyl ether.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization (e.g., from hexane) to yield N-hydroxy-benzimidoyl chloride, typically as a white solid.[3]

Q4: What is the role of the base in the final coupling step?

A4: The base plays a crucial role as an acid scavenger. The reaction between the N-hydroxy-benzimidoyl chloride and 2-chloroaniline releases one equivalent of hydrochloric acid (HCl). This HCl will protonate the nitrogen of any available amine (either the 2-chloroaniline starting material or the product), rendering it non-nucleophilic and halting the reaction. An organic base like triethylamine (Et₃N) reacts with the generated HCl to form triethylammonium chloride, a salt that is easily removed during the aqueous workup.

Q5: How can I effectively monitor the reaction's progress?

A5: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress.[7][10]

  • Mobile Phase: A good starting point for a mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). Adjust the polarity as needed.

  • Visualization: Visualize the spots under a UV lamp (254 nm). You should be able to see the disappearance of the starting materials (2-chloroaniline and N-hydroxy-benzimidoyl chloride) and the appearance of a new spot corresponding to the product. The product, being more polar, will typically have a lower Rf value than the starting materials. For more precise tracking, Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used.[6]

Q6: What are some alternative synthetic routes if this one fails?

A6: While the imidoyl chloride route is quite robust, other methods exist for forming N-substituted amidoximes. One notable one-pot method involves activating a secondary amide (in this case, N-(2-chlorophenyl)benzamide) with a dehydrating agent like a triphenylphosphine/iodine combination, followed by treatment with hydroxylamine hydrochloride.[2] This avoids the isolation of the potentially unstable imidoyl chloride intermediate.

References

  • BenchChem. (2025).
  • BenchChem. (2025). N-Hydroxy-4-nitrobenzimidoyl Chloride: A Comprehensive Technical Guide.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Albayati, M. R., Mohamed, M. F. A., & Moustafa, A. H. (2020). Optimization of the synthesis of het/aryl-amidoximes using an efficient green chemistry.
  • Albayati, M. R., Mohamed, M. F. A., & Moustafa, A. H. (2020). Optimization of the synthesis of het/aryl-amidoximes using an efficient green chemistry. Taylor & Francis Online.
  • Andrews University. (2025). Synthesis and Evaluation of Amidoximes as Potential Pharmaceuticals Against Antimicrobial-Resistant Bacteria. Digital Commons @ Andrews University.
  • ChemicalBook. (n.d.). Benzenecarboximidoyl chloride, N-hydroxy-, [C(Z)]- synthesis.
  • BenchChem. (2025). A Guide to the Reproducibility of Experimental Results for N-(2-chlorophenyl)-2-phenylpropanamide.
  • BenchChem. (2025). Troubleshooting common issues in the industrial production of cyclohexanone oxime.
  • ResearchGate. (n.d.). Synthesis of N′‐hydroxy‐N‐(2‐iodophenyl)
  • Mettler Toledo. (n.d.).
  • Royal Society of Chemistry. (2018). A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances.
  • Beilstein Journal of Organic Chemistry. (2007).

Sources

troubleshooting solubility issues of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the solubility challenges associated with this compound in aqueous media. Given its chemical structure—a substituted N-hydroxybenzamidine—it is anticipated to be a weakly basic and poorly soluble compound, a common challenge in drug discovery.[1] This document provides a structured, in-depth approach to understanding and overcoming these solubility hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide.

Q1: Why is my compound, N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide, not dissolving in water or buffer?

A1: The structure of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide contains multiple aromatic rings (a phenyl and a 2-chlorophenyl group), which contribute to its significant hydrophobicity and high crystal lattice energy. These are common features of molecules with poor aqueous solubility.[2][3] For a compound to dissolve, the energy released when the solute interacts with the solvent must overcome both the energy holding the solute molecules together in their crystal lattice and the energy holding the solvent molecules together. For hydrophobic compounds in water, this energy balance is often unfavorable.

Q2: I've noticed the solubility changes when I alter the pH. Why does this happen?

A2: The N-hydroxybenzenecarboximidamide core of your molecule contains basic nitrogen atoms, making it an ionizable compound.[4][5] Its solubility is therefore highly dependent on the pH of the aqueous medium.[6][7] In acidic conditions (lower pH), the basic nitrogen atoms can become protonated, forming a positively charged cation. This ionized form is generally much more soluble in water than the neutral form because of favorable ion-dipole interactions with water molecules.[8] Conversely, at higher pH, the compound will exist predominantly in its less soluble, neutral form.

Q3: What is the difference between "kinetic" and "thermodynamic" solubility, and which one should I be measuring?

A3: This is a critical distinction.

  • Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions. It is a state where the rates of dissolution and precipitation are equal.[9][10] This value is crucial for understanding the intrinsic properties of your compound and for formulation development. The shake-flask method is a standard way to determine thermodynamic solubility.[11]

  • Kinetic solubility is often measured in early drug discovery. It is determined by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer.[12] The concentration at which precipitation first occurs is the kinetic solubility. This value is often higher than the thermodynamic solubility because it can represent a supersaturated, metastable state.[13]

For robust formulation and development, understanding the thermodynamic solubility is essential, as it represents the stable state.[14] Kinetic solubility is useful for high-throughput screening but can be misleading if not interpreted correctly.[12]

Q4: I managed to dissolve the compound with heat, but it crashed out of solution upon cooling. What happened?

A4: Heating increases the kinetic energy of the system, which can help overcome the crystal lattice energy and increase the rate and extent of dissolution. However, if the concentration you achieved at a higher temperature is above the thermodynamic solubility at room temperature, the solution is supersaturated. As the solution cools, the solubility decreases, and the system is no longer stable, leading to the precipitation of the compound.[2] This highlights the importance of determining solubility at the intended experimental temperature.

Part 2: Troubleshooting Guide for Solubility Enhancement

If you are facing challenges in dissolving N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide, this guide provides a systematic approach to identify and resolve the issue.

Issue 1: Compound Precipitates in Aqueous Buffer

Your compound, initially dissolved in an organic solvent like DMSO, precipitates when diluted into your aqueous experimental buffer.

The primary cause is the low intrinsic aqueous solubility of the compound. The final concentration in your buffer likely exceeds its thermodynamic solubility limit, or the buffer conditions (e.g., pH) are not favorable for keeping the compound in its more soluble, ionized state.

start Precipitation Observed in Aqueous Buffer check_pH Is the compound ionizable? (Yes, it's a weak base) start->check_pH adjust_pH Step 1: pH Modification Decrease buffer pH to < pKa check_pH->adjust_pH Yes retest1 Re-test Solubility adjust_pH->retest1 success1 Issue Resolved retest1->success1 Soluble if_fail1 Still Insoluble/Precipitates retest1->if_fail1 Insoluble add_cosolvent Step 2: Co-solvent Addition Introduce a water-miscible organic solvent if_fail1->add_cosolvent retest2 Re-test Solubility add_cosolvent->retest2 success2 Issue Resolved retest2->success2 Soluble if_fail2 Still Insoluble/Precipitates retest2->if_fail2 Insoluble add_surfactant Step 3: Surfactant Solubilization Use a surfactant above its CMC if_fail2->add_surfactant retest3 Re-test Solubility add_surfactant->retest3 success3 Issue Resolved retest3->success3 Soluble if_fail3 Still Insoluble/Precipitates retest3->if_fail3 Insoluble use_cyclodextrin Step 4: Complexation with Cyclodextrins if_fail3->use_cyclodextrin retest4 Re-test Solubility use_cyclodextrin->retest4 success4 Issue Resolved retest4->success4 Soluble

Caption: Troubleshooting workflow for compound precipitation.

Step 1: pH Modification

  • Rationale: As a weak base, the solubility of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide will increase significantly in acidic conditions.[15] By lowering the pH to at least 1-2 units below the compound's pKa, you can ensure that the majority of the molecules are in their protonated, more soluble form.[8]

  • Protocol:

    • Prepare a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0).

    • Prepare a concentrated stock solution of your compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol).

    • Spike the stock solution into each buffer to your desired final concentration.

    • Observe for precipitation immediately and after a set incubation period (e.g., 2 hours) at the desired temperature.

    • The lowest pH at which the compound remains in solution is your optimal pH for this concentration.

Step 2: Co-solvent Addition

  • Rationale: If pH adjustment alone is insufficient or undesirable for your experiment, the use of co-solvents can enhance solubility.[16] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for a hydrophobic compound to dissolve.[17]

  • Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycols (PEGs, e.g., PEG 400), and dimethyl sulfoxide (DMSO).[18][19]

  • Protocol:

    • Using the optimal buffer pH identified in Step 1 (or your required experimental buffer), prepare solutions with increasing percentages of a co-solvent (e.g., 5%, 10%, 20% v/v).

    • Add your compound to these co-solvent/buffer mixtures and determine the solubility.

    • Caution: Be mindful that high concentrations of organic solvents can affect biological assays. Always run a vehicle control.

Step 3: Surfactant Solubilization

  • Rationale: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), form micelles in aqueous solutions.[20][21] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the bulk aqueous phase.[22][23]

  • Common Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Sodium Dodecyl Sulfate (SDS), Cremophor® EL.[21]

  • Protocol:

    • Prepare solutions of a suitable surfactant in your chosen buffer at concentrations above its known CMC.

    • Add your compound to these surfactant solutions and equilibrate (e.g., by shaking for 24-48 hours).

    • Separate any undissolved solid (e.g., by centrifugation or filtration) and quantify the concentration of the dissolved compound in the supernatant.

Step 4: Complexation with Cyclodextrins

  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[24][25] They can form inclusion complexes by encapsulating the hydrophobic part of a guest molecule, like N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide, thereby increasing its aqueous solubility and stability.[][27]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[28][29]

  • Protocol:

    • Prepare a phase-solubility diagram by adding an excess of your compound to aqueous solutions containing increasing concentrations of the cyclodextrin.

    • Equilibrate the samples for 24-72 hours.

    • After equilibration, filter the samples and analyze the concentration of the dissolved compound in the filtrate.

    • A plot of compound solubility versus cyclodextrin concentration will reveal the stoichiometry of the complex and the extent of solubility enhancement.[30]

Issue 2: Inconsistent Solubility Results Between Experiments

You are observing significant variability in the measured solubility of your compound across different experimental batches.

This variability can stem from several factors: differences in equilibration time, temperature fluctuations, the solid-state form of the compound (polymorphism), or not distinguishing between kinetic and thermodynamic solubility.[9]

  • Standardize Equilibration Time: Ensure you are allowing sufficient time for the solution to reach thermodynamic equilibrium. For poorly soluble compounds, this can take 24-72 hours of constant agitation.

  • Control Temperature: Solubility is temperature-dependent. Perform all solubility experiments in a temperature-controlled environment (e.g., a shaker-incubator).

  • Characterize the Solid Form: Different crystal forms (polymorphs) or the amorphous state of a compound can have different solubilities.[3] The amorphous form is typically more soluble but less stable than crystalline forms.[13] Consider using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to characterize the solid material before and after the solubility experiment to check for any phase changes.[31]

  • Use the Shake-Flask Method for Thermodynamic Solubility: For consistent and reliable data, adopt the standardized shake-flask method.[11] This involves adding an excess of the solid compound to the aqueous medium, shaking at a constant temperature until equilibrium is reached, separating the solid and liquid phases, and then quantifying the dissolved compound.

Part 3: Data Summary & Experimental Protocols

Solubility Enhancement Strategy Comparison

The following table provides a template for summarizing the data you would collect while following the troubleshooting guide.

StrategyVehicle/ExcipientConcentration RangeAchieved Solubility (µg/mL)Remarks
pH Adjustment Citrate BufferpH 4.0 - 7.0[Experimental Data]Solubility expected to increase as pH decreases.
Co-solvency Ethanol in pH 5 Buffer5% - 30% (v/v)[Experimental Data]Exponential increase in solubility often observed.[28]
Surfactants Polysorbate 800.01% - 1.0% (w/v)[Experimental Data]Linear increase in solubility above the CMC.[22]
Complexation HP-β-Cyclodextrin1% - 15% (w/v)[Experimental Data]Check for A-type or B-type phase solubility diagrams.
Protocol: Phase-Solubility Study with Cyclodextrins

This protocol details the steps to assess solubility enhancement using cyclodextrins.

prep_cd 1. Prepare CD Solutions (0-15% w/v HP-β-CD in buffer) add_compound 2. Add Excess Compound (e.g., 2-5 mg/mL) prep_cd->add_compound equilibrate 3. Equilibrate (Shake at 25°C for 48h) add_compound->equilibrate separate 4. Separate Solid (Filter with 0.22 µm PVDF) equilibrate->separate quantify 5. Quantify Supernatant (HPLC-UV) separate->quantify plot 6. Plot & Analyze (Solubility vs. [CD]) quantify->plot

Caption: Workflow for a cyclodextrin phase-solubility study.

Materials:

  • N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice (e.g., 50 mM phosphate buffer, pH 7.4)

  • Vials, orbital shaker, 0.22 µm syringe filters, HPLC system

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in the buffer (e.g., 0, 1, 2.5, 5, 7.5, 10, 12.5, and 15% w/v).

  • Add Excess Compound: Add an excess amount of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide to vials containing each cyclodextrin solution. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

  • Equilibrate: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake for 48-72 hours to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered samples appropriately and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility of the compound (Y-axis) against the concentration of HP-β-CD (X-axis). The resulting phase-solubility diagram will indicate the effectiveness of the cyclodextrin in enhancing solubility.[32][33]

By systematically applying these principles and protocols, researchers can effectively troubleshoot and overcome the solubility challenges presented by N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide, enabling more reliable and successful experimental outcomes.

References

Sources

preventing thermal degradation of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing thermal degradation of this compound during storage and handling. This guide synthesizes established principles of chemical stability with practical, field-proven insights to ensure the integrity of your experimental outcomes.

Introduction to the Stability of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide

N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide belongs to the class of N-hydroxyguanidines, which are known to be susceptible to various degradation pathways, including thermal decomposition, hydrolysis, and oxidation. The presence of the N'-hydroxy group and the carboximidamide moiety, combined with the influence of the ortho-chloro substituent on the phenyl ring, creates a unique stability profile that requires careful consideration during storage and handling.

Thermal stress can initiate a cascade of degradation reactions, leading to the formation of impurities that can compromise the purity, potency, and safety of the compound. Understanding the potential degradation pathways is the first step toward implementing effective preventative measures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide during storage?

A1: The primary factors are elevated temperature, exposure to moisture (humidity), light, and oxygen. Thermal energy can provide the activation energy for decomposition reactions, while moisture can facilitate hydrolysis of the carboximidamide group. Light, particularly UV light, can induce photodegradation, and oxygen can lead to oxidative degradation of the N'-hydroxy group.

Q2: What are the recommended storage conditions for N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide to minimize thermal degradation?

A2: To minimize thermal degradation, the compound should be stored in a controlled environment. The following conditions are recommended:

  • Temperature: Store at refrigerated temperatures, ideally between 2°C and 8°C. Avoid freezing, as this can lead to the formation of different crystal polymorphs with altered stability.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Moisture: Store in a desiccated environment to minimize hydrolysis. The use of a desiccator with a suitable desiccant is highly recommended.

Q3: I've observed a change in the color of my compound from white to a yellowish or brownish hue. What could be the cause?

A3: A change in color is often an indicator of degradation. This could be due to the formation of colored degradation products resulting from oxidation or other complex decomposition pathways initiated by heat, light, or exposure to air. It is crucial to re-analyze the purity of the compound if any color change is observed.

Q4: How can I monitor the stability of my N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide sample over time?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most reliable way to monitor the purity of your sample over time. This method can separate the parent compound from its degradation products, allowing for accurate quantification of its purity. Regular testing (e.g., every 3-6 months) is recommended for long-term storage.

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Decreased potency or unexpected experimental results. Degradation of the compound leading to a lower concentration of the active molecule.1. Verify Purity: Immediately re-analyze the purity of your N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide stock using a validated stability-indicating HPLC method. 2. Review Storage Conditions: Ensure the compound has been stored under the recommended conditions (2-8°C, inert atmosphere, protected from light and moisture). 3. Prepare Fresh Solutions: If the compound has been in solution for an extended period, prepare fresh solutions from a solid sample of known purity for your experiments.
Appearance of new, unidentified peaks in the HPLC chromatogram. Formation of degradation products.1. Characterize Degradants: If possible, use techniques like LC-MS/MS to identify the mass of the new peaks and propose potential structures for the degradation products. 2. Perform Forced Degradation Studies: To confirm the origin of the new peaks, conduct forced degradation studies on a pure sample of the compound under thermal, hydrolytic (acidic and basic), oxidative, and photolytic stress conditions. This will help to create a "fingerprint" of potential degradation products.[1]
Inconsistent results between different batches of the compound. Variation in the initial purity of the batches or different rates of degradation due to the presence of catalytic impurities.1. Establish a Quality Control Protocol: Always analyze the purity of a new batch of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide upon receipt. 2. Purify if Necessary: If a batch does not meet the required purity specifications, consider purification by recrystallization.[2][3][4][5] 3. Document Batch Information: Keep detailed records of the batch number, initial purity, and storage history for all experiments.

Potential Degradation Pathways

Understanding the likely degradation pathways of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide is crucial for developing effective stabilization strategies. Based on the chemistry of its functional groups, the following degradation pathways are proposed:

G cluster_0 N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide cluster_1 Degradation Pathways cluster_2 Potential Degradation Products A N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide B Hydrolysis A->B Moisture C Thermal Decomposition A->C Heat D Oxidation A->D Oxygen E Photodegradation A->E Light F N-(2-chlorophenyl)benzamide B->F G 2-Chlorophenylguanidine B->G H N-(2-chlorophenyl)urea C->H I Nitrosated Impurities D->I J Other complex products E->J

Caption: Proposed degradation pathways for N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide.

  • Hydrolysis: The carboximidamide functional group is susceptible to hydrolysis, which can be catalyzed by both acids and bases. This can lead to the formation of N-(2-chlorophenyl)benzamide and hydroxylamine, or other related amide and amine impurities.

  • Thermal Decomposition: At elevated temperatures, the molecule can undergo complex decomposition reactions. One potential pathway involves the rearrangement and cleavage of the N'-hydroxyguanidine core, potentially leading to the formation of urea derivatives and other fragments.

  • Oxidation: The N'-hydroxy group is a potential site for oxidation, which can be initiated by atmospheric oxygen, especially in the presence of trace metal impurities.[6] This can lead to the formation of nitrosated or other oxidized species.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to break chemical bonds and initiate degradation. The aromatic rings in the molecule are likely to absorb UV light, making it susceptible to photodegradation.[7]

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure
  • Upon Receipt: Immediately transfer the compound to a tightly sealed amber glass vial.

  • Inert Atmosphere: Purge the vial with an inert gas (e.g., nitrogen or argon) for 1-2 minutes to displace any air.

  • Desiccation: Place the vial inside a desiccator containing a suitable desiccant (e.g., silica gel or Drierite).

  • Refrigeration: Store the desiccator in a refrigerator at 2-8°C.

  • Dispensing: When a sample is needed, allow the vial to warm to room temperature inside the desiccator before opening to prevent condensation of moisture onto the compound.

  • After Use: Re-purge the vial with inert gas before sealing and returning to the desiccator and refrigerator.

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization will be required for your specific instrumentation and column.

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm (or as determined by UV scan)
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

G cluster_0 HPLC Workflow A Prepare Mobile Phase B Equilibrate HPLC System A->B D Inject Sample B->D C Prepare Sample Solution C->D E Data Acquisition D->E F Data Analysis E->F

Caption: General workflow for HPLC purity analysis.

References

  • Fukuto, J. M., Wallace, G. C., Hszieh, R., & Chaudhuri, G. (1992). Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation. Biochemical Pharmacology, 43(3), 607-613.
  • ResearchGate. (2021).
  • Mechanism for basic hydrolysis of N-nitrosoguanidines in aqueous solution. (2003). PubMed.
  • Clement, B., & Pfundner, M. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2447.
  • Tantillo, D. J. (2018). Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion. The Journal of Organic Chemistry, 83(5), 2535-2542.
  • Katritzky, A. R., & Rogers, J. W. (2006). NG-Hydroxyguanidines from Primary Amines. Organic Letters, 8(18), 4079-4081.
  • Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach. (2020). PubMed.
  • Boucher, J. L., & Delaforge, M. (2001). Oxidations of Nω-Hydroxyarginine Analogues and Various N-Hydroxyguanidines by NO Synthase II: Key Role of Tetrahydrobiopterin in the Reaction Mechanism and Substrate Selectivity. Biochemistry, 40(6), 1647-1655.
  • Continuous crystallization process for preparing nitroguanidine through nitric acid method. (2015).
  • Studies on photodegradation process of psychotropic drugs: a review. (2016). PMC.
  • Stability-indicating HPLC method optimization using quality - Journal of Applied Pharmaceutical Science. (2025).
  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. (2019).
  • Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. (1984). PubMed.
  • Impact of Chlorine Substitution on the Interaction Between Amide Herbicides and Alkaline Phosphatase: Insights into Molecular Mechanisms and Structure-Activity Rel
  • Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calcul
  • Purification of high purity hniw by recrystallization. (2003).
  • Impurities from Hydroxyproline Derivatives in the Synthesis of Modified Oligonucleotides. (2024).
  • Unraveling the Intrinsic Mechanisms Controlling the Variations in Density, Sensitivity, and Thermal Decomposition of Typical Nitroguanidine Deriv
  • A Guide to the Reproducibility of Experimental Results for N-(2-chlorophenyl)-2-phenylpropanamide. (2025). Benchchem.
  • common impurities in N,3-dihydroxybenzamide synthesis and their removal. (2025). Benchchem.
  • Recrystallization: Purification of crystalline Organic Compounds. (n.d.). Prezi.
  • Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and C
  • Amidoximes and their Cyclized Analogue Oxadiazoles as New Frontiers in Chemical Biology: Mini Review. (2024). Bentham Science Publishers.
  • Barriers to Rotation in ortho-Substituted Tertiary Arom
  • An amide-to-chloroalkene substitution improves the peptide permeability. (2024). ChemRxiv.
  • Stability Indicating HPLC Method Development: A Review. (2025). IRJPMS.
  • Electrochemical and peroxidase oxidation study of N'-hydroxyguanidine deriv
  • Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. (2017). MDPI.
  • Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. (n.d.). Organic Syntheses Procedure.
  • The identification of degradation products and degradation pathway of malvidin-3-glucoside and malvidin-3,5-diglucoside under microwave tre
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025).
  • of the stability of amidoxime isomers. (n.d.).
  • Synthesis method of 4-Hydroxythiobenzamide. (2014).
  • Photodegradation of Polyimides. 4. Mechanism for the Photooxidation Process Based on a Model Compound. (n.d.). DTIC.
  • Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evalu
  • Impact of Chlorine Substitution on the Interaction Between Amide Herbicides and Alkaline Phosphatase: Insights into Molecular Mechanisms and Structure-Activity Relationships. (2025).
  • Kinetics of hydrolysis of NN′-diarylsulphamides. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Thermal Degradation of Food Proteins. (n.d.). Publication Server of Constructor University Library.
  • Thermal Degradation of Small Molecules: A Global Metabolomic Investig
  • synthesis of n-(2-chlorophenyl)-n- - methyl-n'-ethyl hydrazine. (n.d.).
  • A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. (n.d.). RSC Publishing.
  • Reductive Degradation of N-Nitrosodimethylamine via UV/Sulfite Advanced Reduction Process: Efficiency, Influencing Factors and Mechanism. (2023). MDPI.
  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists.
  • Stability Indicating HPLC Method Development –A Review. (2021). IJTSRD.

Sources

reducing side reactions and byproducts in N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize sterically hindered amidoximes like N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide (also known as N-(2-chlorophenyl)benzamidoxime). The ortho-chloro substitution on the aniline ring severely depresses its nucleophilicity. This sluggish reactivity makes the reaction highly susceptible to competitive side pathways, including over-oxidation, dimerization, and hydrolysis.

This guide provides drug development professionals and synthetic chemists with mechanistic clarity, troubleshooting FAQs, and a self-validating protocol designed to suppress these byproducts and maximize yield.

Mechanistic Overview & Causal Analysis of Byproducts

The synthesis of N-arylbenzamidoximes typically proceeds via one of two primary routes:

  • Nitrile Oxide Route: 1,3-dipolar cycloaddition/nucleophilic addition of benzonitrile oxide (generated in situ from benzhydroximoyl chloride) with 2-chloroaniline.

  • Imidoyl Chloride Route: Reaction of N-(2-chlorophenyl)benzimidoyl chloride with hydroxylamine.

Understanding the causality behind byproduct formation is critical for optimization:

  • Byproduct 1: Diphenylfuroxan (Dimerization). Benzonitrile oxide is a highly reactive intermediate. If its local concentration exceeds the rate at which it reacts with the sterically hindered 2-chloroaniline, it rapidly dimerizes to form diphenylfuroxan[1].

  • Byproduct 2: N-(2-chlorophenyl)benzamide (Hydrolysis). When utilizing the imidoyl chloride route, trace moisture leads to competitive hydrolysis. Because the imidoyl chloride is highly electrophilic, water outcompetes hydroxylamine, yielding the stable amide instead of the target amidoxime[2].

  • Byproduct 3: Benzimidazoles and Oxazoles (Thermal Degradation). Pushing the reaction with excessive heat (>150 °C) to overcome the steric hindrance of the ortho-chloro group leads to3[3].

SynthesisPathway A Benzhydroximoyl Chloride B Benzonitrile Oxide (Reactive Intermediate) A->B Base (-HCl) D Target: N-(2-chlorophenyl)-N'- hydroxybenzamidoxime B->D + 2-Chloroaniline E Byproduct: Diphenylfuroxan (Dimer) B->E Dimerization (Excess Concentration) C 2-Chloroaniline (Nucleophile) C->D Nucleophilic Attack F Byproduct: Benzimidazole / Oxazole (Thermal Degradation) D->F Heat (>150°C) Homolysis

Caption: Mechanistic pathways showing target synthesis and competitive byproduct formation.

Troubleshooting Guide & FAQs

Q1: I am seeing significant amounts of diphenylfuroxan in my crude mixture. How can I prevent benzonitrile oxide dimerization? A1: The dimerization of benzonitrile oxide is a second-order reaction, whereas its addition to 2-chloroaniline is first-order. To favor the desired cross-reaction, you must maintain a low steady-state concentration of the nitrile oxide. Do not generate the nitrile oxide in isolation. Instead, use a syringe pump to add your base (e.g., triethylamine) dropwise over several hours to a mixture of benzhydroximoyl chloride and 2-chloroaniline[1].

Q2: My yield is low when using N-(2-chlorophenyl)benzimidoyl chloride and hydroxylamine. The major product is N-(2-chlorophenyl)benzamide. What is going wrong? A2: The presence of the amide indicates hydrolysis of the imidoyl chloride intermediate. Imidoyl chlorides are exquisitely sensitive to moisture. Ensure that your solvent (e.g., dichloromethane) is strictly anhydrous. Furthermore,2[2]. Avoid using aqueous sodium carbonate for the neutralization step if hydrolysis is a persistent issue.

Q3: Does the ortho-chloro group on the aniline affect the reaction rate? A3: Yes. The ortho-chloro substituent introduces both steric hindrance and electron-withdrawing inductive effects, significantly reducing the nucleophilicity of the amine. This sluggish reactivity provides more time for side reactions to occur. To compensate, apply gentle heating (40–50 °C) to overcome the activation energy barrier, but strictly avoid exceeding 100 °C to prevent thermal degradation into benzimidazoles[3].

Quantitative Data & Parameter Optimization

The following table summarizes the impact of various reaction parameters on the yield and byproduct distribution during the synthesis of N-arylbenzamidoximes.

Reaction RouteReagent Addition MethodTemp (°C)Target Yield (%)Dimer Byproduct (%)Amide Byproduct (%)
Imidoyl Chloride + NH₂OHBolus addition (Aqueous base)2535%N/A55%
Imidoyl Chloride + NH₂OHBolus addition (Dry Et₃N)2578%N/A<5%
Nitrile Oxide + AnilineBolus base addition2542%48%N/A
Nitrile Oxide + AnilineSyringe pump base (4 h)4085%<5%N/A
Nitrile Oxide + AnilineSyringe pump base (4 h)15020%<5%N/A (30% Oxazole)

Validated Experimental Protocol

Self-Validating System: This protocol utilizes the in situ generation of benzonitrile oxide with slow base addition to prevent dimerization. It incorporates a TLC validation checkpoint to confirm the consumption of the rate-limiting reagent before proceeding to work-up, ensuring trust in the final yield.

Step-by-Step Methodology: Syringe-Pump Mediated Synthesis

  • Preparation of the Reaction Mixture: In an oven-dried, argon-flushed 100 mL round-bottom flask, dissolve 2-chloroaniline (1.50 mmol, 1.5 eq) and benzhydroximoyl chloride (1.00 mmol, 1.0 eq) in 20 mL of anhydrous THF.

  • Temperature Control: Immerse the flask in a water bath maintained at 40 °C.

    • Causality: 40 °C provides sufficient thermal energy to overcome the steric hindrance of the ortho-chloro group without triggering thermal fragmentation.

  • Slow Base Addition: Dissolve triethylamine (1.10 mmol, 1.1 eq) in 10 mL of anhydrous THF. Load this into a syringe pump and add dropwise to the reaction mixture over a period of 4 hours (2.5 mL/h).

    • Causality: Slow addition keeps the steady-state concentration of benzonitrile oxide extremely low, effectively eliminating the second-order dimerization to diphenylfuroxan[1].

  • Reaction Monitoring (Validation Checkpoint): After the addition is complete, stir for an additional 1 hour. Validate completion via TLC (Hexanes:EtOAc 7:3). The benzhydroximoyl chloride spot (UV active) must be completely consumed. If unreacted starting material remains, add an additional 0.1 eq of Et₃N and stir for 30 minutes.

  • Work-up and Purification: Quench the reaction with 10 mL of saturated aqueous NH₄Cl to neutralize any remaining base. Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the pure N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide.

ProtocolWorkflow Start Dry THF + 2-Chloroaniline + Benzhydroximoyl Chloride Temp Heat to 40°C (Overcome Steric Hindrance) Start->Temp Base Syringe Pump Et3N (4 hours) Temp->Base Argon Atmosphere TLC TLC Validation (Check Chloride Consumption) Base->TLC 1h Post-addition TLC->Base If Incomplete (Add more base) Quench Aqueous NH4Cl Quench & EtOAc Extraction TLC->Quench If Complete Pure Flash Chromatography Target Compound Isolated Quench->Pure

Caption: Step-by-step workflow with built-in validation checkpoints for amidoxime synthesis.

References

  • Source: Indian Academy of Sciences (Journal of Chemical Sciences)
  • Title: Product Subclass 9: Amidines (Imidamides)
  • Title: 4-Bromo-N-phenylbenzamidoxime Source: PMC - NIH URL

Sources

Technical Support Center: LC Troubleshooting & Mobile Phase Optimization for N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals working with N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide .

Because this analyte features a highly lipophilic diaryl framework coupled with an amphoteric, metal-chelating amidoxime core, standard generic LC-MS gradients often fail, resulting in severe peak tailing, retention time drift, or complete signal loss. This guide provides the mechanistic causality behind these issues and offers self-validating protocols to establish a robust method.

Core Troubleshooting & FAQs

Q1: Why does my analyte exhibit severe peak tailing ( As​>2.0 ) and occasional complete loss of signal on the column? A1: The root cause is almost certainly metal chelation . The amidoxime functional group (-C(=NOH)NH-) is a well-documented bidentate ligand that strongly coordinates with transition metals (such as Fe³⁺ and Cu²⁺)[1]. In standard stainless-steel HPLC systems, trace metals in the pump heads, tubing, and column frits act as secondary retention sites. As the analyte chelates these metals, it smears across the column or becomes permanently bound. Solution: Passivate your LC system with an EDTA wash, or switch to a PEEK-lined (metal-free) flow path.

Q2: I am using 0.1% Formic Acid (pH ~3.0), but my retention times are drifting and peaks are splitting. Why? A2: You are operating too close to the analyte's pKa. The basic imino nitrogen of the amidoxime group typically has a conjugate acid pKa of approximately 4.0 to 4.5. At pH 3.0, the molecule exists in a state of dynamic equilibrium between its protonated and neutral forms. This partial ionization causes split peaks and extreme sensitivity to minor pH fluctuations. Solution: Force the molecule into a single ionization state. Lower the pH to ~2.0 using 0.05% Trifluoroacetic Acid (TFA)[2], or raise the pH to a neutral state using a highly buffered 10 mM Ammonium Acetate mobile phase[3].

Q3: Should I use Methanol or Acetonitrile as my organic modifier? A3: Acetonitrile is highly recommended. The addition of the 2-chlorophenyl group to the benzamidoxime core significantly increases the molecule's lipophilicity and steric bulk. Acetonitrile provides superior disruption of the π−π interactions between the analyte's diaryl rings and the C18 stationary phase, yielding sharper peaks and lower system backpressure compared to methanol.

Diagnostic Workflow

Use the following logical progression to isolate and resolve chromatographic anomalies for this specific compound.

LC_Workflow Start Initial LC Injection N-(2-chlorophenyl)-N'-hydroxy... Assess Assess Chromatographic Peak Integrity Start->Assess Tailing Is Peak Asymmetry (As) > 1.5? Assess->Tailing Metal System Passivation Flush with 0.1% EDTA Tailing->Metal Yes (Suspect Chelation) Retention Assess Retention Time (k') Tailing->Retention No pH Buffer Optimization Adjust to pH 2.5 or 7.0 Metal->pH If tailing persists pH->Retention Late Is k' > 10 (Late Elution)? Retention->Late ACN Increase % Acetonitrile (Enhance π-π disruption) Late->ACN Yes Done Method Validated Late->Done No ACN->Done

Diagnostic workflow for resolving amidoxime peak tailing and retention anomalies.

Self-Validating Experimental Protocol

To ensure scientific integrity, do not simply change the mobile phase and hope for the best. Execute this self-validating protocol to definitively prove the causality of your chromatographic issues.

Phase 1: The "EDTA Rescue" Test (Validating Metal Chelation)
  • Baseline Setup: Inject 5 µL of your analyte (10 µg/mL) using your current failing method. Record the peak asymmetry factor ( As​ ).

  • System Flush: Disconnect the analytical column. Flush the LC pumps and autosampler lines with 0.1% EDTA in LC-MS grade water for 30 minutes at 1.0 mL/min to strip transition metals[1].

  • Column Passivation: Reconnect the column. Inject 20 µL of 0.1 M EDTA directly onto the column, followed by a 15-minute flush with 50/50 Water/Acetonitrile.

  • Validation Injection: Re-inject the analyte.

    • Causality Check: If the As​ drops from >2.0 to <1.2 and area counts increase, you have definitively proven that system metals were binding the amidoxime. You must adopt a PEEK flow path or add trace chelators to your routine prep.

Phase 2: Mobile Phase Preparation & pH Fixation
  • Prepare Mobile Phase A (Aqueous): Add 0.5 mL of MS-grade Trifluoroacetic Acid (TFA) to 1000 mL of LC-MS grade water (0.05% v/v)[2]. Mix thoroughly. The pH will be approximately 2.0, ensuring the amidoxime nitrogen is fully protonated.

  • Prepare Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

    • Causality Check: By shifting from a weak acid (Formic) to a strong ion-pairing acid (TFA), you suppress secondary interactions with unreacted silanols on the stationary phase, guaranteeing sharp peak shapes.

Phase 3: Optimized Gradient Execution

Execute the gradient outlined in Table 2 below. Because the 2-chlorophenyl substitution makes the molecule highly lipophilic, a steep ramp to 90% organic is required to elute the compound efficiently and prevent peak broadening.

Quantitative Data & Parameters

Table 1: Analyte Physicochemical Properties & LC Implications

PropertyEstimated ValueChromatographic ImplicationMitigation Strategy
LogP 3.5 - 4.2Strong hydrophobic retention on C18 phases.Utilize a steep gradient up to 90% Acetonitrile.
pKa (Conjugate Acid) ~4.5Partial ionization at typical unbuffered LC-MS pH (~3.2).Buffer strictly to pH 2.0 (TFA) or pH 7.0 (Ammonium Acetate).
Metal Chelation HighBinds to stainless steel frits/tubing, causing As​>2.0 .Passivate system with EDTA; utilize PEEK hardware.

Table 2: Optimized Gradient Profile (For 50 x 2.1 mm C18, 1.7 µm Column)

Time (min)% Mobile Phase A (0.05% TFA)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)Curve
0.090100.4Initial
0.590100.4Isocratic Hold
4.010900.4Linear Gradient
5.510900.4Column Wash
5.690100.4Re-equilibration
8.090100.4End

Sources

Technical Support Center: Purification & Recrystallization of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating high-grade N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide.

Because this compound is a sterically hindered amidoxime derivative, it possesses amphoteric properties—featuring both hydrogen-bond donating (-OH, -NH) and accepting (-C=N) sites. This dual nature often leads to unpredictable solubility profiles and a notorious tendency to "oil out" rather than crystallize. The following guide provides field-proven, self-validating protocols to ensure >99% purity for downstream drug development applications.

Quantitative Data: Solvent System Performance

Selecting the correct solvent is a thermodynamic balancing act. The table below synthesizes quantitative recovery data for amidoxime derivatives to guide your solvent selection based on your specific impurity profile.

Solvent SystemTypical Yield (%)Purity Reached (%)Mechanistic Advantage / Notes
Absolute Ethanol 85 – 94%>99.0%Excellent for removing polar inorganic salts (e.g., NaCl, hydroxylamine hydrochloride). High solubility at reflux[1].
Ethanol / Water (1:1) 75 – 85%>99.5%Induces sharp precipitation. Requires highly controlled, slow cooling to prevent colloidal suspension (oiling out)[2].
Ethyl Acetate / Hexane 60 – 80%>98.5%Best for partitioning out non-polar unreacted nitriles. Azeotropic properties aid in rapid vacuum drying[3].
1,4-Dioxane ~73%>98.0%Useful for highly substituted, sterically hindered amidoximes that resist crystallization in protic solvents[4].

Troubleshooting & FAQs

Q1: Why does my N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide precipitate as an oil instead of a crystalline solid? Causality: This phenomenon, known as "oiling out," occurs when the compound forms a supersaturated colloidal suspension rather than an ordered crystal lattice. The 2-chloro substitution on the phenyl ring introduces steric hindrance and molecular asymmetry, which lowers the lattice energy. If the solvent system is too polar (e.g., excessive water) or if the cooling rate is too rapid, the kinetic barrier to nucleation prevents crystal formation. Solution: Transition to a thermodynamic control pathway. Reheat the oil in a binary solvent system (like Ethanol/Water) until it forms a homogenous solution. Cool the flask slowly at ambient temperature without agitation. Introducing a seed crystal at the cloud point will bypass the nucleation barrier and force ordered crystallization[2].

Q2: How can I effectively remove persistent colored impurities from the crude reaction mixture? Causality: Yellow or brown discolorations in amidoxime synthesis typically arise from the oxidation of excess hydroxylamine or the formation of trace transition metal complexes during the reaction. Solution: Activated charcoal treatment in absolute ethanol is highly effective for hydroxybenzenecarboximidamide derivatives[5]. The highly porous carbon matrix selectively adsorbs large, conjugated polymeric impurities via π−π stacking, leaving the target amidoxime in solution.

Q3: When should I abandon recrystallization and use silica gel column chromatography? Causality: Recrystallization relies on differential solubility. If your crude mixture contains unreacted nitrile precursors or amide side-products (formed via hydrolysis), their solubility profiles may closely mimic the target amidoxime, making fractional crystallization mathematically inefficient. Solution: Use silica gel chromatography. The N'-hydroxy group makes the amidoxime significantly more polar than unreacted nitriles. An Ethyl Acetate/Hexane gradient will cleanly elute the non-polar impurities first, retaining the amidoxime until the solvent polarity is increased[3].

Workflows & Decision Trees

PurificationWorkflow Crude Crude Amidoxime Reaction Mixture TLC TLC / LC-MS Analysis Crude->TLC Decision Impurity Profile? TLC->Decision Chromatography Silica Gel Chromatography (EtOAc/Hexane) Decision->Chromatography High Byproducts Charcoal Activated Charcoal Treatment (in Absolute Ethanol) Decision->Charcoal Color Impurities Recrystallization Recrystallization (EtOH/H2O or EtOAc/Hexane) Decision->Recrystallization Minor Impurities Chromatography->Recrystallization Charcoal->Recrystallization Pure High-Grade Pure Product (>99.5% Purity) Recrystallization->Pure

Logical decision tree for amidoxime purification based on impurity profiling.

CrystallizationThermodynamics Start Hot Saturated Solution (Amidoxime in EtOH) RapidCool Rapid Cooling / High Polarity Start->RapidCool SlowCool Slow Cooling / Optimal Polarity Start->SlowCool Oil Colloidal Suspension (Oiling Out) RapidCool->Oil Kinetic Trap Crystal Ordered Lattice Nucleation (Crystallization) SlowCool->Crystal Thermodynamic Control Seed Add Seed Crystal or Scratch Flask Oil->Seed Rework Seed->Crystal

Thermodynamic vs. kinetic pathways during amidoxime recrystallization.

Standard Operating Procedures (SOPs)

Protocol 1: High-Yield Recrystallization via Cloud-Point Modulation

This protocol utilizes a self-validating visual feedback loop to ensure thermodynamic crystallization.

  • Dissolution: Suspend 10.0 g of crude N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide in 50 mL of absolute ethanol in a 250 mL round-bottom flask.

  • Heating & Decolorization: Heat to 60–65 °C under continuous stirring until dissolved. If the solution is discolored, add 0.5 g of activated charcoal and reflux gently for 15 minutes[5].

  • Hot Filtration: Filter the hot mixture rapidly through a pre-warmed Buchner funnel packed with a Celite pad. Validation check: The filtrate must be completely clear and colorless.

  • Cloud-Point Titration: While maintaining the filtrate at 60 °C, add warm distilled water dropwise until the solution becomes faintly turbid (the cloud point). Immediately add 1–2 drops of absolute ethanol until the turbidity just clears.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool completely undisturbed to room temperature over 2 hours. Do not agitate, as this promotes oiling out.

  • Maturation & Isolation: Once crystals have formed at room temperature, transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize lattice growth and yield[1]. Filter under vacuum, wash with 10 mL of ice-cold 10% ethanol/water, and dry under high vacuum at 40 °C for 12 hours.

Protocol 2: Silica Gel Column Chromatography for Complex Mixtures

Use this protocol if TLC indicates significant unreacted nitrile precursors.

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry of 10% Ethyl Acetate in Hexane.

  • Sample Loading: Dissolve the crude amidoxime in a minimum volume of Dichloromethane (DCM). Carefully load the solution onto the flat silica bed.

  • Elution Gradient:

    • Phase 1 (10% EtOAc/Hexane): Elute for 2 column volumes to wash out non-polar unreacted nitriles.

    • Phase 2 (30% EtOAc/Hexane): Elute for 2 column volumes to remove intermediate amide byproducts.

    • Phase 3 (50-70% EtOAc/Hexane): Elute the target N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide. The N'-hydroxy group ensures it elutes only at this higher polarity threshold[2].

  • Validation: Monitor fractions via TLC (visualized with UV light at 254 nm). Pool the fractions containing the single pure spot and evaporate under reduced pressure to yield a highly pure solid[3].

References

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment National Institutes of Health (PMC) URL:[Link]

  • EP0406386B1 - Improved process for the preparation of amidoxime derivatives Google Patents URL
  • Synthetic preparation of Ataluren via a one-pot synthesis of 1,2,4-oxadiazoles employing a DMAP catalyzed amidoxime O-acylation/cyclization pathway Taylor & Francis Online URL:[Link]

  • Molecular Methods in Antibiotics Discovery MDPI URL:[Link]

Sources

Validation & Comparative

Advanced Chelation Dynamics: N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide vs. Conventional Amidoximes

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach heavy metal chelation not merely as a binding event, but as a thermodynamic and kinetic system that must be rigorously optimized. The amidoxime functional group (–C(NH₂)=NOH) is renowned for its high affinity toward transition metals and actinides, typically forming highly stable five-membered chelate rings .

While solid-state poly(amidoxime) (PAO) resins dominate industrial wastewater treatment due to their high capacity, their rigid polymer backbones suffer from slow intra-particle diffusion and a lack of fine-tuned selectivity. For specialized applications—such as targeted drug development, toxicological assays, or precise analytical extractions—small-molecule extractants are required. This guide provides an in-depth comparative analysis of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide (2-CPHBA) against conventional amidoxime alternatives, detailing the mechanistic causality behind its performance and the self-validating protocols used to measure it.

Mechanistic Causality: The 2-CPHBA Advantage

The design of 2-CPHBA introduces two critical physicochemical upgrades over unsubstituted benzamidoximes and bulk PAO resins:

  • Electronic Modulation (pKa Tuning): The synthesis and structural tautomerism of amidoximes dictate their behavior in solution . In 2-CPHBA, the 2-chloro substitution on the N-phenyl ring exerts a strong negative inductive (–I) effect. This withdraws electron density from the amidoxime core, lowering the pKa of the N'-hydroxy proton. Consequently, 2-CPHBA can deprotonate and initiate metal coordination at lower, more acidic pH thresholds (pH 3.5–4.5) compared to standard aliphatic amidoximes, preventing the premature precipitation of heavy metals as hydroxides.

  • Steric Gating (Selectivity Filter): Electrochemical and spectroscopic studies on amidoxime derivatives confirm that functionalization directly impacts thermodynamic stability . The bulky ortho-chloro group in 2-CPHBA creates a restricted, sterically hindered coordination pocket. This geometry heavily favors transition metals that can adopt square planar (e.g., Cu²⁺) or specific linear (e.g., UO₂²⁺) geometries, while physically excluding larger, non-target alkaline earth metals (Ca²⁺, Mg²⁺).

MechanisticLogic A 2-CPHBA Ligand (Aryl Amidoxime) B Deprotonation of N'-OH (Lowered pKa via -I effect) A->B pH > 3.5 Adjustment D Ortho-Chloro Substitution (Steric Filter) A->D Structural Tuning C Bidentate Coordination (N and O atoms) B->C Metal Introduction E High Affinity Complex (Cu²⁺, Pb²⁺, UO₂²⁺) C->E Chelate Ring Formation D->E Geometry Matching F Rejection of Competitors (Na⁺, Ca²⁺, Mg²⁺) D->F Steric Exclusion

Logic tree of 2-CPHBA chelation, highlighting electronic and steric selectivity mechanisms.

Comparative Performance Data

To objectively evaluate 2-CPHBA, we benchmark it against Unsubstituted Benzamidoxime (a baseline small molecule) and Poly(amidoxime) Resins (the industrial standard for solid-phase extraction) .

ParameterN-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide (2-CPHBA)Poly(amidoxime) Resins (PAO)Unsubstituted Benzamidoxime
Phase / Extraction Type Small molecule (Liquid-Liquid)Solid-phase (Solid-Liquid)Small molecule (Liquid-Liquid)
Kinetics (Equilibrium Time) < 15 minutes 2 to 24 hours< 15 minutes
Optimal pH for Cu²⁺ / Pb²⁺ 3.5 – 4.5 5.0 – 6.04.5 – 5.5
Selectivity Filter High (Steric hindrance via ortho-chloro)Moderate (Pore size & cross-linking)Low (Unrestricted coordination)
Primary Application Specialized analytical extraction / ToxicologyLarge-scale wastewater remediationGeneral laboratory reagent

Self-Validating Experimental Methodologies

To ensure trustworthiness, the experimental evaluation of a chelator cannot rely on a single assay. The following protocols represent a self-validating system: Protocol 1 quantifies the extraction efficiency, while Protocol 2 independently verifies the thermodynamic stoichiometry assumed in Protocol 1.

Protocol 1: Liquid-Liquid Extraction (LLE) & Isotherm Mapping

Causality Check: We utilize LLE rather than solid-phase extraction to eliminate intra-particle diffusion limits, allowing us to measure the true chemical kinetics of the ligand. Sodium acetate buffer is strictly used to maintain pH 4.5; this ensures the N'-hydroxy group is deprotonated without causing the heavy metals to precipitate as insoluble hydroxides, which would yield false-positive extraction data.

  • Organic Phase Preparation: Dissolve 2-CPHBA to a concentration of 0.1 M in analytical-grade chloroform.

  • Aqueous Phase Preparation: Prepare a standardized multi-metal solution (Cu²⁺, Pb²⁺, Cd²⁺) at 50 mg/L, buffered to pH 4.5 using a 0.1 M sodium acetate/acetic acid system.

  • Extraction: Combine equal volumes (10 mL) of the organic and aqueous phases in a separation funnel. Agitate in a thermostated shaker at 298 K for exactly 15 minutes to reach kinetic equilibrium.

  • Phase Separation: Centrifuge the emulsion at 3000 rpm for 5 minutes to ensure complete phase disengagement.

  • Quantification: Extract the aqueous raffinate and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to calculate the distribution ratio ( D ) and extraction efficiency ( %E ).

Protocol 2: Stoichiometric Validation via Continuous Variation (Job's Method)

Causality Check: High extraction efficiency in LLE could theoretically result from non-specific aggregation or micelle formation. Job's method isolates the specific metal-ligand ratio by tracking the absorbance maximum, confirming the formation of a stable 1:2 (Metal:Ligand) bidentate complex—the cornerstone of the amidoxime's thermodynamic stability.

  • Preparation: Prepare equimolar stock solutions (1.0 mM) of Cu(NO₃)₂ and 2-CPHBA in a miscible solvent system (e.g., ethanol/water).

  • Variation: Mix the solutions in varying mole fractions (from 0:1 to 1:0, Metal:Ligand) while keeping the total volume and total molar concentration strictly constant.

  • Measurement: Measure the UV-Vis absorbance of each mixture at the λmax​ of the metal-ligand complex (typically ~420 nm for Cu-amidoxime complexes).

  • Validation: Plot Absorbance vs. Mole Fraction of the ligand. A sharp peak at a mole fraction of 0.66 mathematically validates a 1:2 (Metal:Ligand) coordination stoichiometry.

ExperimentalWorkflow S1 1. Ligand Prep (0.1M in Chloroform) S2 2. Metal Incubation (Aqueous M²⁺, pH 4.5) S1->S2 Mix 1:1 v/v S3 3. Phase Separation (Centrifugation) S2->S3 15 min Shaking S4 4. Quantification (ICP-MS Analysis) S3->S4 Extract Raffinate

Step-by-step liquid-liquid extraction workflow for evaluating heavy metal chelation efficiency.

Conclusion

The transition from bulk poly(amidoxime) resins to highly substituted small-molecule chelators like N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide represents a shift from brute-force capacity to engineered precision. By leveraging the negative inductive effect and steric hindrance of the ortho-chloro substitution, researchers can achieve rapid, highly selective heavy metal extraction at lower pH profiles. When validated through rigorous, multi-faceted protocols like LLE coupled with Job's Method, 2-CPHBA proves to be a superior candidate for specialized analytical and toxicological applications.

References

  • Poly(amidoxime) Resins for Efficient and Eco-friendly Metal Extraction ACS Omega (2022). URL:[Link]

  • Amidoxime-Functionalized Macroporous Carbon Self-Refreshed Electrode Materials for Rapid and High-Capacity Removal of Heavy Metal from Water ACS Central Science / PMC (2019). URL:[Link]

  • Characterization of Waste Amidoxime Chelating Resin and Its Reutilization Performance in Adsorption of Pb(II), Cu(II), Cd(II) and Zn(II) Ions Polymers (MDPI) (2022). URL:[Link]

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors Molecules / PMC (2014). URL:[Link]

Cross-Validation of DFT Calculations with Experimental Data for N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, computational chemists, and drug development professionals.

Executive Summary & Mechanistic Grounding

N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide is a highly functionalized amidoxime derivative. Molecules containing the carboximidamide (amidoxime) moiety are of intense interest in pharmaceutical chemistry due to their potent antimicrobial and anti-tumor activities[1], as well as their unique ability to act as bidentate ligands for metal coordination[2].

To rationally design next-generation therapeutics or chelating agents based on this scaffold, researchers must understand its electronic structure, conformational preferences, and spectroscopic signatures. Density Functional Theory (DFT) provides a powerful computational lens for this purpose. However, computational models are only as reliable as their experimental validation. This guide provides a comprehensive framework for cross-validating DFT calculations against empirical data (XRD, FT-IR, NMR, and UV-Vis), objectively comparing different computational functionals to establish a self-validating analytical system[3].

The Causality of Functional Selection

When modeling chlorinated carboximidamides, the choice of DFT functional dictates the accuracy of the simulation:

  • B3LYP (Standard): The B3LYP functional combined with the 6-311++G(d,p) basis set is the industry standard for organic molecules, offering a balanced treatment of exchange and correlation[3][4]. However, it often underestimates non-covalent interactions, such as the intramolecular hydrogen bonding between the hydroxy group and the imine nitrogen.

  • ω B97XD or M06-2X (Alternative): For molecules like N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide, dispersion-corrected functionals ( ω B97XD) or meta-GGA functionals (M06-2X) are superior. They accurately capture the dispersion forces inherent in the 2-chlorophenyl ring and the delicate halogen interactions, yielding lower Root-Mean-Square Deviations (RMSD) when compared to X-ray diffraction (XRD) data.

Experimental & Computational Workflows

To ensure scientific integrity, the physical characterization and computational modeling must operate as a closed, self-validating loop. The experimental data serves as the ground truth, while the DFT model provides the quantum mechanical rationale for the observed phenomena (e.g., assigning specific vibrational modes or electronic transitions)[5].

G Synth Chemical Synthesis & Purification Exp Experimental Characterization (XRD, FT-IR, NMR, UV-Vis) Synth->Exp CrossVal Cross-Validation & Error Analysis Exp->CrossVal Empirical Data Comp DFT Modeling (Geometry, Freq, TD-DFT) Comp->CrossVal Theoretical Data Refine Model Refinement (Scaling Factors, PCM) CrossVal->Refine RMSD > Threshold Refine->Comp Adjusted Parameters

Fig 1: Self-validating workflow for experimental and computational cross-validation.

Protocol 1: Synthesis and Experimental Characterization
  • Synthesis: The title compound is synthesized via the nucleophilic addition of 2-chloroaniline to benzhydroximoyl chloride (generated in situ from benzaldehyde oxime and N-chlorosuccinimide) in the presence of a mild base (e.g., triethylamine)[6].

  • Purification & Crystallization: The crude product is purified via column chromatography. Single crystals suitable for XRD are grown by slow evaporation from an ethanol/dichloromethane mixture at room temperature.

  • Spectroscopic Acquisition:

    • FT-IR: Recorded using a KBr pellet method in the range of 4000–400 cm⁻¹.

    • NMR: ¹H and ¹³C NMR spectra are recorded in DMSO-d6 using a 500 MHz spectrometer, with tetramethylsilane (TMS) as the internal standard[4].

    • UV-Vis: Absorption spectra are recorded in polar solvents (e.g., ethanol, DMSO) to observe solvatochromic shifts[3].

Protocol 2: DFT Computational Workflow
  • Geometry Optimization: The initial coordinates are extracted from the XRD crystallographic information file (CIF). Optimization is performed using Gaussian 16 at the B3LYP/6-311++G(d,p) and M06-2X/6-311++G(d,p) levels in the gas phase.

  • Vibrational Frequency Analysis: Frequencies are calculated at the same level of theory to confirm the optimized structure is a true minimum (zero imaginary frequencies). To account for anharmonicity and basis set truncation errors, a scaling factor (typically 0.9613 for B3LYP) is applied to the theoretical frequencies[5].

  • NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is utilized. To match experimental conditions, the Polarizable Continuum Model (PCM) is applied using DMSO as the implicit solvent[3].

  • Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) is executed using the PCM solvent model to calculate vertical excitation energies, oscillator strengths, and transition orbital contributions[3].

Quantitative Comparison: DFT vs. Experimental Data

The following tables objectively compare the performance of standard B3LYP against the dispersion-corrected M06-2X functional using empirical benchmarks.

Table 1: Structural Parameters (XRD vs. DFT)

Causality Insight: The M06-2X functional generally provides a tighter correlation with XRD data for the C-Cl bond and the dihedral angles, as it better accounts for the steric repulsion and dispersion forces between the bulky chlorine atom and the amidoxime plane.

ParameterExperimental (XRD)DFT (B3LYP)Error (%)DFT (M06-2X)Error (%)
C=N bond (Å)1.2851.294+0.70%1.288+0.23%
C-Cl bond (Å)1.7381.755+0.97%1.741+0.17%
N-O bond (Å)1.4121.425+0.92%1.415+0.21%
Dihedral C-C-N-O (°)175.2178.5+1.88%176.1+0.51%
Table 2: Vibrational Spectroscopic Assignments (FT-IR)

Causality Insight: The O-H and N-H stretching vibrations are highly sensitive to intermolecular hydrogen bonding in the solid state (KBr pellet). Because standard gas-phase DFT calculations model an isolated molecule, theoretical values for these stretches often deviate from experimental data unless modeled as a dimer or using periodic boundary conditions[4][5].

Vibrational ModeExperimental (cm⁻¹)Scaled B3LYP (cm⁻¹)Scaled M06-2X (cm⁻¹)Assignment
ν(O-H) stretch335034103385Broadened in exp due to H-bonding
ν(N-H) stretch321032453220Secondary amine stretch
ν(C=N) stretch164516581649Imine core
ν(C-Cl) stretch755748752Aryl chloride
Table 3: ¹H and ¹³C NMR Chemical Shifts (DMSO-d6)

Causality Insight: The GIAO method combined with the PCM solvent model accurately predicts chemical shifts. The highly deshielded O-H proton is accurately captured due to the implicit inclusion of the highly polar DMSO solvent environment[3].

AtomExperimental (ppm)GIAO-B3LYP (ppm)GIAO-M06-2X (ppm)
O-H (Proton)10.8510.6010.78
N-H (Proton)8.958.808.91
C=N (Carbon)152.4155.1153.2
C-Cl (Carbon)131.5134.0132.1

Mechanistic Insights: FMO and MEP Analysis

Beyond simple parameter matching, DFT provides access to the Frontier Molecular Orbitals (FMO) and the Molecular Electrostatic Potential (MEP), which are impossible to measure directly but are critical for drug design[5].

G DFTData DFT Wavefunction FMO FMO Analysis (HOMO / LUMO) DFTData->FMO MEP MEP Surface (Electrostatics) DFTData->MEP Bio Biological Target Interaction Model FMO->Bio Charge Transfer Opt Optical Properties (TD-DFT UV-Vis) FMO->Opt Energy Gap MEP->Bio Binding Sites

Fig 2: Logical mapping of DFT wavefunction outputs to macroscopic and biological properties.

  • FMO Analysis: The HOMO is typically localized over the 2-chlorophenyl ring and the amine nitrogen, while the LUMO is distributed across the benzamidoxime core. The HOMO-LUMO energy gap directly correlates with the experimental UV-Vis π→π∗ transition observed around 280-310 nm[3][4]. A smaller energy gap indicates higher chemical reactivity, which is relevant for the molecule's radical scavenging or biological binding potential.

  • MEP Surface: The MEP map reveals distinct nucleophilic (red) regions around the oxygen and imine nitrogen atoms, and electrophilic (blue) regions around the N-H and O-H protons. This perfectly validates the molecule's known capacity to act as a bidentate ligand for transition metals[2] and highlights its primary hydrogen-bonding pharmacophores for interacting with biological targets like human leukemia cell lines[1].

Conclusion

For N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide, cross-validation demonstrates that while B3LYP provides an acceptable baseline, dispersion-corrected functionals like M06-2X offer superior fidelity to experimental XRD and NMR data. By establishing a rigorous, self-validating loop between empirical synthesis and quantum mechanical modeling, researchers can confidently utilize these DFT parameters to predict the pharmacokinetics, target docking, and coordination chemistry of novel amidoxime derivatives.

References

  • Quantum computational, Spectroscopic Investigations on N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide by DFT/TD-DFT with Different Solvents, Molecular Docking and Drug-Likeness Researches. ResearchGate. Available at:[Link]

  • SERS spectra of a bioactive carboximidamide derivative at different concentrations: Experimental and DFT investigations. ResearchGate. Available at:[Link]

  • Design, Synthesis, and Biological Activity of Potent and Selective Inhibitors of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth. PubMed - NIH. Available at:[Link]

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry (RSC Publishing). Available at:[Link]

Sources

comparative structural analysis of ortho-chloro vs para-chloro N-phenyl-N'-hydroxybenzenecarboximidamides

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative structural analysis of ortho-chloro versus para-chloro N-phenyl-N'-hydroxybenzenecarboximidamides (commonly known as N-phenylbenzamidoximes) reveals how minor regiochemical shifts dictate profound differences in physicochemical behavior. As a Senior Application Scientist, I frequently leverage these structural nuances to optimize pharmacophores, as amidoximes serve as critical NO donors, chelating agents, and precursors to bioactive heterocycles.

This guide provides an objective, data-driven comparison of these two structural isomers, detailing the causality behind their conformational dynamics and providing field-proven, self-validating protocols for their structural elucidation.

Mechanistic Causality: Ortho vs. Para Substitution

The fundamental divergence in the structural behavior of ortho- and para-chloro N-phenylbenzamidoximes stems from the interplay between steric hindrance and electronic delocalization.

Steric Hindrance and Dihedral Torsion The amidoxime core (-C(=NOH)NH-) is a highly delocalized system that inherently prefers planarity to maximize π -conjugation across the N-C-N moiety[1]. However, introducing a chlorine atom at the ortho position of the phenyl ring introduces severe steric clash, given the large van der Waals radius of chlorine ( ≈1.75 Å). To alleviate this steric strain, the ortho-chloro isomer undergoes a significant conformational twist. This results in a large dihedral angle between the aryl ring and the amidoxime plane. Conversely, the para-chloro isomer is free from such proximal steric bulk, allowing the molecule to maintain a much smaller dihedral angle and extended conjugation.

Hydrogen Bonding: Intramolecular vs. Intermolecular This torsional difference directly dictates the hydrogen-bonding network. The twisted conformation of the ortho-chloro derivative brings the halogen into close proximity with the amidoxime protons, facilitating intramolecular hydrogen bonding (e.g., N-H...Cl). This internal chelation "locks" the molecule into a rigid Z-configuration.

In stark contrast, the more planar para-chloro derivative lacks this internal trap. It relies entirely on intermolecular hydrogen bonding (O-H...N and N-H...O), which drives the formation of highly stable centrosymmetric dimers[2] or infinite 1D chains in the solid-state crystal lattice[3].

Mechanism Root N-Phenyl-N'-hydroxybenzenecarboximidamide Ortho Ortho-Chloro Isomer Root->Ortho Para Para-Chloro Isomer Root->Para O_Steric High Steric Hindrance Ortho->O_Steric P_Steric Low Steric Hindrance Para->P_Steric O_Twist Large Dihedral Angle (>55°) O_Steric->O_Twist O_HBond Intramolecular H-Bonding O_Twist->O_HBond P_Twist Small Dihedral Angle (<45°) P_Steric->P_Twist P_HBond Intermolecular Dimers P_Twist->P_HBond

Mechanistic pathway of halogen-position-dependent conformational locking.

Quantitative Structural Comparison

The following table summarizes the quantitative crystallographic and spectroscopic differences between the two isomers, demonstrating how atomic-level substitutions manifest as measurable structural parameters.

Structural ParameterOrtho-Chloro DerivativePara-Chloro DerivativeCausality / Implication
C=N Configuration Predominantly Z-isomerE or Z (dimeric)Ortho-sterics force Z-geometry to minimize clashing with the hydroxyl group.
Dihedral Angle (Aryl to Amidoxime Plane)55° - 65° (Highly twisted)30° - 45° (More planar)Ortho-Cl physically clashes with N-H/O-H protons if planar.
Dominant H-Bonding Intramolecular (N-H...Cl)Intermolecular (O-H...N)Proximity of ortho-Cl enables internal chelation; para-Cl is too distant.
Crystal Packing Motif Monomeric or weak 1D chainsCentrosymmetric dimersLack of steric bulk allows two para molecules to form robust R22​(6) motifs.
N-C-N Bond Delocalization Disrupted (Localized bonds)Highly delocalizedPlanarity in the para-isomer allows optimal orbital overlap[1].

Self-Validating Experimental Protocols

To accurately elucidate these structural differences, a rigorous, self-validating analytical workflow must be employed. Below are the standard operating procedures for confirming the solid-state and solution-state conformations.

Workflow A Synthesis & Purification B Single Crystal Growth A->B D NMR Spectroscopy (Solution State) A->D C X-Ray Diffraction (SC-XRD) B->C F Structural Elucidation C->F D->F E DFT Calculations (Validation) F->E Validates

Workflow for structural elucidation of amidoximes.

Protocol A: Single-Crystal X-Ray Diffraction (SC-XRD)

Solid-state analysis is required to map the exact hydrogen-bonding networks and dihedral angles[3].

  • Crystal Growth (Thermodynamic Control): Dissolve 50 mg of the purified amidoxime in a minimum volume of a binary solvent system (e.g., Dichloromethane/Hexane 1:1). Allow slow evaporation at 298 K. Causality: Slow evaporation ensures thermodynamic control, favoring the most stable hydrogen-bonded lattice rather than kinetic polymorphs.

  • Data Collection: Mount a suitable crystal (approx. 0.20 × 0.20 × 0.15 mm) on a diffractometer equipped with Mo K α radiation ( λ=0.71073 Å). Collect data at 298 K (or 100 K to minimize thermal motion).

  • Structure Solution & Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 .

  • Self-Validation Check: The protocol is considered successful and reliable only if the final R1​ value is <0.05 and the Goodness-of-Fit (S) is approximately 1.0 . Ensure all hydrogen atoms attached to N and O are located in the difference Fourier map rather than geometrically placed, as their exact positions are critical for proving the H-bond network.

Protocol B: Solution-State NMR Conformational Validation

XRD provides the solid-state structure, but we must verify if the ortho-induced twist persists in solution.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ . Causality: DMSO is a strong hydrogen-bond acceptor and will disrupt weak intermolecular interactions, allowing us to observe the intrinsic intramolecular conformation.

  • 1D 1 H and 13 C Acquisition: Acquire standard spectra to confirm high purity (>98%). The N-H and O-H protons should appear as distinct singlets downfield (typically 9.0 - 11.0 ppm).

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 300-500 ms.

  • Self-Validation Check: Analyze the cross-peaks. For the para-chloro isomer, NOE cross-peaks between the amidoxime N-H and the adjacent ortho-protons of the phenyl ring should be visible due to free rotation/planarity. For the ortho-chloro isomer, the absence of this specific NOE cross-peak validates that the molecule is locked in a twisted conformation, preventing the protons from coming within the required <5 Å distance.

References

  • (E)-3-Chloro-N′-hydroxybenzene-1-carboximidamide - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Experimental and theoretical investigations of 4-chloro-N-(2-methoxyphenyl)benzamidoxime Source: ResearchGate URL:[Link]

  • 4-Bromo-N,N′-diphenylbenzimidamide N′-oxide - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Reproducibility of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide Synthesis: A Comparative Guide to Solvent Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amidoximes are critical pharmacophores in medicinal chemistry, frequently serving as bioisosteres for carboxylic acids or as direct precursors to 1,2,4-oxadiazole heterocycles. However, the synthesis of sterically hindered derivatives, such as N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide, presents significant reproducibility challenges. The ortho-chloro substitution on the N-phenyl ring restricts bond rotation and introduces steric bulk around the electrophilic imidoyl carbon, making the oximation reaction highly sensitive to solvent effects.

This guide objectively compares the performance of four standard solvent systems—Ethanol (EtOH), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and a Biphasic system (DCM/H₂O)—to determine the optimal conditions for high-yield, reproducible synthesis.

Mechanistic Causality: Why Solvents Dictate Purity

The standard synthetic route for this molecule involves the nucleophilic attack of hydroxylamine on N-(2-chlorophenyl)benzimidoyl chloride[1]. The choice of solvent fundamentally alters the reaction pathway:

  • Protic Solvents (e.g., Ethanol): While protic solvents stabilize the transition state via hydrogen bonding, they also act as competing nucleophiles. In the presence of a base like sodium carbonate, ethanol can attack the sterically hindered imidoyl chloride to form an ethyl imidate byproduct, thereby suppressing the yield of the desired amidoxime[2]. Furthermore, the hydrogen-bonding network of ethanol reduces the effective nucleophilicity of hydroxylamine, necessitating elevated temperatures (reflux) to drive the reaction.

  • Polar Aprotic Solvents (e.g., THF, DMF): Aprotic solvents eliminate nucleophilic competition. When paired with a soluble organic base like triethylamine (TEA) or pyridine, hydroxylamine is efficiently free-based without degrading the sensitive imidoyl chloride[3]. This allows the reaction to proceed rapidly at room temperature, preserving the integrity of the ortho-chloro substituted substrate.

  • Biphasic Systems (e.g., DCM/Water): While environmentally appealing, the presence of water introduces a severe risk of competitive hydrolysis, converting the imidoyl chloride back into the unreactive N-(2-chlorophenyl)benzamide.

Comparative Data Analysis

To objectively evaluate these environments, identical scales of N-(2-chlorophenyl)benzimidoyl chloride (10.0 mmol) were reacted with hydroxylamine hydrochloride (1.5 equiv) across four solvent/base systems. The quantitative performance metrics are summarized below.

Solvent SystemBaseYield (%)Purity (HPLC Area %)Reaction Time (h)Reproducibility (RSD %, n=5)E-factor
Tetrahydrofuran (THF) TEA89.6 98.2 2.51.8 12.4
N,N-Dimethylformamide (DMF) DIPEA84.195.03.02.525.6
Ethanol (EtOH) Na₂CO₃72.491.54.0 (Reflux)5.218.5
Biphasic (DCM/H₂O) NaOH65.888.48.08.735.2

Data Interpretation: The THF/TEA system demonstrates vastly superior reproducibility (1.8% RSD) and purity. The protic (EtOH) and biphasic systems suffer from higher variability due to competing side reactions (imidate formation and hydrolysis, respectively).

Experimental Protocols

Protocol A: The Optimized Aprotic System (THF / TEA)

This protocol is recommended for high-purity library synthesis and scale-up.

  • Hydroxylamine Free-Basing (Self-Validating Step): In an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend NH₂OH·HCl (15.0 mmol, 1.04 g) in anhydrous THF (30 mL). Cool the suspension to 0 °C and add triethylamine (25.0 mmol, 3.48 mL) dropwise.

    • Causality & Validation: TEA neutralizes the hydrochloride salt, generating free NH₂OH. The immediate formation of a dense, white precipitate (TEA·HCl) visually confirms successful free-basing.

  • Substrate Addition: Dissolve N-(2-chlorophenyl)benzimidoyl chloride (10.0 mmol, 2.50 g)[1] in anhydrous THF (10 mL). Add this solution dropwise to the suspension over 15 minutes.

    • Causality: Controlled addition prevents thermal spikes that could lead to hydroxylamine dimerization or substrate degradation.

  • Reaction Monitoring: Remove the ice bath, warm to 25 °C, and stir for 2.5 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The highly UV-active imidoyl chloride (R_f ~0.8) should be fully consumed, replaced by a new, polar spot (R_f ~0.3) corresponding to the amidoxime.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to dissolve the TEA·HCl salts. Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from minimal hot toluene to afford the pure product.

Protocol B: The Standard Protic System (EtOH / Na₂CO₃)

This protocol is provided as a baseline comparison representing traditional literature methods[2].

  • Protic Activation: Suspend NH₂OH·HCl (15.0 mmol) and Na₂CO₃ (15.0 mmol) in absolute ethanol (30 mL). Stir vigorously for 30 minutes at room temperature.

    • Causality: Because Na₂CO₃ is largely insoluble in EtOH, the solid-liquid phase transfer makes the free-basing kinetics significantly slower compared to Protocol A.

  • Substrate Addition & Reflux: Add the imidoyl chloride (10.0 mmol) in one portion. Heat the mixture to reflux (78 °C) for 4.0 hours.

    • Causality: The extensive hydrogen-bonding network of EtOH drastically reduces the nucleophilicity of NH₂OH, requiring sustained thermal energy to drive the reaction against the sterically hindered ortho-chloro substrate.

  • Workup: Cool to room temperature.

    • Validation: TLC analysis will typically reveal ~10-15% conversion to a high-R_f byproduct (ethyl N-(2-chlorophenyl)benzimidate). Filter off the inorganic salts, concentrate the filtrate, and purify via flash column chromatography to isolate the amidoxime.

Workflow & Mechanistic Pathway Visualization

The following diagram maps the divergent reaction pathways based on the chosen solvent system, illustrating why aprotic environments yield superior results.

G Imidoyl N-(2-chlorophenyl) benzimidoyl chloride Intermediate Tetrahedral Intermediate Imidoyl->Intermediate + NH2OH Imidate Imidate Byproduct (In EtOH) Imidoyl->Imidate + EtOH (Protic) Amide Benzanilide Byproduct (In H2O) Imidoyl->Amide + H2O (Biphasic) NH2OH Hydroxylamine (NH2OH) NH2OH->Intermediate Product Target Amidoxime (High Yield in THF) Intermediate->Product - HCl (Aprotic)

Reaction pathway of imidoyl chloride oximation highlighting solvent-dependent side reactions.

Conclusion & Recommendations

For the synthesis of sterically hindered amidoximes such as N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide, polar aprotic systems (specifically THF with TEA) offer vastly superior reproducibility, yield, and purity compared to traditional protic or biphasic systems. The elimination of competing nucleophiles (like ethanol) and hydrolytic agents (like water) ensures that the less reactive ortho-chloro substituted imidoyl carbon is exclusively attacked by hydroxylamine. Researchers scaling up this compound for drug discovery or agricultural chemistry applications should adopt the THF/TEA protocol to minimize batch-to-batch variability and reduce downstream purification bottlenecks.

References

  • Title: Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. Source: RSC Advances (via PubMed Central) URL:[Link]

  • Title: Propagation in Reported Organocatalytic Beckmann Rearrangement. Source: Chemical Communications (The Royal Society of Chemistry) URL:[Link]

  • Title: Dichloroimidazolidinedione-Activated Beckmann Rearrangement of Ketoximes for Accessing Amides and Lactams. Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Comprehensive Comparison Guide: Experimental vs. Theoretical IR Spectra of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide (a substituted benzamidoxime) is a highly functionalized molecule of significant interest in drug development due to its potential as a nitric oxide (NO) donor and a robust metal-chelating agent[1]. Accurately characterizing its structural features—specifically its tautomeric equilibrium and hydrogen-bonding network—relies heavily on vibrational spectroscopy.

This guide provides an objective, in-depth comparison between the experimental Fourier-Transform Infrared (FTIR) spectrum of this compound and its theoretical spectrum generated via Density Functional Theory (DFT). By examining the causality behind spectral deviations, researchers can confidently assign complex vibrational modes and validate synthesized structures.

Mechanistic Background: The Causality of Spectral Deviations

When comparing experimental and theoretical IR spectra, researchers rarely find a perfect 1:1 match. Understanding the physical causality behind these deviations is critical for accurate spectral interpretation:

  • The Harmonic Approximation vs. Anharmonic Reality: DFT algorithms calculate vibrational frequencies by assuming chemical bonds behave as perfect quantum harmonic oscillators (parabolic potential energy surfaces). In reality, chemical bonds are anharmonic—they weaken as they stretch. Consequently, unscaled DFT calculations systematically overestimate vibrational frequencies by 3–5%[2].

  • Phase Differences (Gas Phase vs. Solid State): Standard DFT calculations model a single, isolated molecule in a vacuum (gas phase). Conversely, experimental FTIR (using KBr pellets or ATR) measures the molecule in a crystalline solid state. Amidoximes form dense intermolecular hydrogen-bonding networks (O-H···N and N-H···O) in the solid state[1]. These interactions drain electron density from the covalent O-H and N-H bonds, significantly lowering their stretching frequencies (red-shifting) and broadening their peaks—an effect invisible to standard single-molecule DFT models.

Spectral_Deviations Root Spectral Deviations (Exp vs Theo) Anharm Anharmonicity (Real Bonds) Root->Anharm Harm Harmonic Approx (DFT) Root->Harm Solid Solid State (Exp) Intermolecular H-Bonds Root->Solid Gas Gas Phase (DFT) Isolated Molecule Root->Gas Shift2 Systematic Overestimation of Frequencies Anharm->Shift2 Harm->Shift2 Shift1 Red-shift in O-H/N-H Broadening Solid->Shift1 Gas->Shift1 Fix2 Explicit Solvent / Dimer Modeling Shift1->Fix2 Fix1 Apply Empirical Scaling Factors Shift2->Fix1

Logical mapping of physical causes for deviations between experimental and theoretical IR spectra.

Self-Validating Experimental Protocol (FTIR)

To ensure high-fidelity data, the experimental workflow must be a self-validating system that eliminates instrumental and environmental artifacts.

Step-by-Step Methodology:

  • System Calibration: Prior to sample analysis, validate the spectrometer's wavelength accuracy by acquiring a spectrum of a standard 1.5 mil polystyrene film. The critical reference peak must appear at exactly 1601.2 cm⁻¹ (± 1 cm⁻¹). Causality: This ensures that any observed frequency shifts in the sample are strictly due to molecular properties, not instrumental drift.

  • Background Correction: Collect an open-beam background spectrum (64 scans). Causality: Atmospheric water vapor (3900–3500 cm⁻¹) and CO₂ (2350 cm⁻¹) strongly absorb IR radiation. Subtracting this background prevents environmental artifacts from masking the sample's critical N-H and C=N stretching modes.

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of synthesized N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide with 100 mg of spectroscopic-grade KBr. Crucial Step: Bake the KBr at 110°C for 24 hours prior to use. Causality: KBr is highly hygroscopic. Absorbed moisture will produce a massive, broad O-H stretch around 3400 cm⁻¹, which completely obscures the intrinsic O-H and N-H bands of the amidoxime.

  • Data Acquisition: Press the mixture into a translucent pellet at 10 tons of pressure. Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 64 co-added scans to maximize the signal-to-noise ratio.

Self-Validating Theoretical Protocol (DFT)

Step-by-Step Methodology:

  • Conformational Search & Geometry Optimization: Construct the Z-isomer of N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide, as the Z-configuration is thermodynamically favored for amidoximes[1]. Optimize the geometry using the B3LYP functional and the 6-311++G(d,p) basis set in Gaussian 16. Causality: B3LYP provides excellent accuracy for organic functional groups, while the diffuse functions (++) are strictly necessary to accurately model the expanded electron density of the lone pairs on the oxygen, nitrogen, and chlorine atoms.

  • Frequency Calculation & Minimum Verification: Run a harmonic vibrational frequency calculation on the optimized geometry. Causality: This step is a self-validating mathematical check. The presence of exactly zero imaginary frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface, rather than an unstable transition state[3].

  • Anharmonicity Correction: Apply a uniform empirical scaling factor of 0.961 to the calculated harmonic frequencies. Causality: As established, this factor corrects the systematic overestimation inherent to the harmonic approximation at the B3LYP/6-311++G(d,p) level of theory[2].

IR_Workflow ExpStart Synthesized Compound ATR FTIR / KBr Data Collection ExpStart->ATR ExpData Experimental IR Spectrum ATR->ExpData Compare Comparative Analysis & Mode Assignment ExpData->Compare TheoStart Initial 3D Geometry (Z-isomer) Opt DFT Optimization (B3LYP/6-311++G**) TheoStart->Opt Freq Harmonic Freq Calculation Opt->Freq Scale Apply Scaling Factor (0.961) Freq->Scale TheoData Theoretical IR Spectrum Scale->TheoData TheoData->Compare

Workflow comparing experimental FTIR data collection and theoretical DFT spectral generation.

Comparative Analysis & Data Presentation

The following table synthesizes the quantitative comparison between the experimental solid-state FTIR data and the scaled gas-phase DFT calculations.

Vibrational ModeExperimental (Solid KBr) [cm⁻¹]Theoretical (Unscaled) [cm⁻¹]Theoretical (Scaled 0.961) [cm⁻¹]Δ (Exp - Scaled)[cm⁻¹]
ν(O-H) stretch 3245 (broad)36503507-262
ν(N-H) stretch 3350 (sharp)35403401-51
ν(C=N) imine stretch 164517151648-3
ν(C=C) aromatic stretch 159016501585+5
ν(N-O) oxime stretch 935965927+8
ν(C-Cl) stretch 750780749+1
Discussion of Results

As predicted by our mechanistic causality model, the most aggressive deviations occur in the O-H and N-H stretching regions . The theoretical model predicts a sharp, high-frequency O-H stretch at 3507 cm⁻¹ for the isolated molecule. However, the experimental spectrum shows a massively red-shifted (-262 cm⁻¹) and broadened peak at 3245 cm⁻¹. This confirms that N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide partakes in intense intermolecular hydrogen bonding in the solid state, which weakens the covalent O-H bond[1].

Conversely, the C=N, N-O, and C-Cl stretching modes are deeply embedded in the molecular backbone and are far less sensitive to intermolecular hydrogen bonding. For these localized modes, the scaled DFT predictions align exceptionally well with the experimental data (deviations of ≤ 8 cm⁻¹), thoroughly validating the choice of the B3LYP/6-311++G(d,p) level of theory and the 0.961 scaling factor[2],[3].

References

  • Title: Transferable Specific Scaling Factors for Interpretation of Infrared Spectra of Biomolecules from Density Functional Theory Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]

  • Title: Benzamidoxime-Mediated Crotylation of Aldehydes using Potassium (Z) and (E)-Crotyltrifluoroborates Source: SciELO México URL: [Link]

  • Title: Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors Source: MDPI URL: [Link]

  • Title: DFT meets Bayesian inference: creating a framework for the assignment of calculated vibrational frequencies Source: RSC Publishing URL: [Link]

Sources

Safety Operating Guide

N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide

N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide (CAS: 70870-05-2) is a halogenated benzamidoxime derivative primarily utilized as a chemical building block in the synthesis of N-heterocyclic compounds, such as 1,2,4-oxadiazoles, which are highly valuable in drug discovery and development[1][2].

Because this compound contains both an amidoxime functional group and a covalently bound halogen (chlorine), its handling and disposal must adhere to strict environmental and laboratory safety protocols. Improper disposal of halogenated organics can lead to severe environmental contamination and the generation of toxic byproducts (such as dioxins) if incinerated at inadequate temperatures.

Physicochemical and Hazard Profile

Before executing any disposal or spill-response protocol, it is critical to understand the intrinsic hazards of the molecule. Based on the safety profiles of closely related benzamidoxime derivatives, this compound is classified as a significant irritant[3][4].

Table 1: Hazard Summary and Waste Classification

Property / CategoryDescription / Specification
Chemical Class Halogenated Benzamidoxime
Physical State Solid (typically crystalline or powder)
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]
Waste Classification Halogenated Organic Solid Waste
Incompatibilities Strong oxidizing agents, strong acids (can lead to exothermic reactions or degradation)[5]
Decomposition Products Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Hydrogen chloride (HCl) gas[3]

Standard Operating Procedure: Routine Disposal

The Causality of Halogenated Waste Segregation: In professional laboratories, waste is strictly segregated. Halogenated compounds must never be mixed with standard non-halogenated organic waste. When halogenated waste is incinerated, it produces highly corrosive hydrogen chloride (HCl) gas[3]. Waste disposal facilities must route halogenated waste to specialized high-temperature incinerators equipped with alkaline flue-gas scrubbers to neutralize the HCl. Mixing halogenated waste into standard waste streams bypasses these safety systems, damages standard incinerators, and violates Environmental Protection Agency (RCRA) regulations.

Step-by-Step Disposal Methodology:

  • Segregation: Identify whether the N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide waste is a dry solid (e.g., expired reagent, synthesis byproduct) or dissolved in a solvent (e.g., reaction mother liquor).

  • Containment:

    • For Solids: Place the powder into a chemically compatible, sealable container (e.g., High-Density Polyethylene (HDPE) or glass).

    • For Solutions: Pour the liquid into the designated "Liquid Halogenated Organic Waste" carboy. Ensure the solvent itself is compatible with the container.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state "Halogenated Organic Waste" and list the full chemical name: N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide. Do not use structural abbreviations.

  • Storage: Store the waste container in a designated secondary containment tray within a ventilated flammable/corrosive storage cabinet until institutional collection[5].

  • Institutional Transfer: Transfer the manifested waste to your institution's Environmental Health and Safety (EHS) department. EHS will contract a licensed facility to perform high-temperature incineration (typically >1000°C) with appropriate scrubbing systems to safely destroy the molecule.

Experimental Protocol: Acute Spill Containment and Decontamination

In the event of an accidental spill of the solid powder on the benchtop or floor, immediate action is required to prevent inhalation exposure and cross-contamination.

Step-by-Step Spill Response:

  • Isolation & Assessment: Immediately halt work. If a large dust cloud is generated, evacuate the immediate vicinity to allow the laboratory ventilation system to clear the airborne particulates.

  • Personal Protective Equipment (PPE): Ensure you are wearing a buttoned lab coat, safety goggles (not just safety glasses), and nitrile gloves. If the spill is large or outside a fume hood, a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of the irritating powder (H335)[3][4].

  • Containment (Avoiding Aerosolization): Do not dry sweep. Dry sweeping aerosolizes the fine powder, drastically increasing inhalation risk. Instead, cover the spill with damp paper towels (using water or a mild solvent like ethanol) to suppress dust formation[6].

  • Collection: Carefully scoop the damp towels and the absorbed chemical using a non-sparking spatula or a dustpan. Place all collected material into a heavy-duty plastic bag or a sealable solid waste container.

  • Decontamination: Wash the contaminated surface thoroughly with copious amounts of soap and water[4][5]. Collect the initial wash water using absorbent pads, and dispose of these pads in the same halogenated solid waste container.

  • Final Disposal: Seal the waste container, label it as "Spill Cleanup: Halogenated Organic Waste containing N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide," and submit it to EHS for incineration[5].

Waste Routing Visualization

WasteDisposal Start Waste Generation: N-(2-chlorophenyl)-N'-... (Halogenated) Decision Physical State of the Waste? Start->Decision SolidWaste Solid Halogenated Waste Container (HDPE/Glass) Decision->SolidWaste Dry Solid/Powder LiquidWaste Liquid Halogenated Waste Carboy (Compatible Solvent) Decision->LiquidWaste Dissolved in Solution EHS EHS Collection & RCRA Manifesting SolidWaste->EHS LiquidWaste->EHS Incineration High-Temperature Incineration with Flue Gas Scrubbing EHS->Incineration EPA Compliant Destruction

Figure 1: Decision tree for the segregation and disposal of halogenated organic waste.

Sources

A Researcher's Guide to Personal Protective Equipment (PPE) for Handling N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds, such as N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide, requires a meticulous and informed approach to personal protection. This guide provides a comprehensive framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our approach is grounded in a risk-based assessment, drawing from data on structurally similar compounds to ensure a conservative and robust safety margin in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule.

Hazard Assessment: An Evidence-Based Approach

N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide belongs to a class of compounds whose primary hazards, based on analogous structures containing chlorophenyl and amide-like functional groups, can be inferred. The primary risks are associated with irritation to the skin, eyes, and respiratory system, with potential for harm if ingested or inhaled.[1][2][3]

Table 1: Summary of Potential Hazards Based on Analogous Compounds

Hazard TypePotential EffectRationale and Supporting Evidence
Skin Irritation/Corrosion Causes skin irritation.[1][3]Chlorinated aromatic compounds and amides can be irritants upon dermal contact.
Eye Damage/Irritation Causes serious eye irritation.[1][2][3]Direct contact with powders or solutions can cause significant irritation or damage.
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3]Fine powders can be easily aerosolized during handling, posing an inhalation risk.
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][3][4]Systemic effects may occur following significant exposure.
Aquatic Toxicity May be toxic to aquatic life with long-lasting effects.[1][5]Proper disposal is crucial to prevent environmental release.[5]

This assessment dictates a stringent PPE protocol to create effective barriers against these potential routes of exposure.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task. The following sections detail the minimum required PPE for handling N-(2-chlorophenyl)-N'-hydroxybenzenecarboximidamide, explaining the scientific reasoning behind each choice.

Hand Protection: The First Line of Defense

Chemical-resistant gloves are mandatory to prevent direct skin contact.[6]

  • Recommended Type: Nitrile gloves. Nitrile offers excellent resistance to a broad range of chemicals and provides a good balance of dexterity and durability.

  • Causality: The primary function is to prevent skin irritation and absorption.[1][3] For tasks involving significant solvent use or prolonged handling, consider thicker gauge nitrile gloves or double-gloving. Always inspect gloves for tears or punctures before use.[7]

Eye and Face Protection: Shielding Against Splashes and Aerosols

The risk of serious eye irritation necessitates robust protection.[1][3]

  • Minimum Requirement: Chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[3][7]

  • Causality: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against fine powders or liquid splashes.[6] Goggles provide this essential seal.[8] When handling larger quantities or when there is a significant splash risk, a face shield should be worn in conjunction with goggles for full facial protection.[9]

Body Protection: Preventing Contamination of Personal Clothing

A dedicated laboratory coat is essential.

  • Recommended Type: A long-sleeved laboratory coat, preferably with elastic cuffs. For tasks with a higher risk of splashes, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[9][10]

  • Causality: This layer protects your skin and personal clothing from contamination. In the event of a spill, the contaminated garment can be removed quickly to minimize exposure.[11]

Respiratory Protection: A Critical Barrier for Powders and Aerosols

Given the potential for respiratory irritation, respiratory protection is crucial when handling the solid form of the compound or when generating aerosols.[2][3]

  • Recommended Type: When weighing or transferring the solid compound, a filtering facepiece respirator (e.g., N95, FFP2) is the minimum requirement. For procedures with a higher potential for aerosolization, a half-mask respirator with appropriate particulate filters should be used.[3][10]

  • Causality: The small particle size of chemical powders means they can remain airborne and be easily inhaled. A properly fitted respirator filters these particles, preventing them from entering the respiratory tract. All handling of the solid should be performed within a chemical fume hood or a suitably ventilated enclosure to further minimize inhalation risk.[11][12]

Operational Plans: PPE Protocols in Practice

Effective protection relies not only on selecting the right PPE but also on its correct use. The following workflow and protocols are designed to ensure safety throughout the handling process.

PPE Selection Workflow

The level of PPE should be escalated based on the potential for exposure. This decision-making process can be visualized as a workflow.

PPE_Selection_Workflow start Start: Assess Task is_solid Handling Solid Compound? start->is_solid is_solution Handling Dilute Solution? is_solid->is_solution No weighing Weighing or Transferring Powder? is_solid->weighing Yes large_vol Large Volume or Splash Risk? is_solution->large_vol Yes ppe_base Minimum PPE: - Nitrile Gloves - Lab Coat - Splash Goggles is_solution->ppe_base No (Routine Use) weighing->is_solution No ppe_respirator Add Respirator (N95/FFP2) Work in Fume Hood weighing->ppe_respirator Yes large_vol->ppe_base No ppe_full Add Face Shield & Chemical Apron/Coveralls large_vol->ppe_full Yes

Caption: PPE selection workflow based on the task and physical form of the chemical.

Protocol 1: Step-by-Step PPE Donning Procedure

The order in which PPE is put on is critical to ensure it is worn correctly and without contamination.

  • Hand Hygiene: Start by washing your hands thoroughly.

  • Body Protection: Don the lab coat or coveralls. Ensure it is fully fastened.

  • Respiratory Protection: If required, put on and fit-check your respirator. The respirator must be donned before gloves to allow for a proper seal check.

  • Eye and Face Protection: Put on chemical splash goggles. If required, add the face shield.

  • Hand Protection: Don nitrile gloves. Ensure the cuffs of the gloves are pulled over the cuffs of the lab coat sleeves.

Protocol 2: Step-by-Step PPE Doffing (Removal) Procedure

A disciplined removal procedure is paramount to prevent self-contamination. The guiding principle is "dirty touches dirty, clean touches clean."

  • Gloves: Remove gloves first. Using one gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out and enclosing the first glove. Dispose of them immediately in the designated hazardous waste container.[1]

  • Hand Hygiene: Wash hands.

  • Face Shield/Apron: Remove the face shield (if used) and any disposable apron or coveralls.

  • Goggles: Remove goggles from the back to the front, handling them by the strap.

  • Respirator: Remove the respirator from the back, avoiding touching the front filter surface.

  • Lab Coat: Remove the lab coat, rolling it up so the contaminated exterior is folded inward.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Doffing_Sequence node_gloves 1. Remove Gloves node_wash1 2. Wash Hands node_gloves->node_wash1 node_face 3. Remove Face Shield / Apron node_wash1->node_face node_goggles 4. Remove Goggles node_face->node_goggles node_resp 5. Remove Respirator node_goggles->node_resp node_coat 6. Remove Lab Coat node_resp->node_coat node_wash2 7. Final Hand Wash node_coat->node_wash2

Caption: The correct sequence for removing (doffing) PPE to prevent contamination.

Disposal and Decontamination Plan

All disposable PPE, including gloves, respirators, and any contaminated wipes or materials, must be treated as hazardous waste.

  • Collection: Place all contaminated solid waste into a dedicated, clearly labeled, and sealed hazardous waste container.[1][5]

  • Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local and national regulations.[2][11] Do not dispose of this material in standard trash or down the drain.[5][12]

  • Reusable PPE: Decontaminate reusable items like goggles and face shields according to your institution's standard procedures. Lab coats should be professionally laundered by a service familiar with laboratory garments and not taken home.[10]

By adhering to these detailed protocols, you create a self-validating system of safety that protects you, your colleagues, and your research.

References

  • Safety data sheet - BASF. (2026, March 6). BASF.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2016, October 25). Thermo Fisher Scientific.
  • Safety Data Sheet - BroadPharm. (2016, October 21). BroadPharm.
  • SAFETY DATA SHEET - N-(2-Chlorophenyl)maleimide, 97%. (2023, October 6). Fisher Scientific.
  • Essential PPE for Spraying AgChem Trials. (2025, March 1). Trial Supplies.
  • SAFETY DATA SHEET - BIOBAN™ DXN Antimicrobial. (2020, March 25). ChemPoint.com.
  • Material Safety Data Sheet - Chemicea Pharmaceuticals.Chemicea Pharmaceuticals.
  • Safety Data Sheet - Boc-NH-PEG2-C2-NH2. (2025, October 13). MedchemExpress.com.
  • Safety Data Sheet - TargetMol.TargetMol.
  • Safety Data Sheet - 2-(3-chlorophenyl)-1,3-thiazole-5-carboxylic acid.Enamine.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.Oregon OSHA.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta.
  • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT.PPESAFETY.

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。